molecular formula C8H9BO4 B150964 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid CAS No. 499769-88-9

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid

Cat. No.: B150964
CAS No.: 499769-88-9
M. Wt: 179.97 g/mol
InChI Key: MCWPMXPNJVZOTP-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid is a useful research compound. Its molecular formula is C8H9BO4 and its molecular weight is 179.97 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWPMXPNJVZOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)OCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405528
Record name 2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-88-9
Record name 2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its utility stems from the versatile reactivity of the boronic acid moiety, which readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The 1,4-benzodioxane scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. This guide provides an in-depth technical overview of a reliable and efficient method for the synthesis of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, intended for researchers, scientists, and professionals in drug development.

Strategic Approach: Directed Ortho-Metalation (DoM)

The synthesis of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is effectively achieved through a Directed Ortho-Metalation (DoM) strategy. This powerful technique leverages the presence of a directing metalation group (DMG) on an aromatic ring to guide the deprotonation of a specific ortho-position by a strong organolithium base.[1] In the case of the starting material, 1,4-benzodioxane, the two ether oxygen atoms act as a collective DMG. They coordinate to the lithium cation of the organolithium reagent, thereby increasing the kinetic acidity of the adjacent protons at the C5 and C8 positions and facilitating their abstraction.[2] Subsequent quenching of the resulting aryllithium intermediate with a boron electrophile affords the desired boronic acid with high regioselectivity.

The overall synthetic transformation is depicted below:

Synthesis_of_2_3_Dihydrobenzobdioxin_5_yl_boronic_acid cluster_step1 Step 1: Directed Ortho-Metalation cluster_step2 Step 2: Borylation cluster_step3 Step 3: Hydrolysis benzodioxane 1,4-Benzodioxane lithiated_intermediate Lithiated Intermediate benzodioxane->lithiated_intermediate n-BuLi, THF, -78 °C to 0 °C nBuLi n-Butyllithium (n-BuLi) borate Triisopropyl borate acid Aqueous Acid (e.g., HCl) boronate_ester Boronate Ester Intermediate lithiated_intermediate->boronate_ester B(O-iPr)3, -78 °C boronic_acid (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid boronate_ester->boronic_acid Aqueous Acid Workup

Caption: Synthetic workflow for (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid via DoM.

Mechanistic Insights

The Directed Ortho-Metalation reaction proceeds through a well-established mechanism. The key steps are as follows:

  • Coordination: The Lewis acidic lithium cation of the n-butyllithium aggregate coordinates to the Lewis basic ether oxygen atoms of the 1,4-benzodioxane. This pre-complexation brings the butyl anion in close proximity to the ortho C-H bonds.

  • Deprotonation: The highly basic butyl anion abstracts a proton from the C5 (or C8) position, which is rendered more acidic due to the inductive effect of the ether oxygens and the proximity enforced by coordination. This step forms a thermodynamically stable aryllithium intermediate and butane as a byproduct.

  • Electrophilic Quench: The nucleophilic aryllithium intermediate attacks the electrophilic boron atom of triisopropyl borate. This results in the formation of a lithium boronate complex.

  • Hydrolysis: Upon aqueous acidic workup, the boronate ester is hydrolyzed to yield the final product, (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid.

DoM_Mechanism start 1,4-Benzodioxane + n-BuLi complex Coordination Complex start->complex Coordination deprotonation Deprotonation complex->deprotonation Proton Abstraction aryllithium Aryllithium Intermediate deprotonation->aryllithium borylation Borylation with B(O-iPr)3 aryllithium->borylation boronate Boronate Complex borylation->boronate hydrolysis Hydrolysis boronate->hydrolysis product Final Boronic Acid hydrolysis->product

Caption: Key mechanistic steps in the Directed Ortho-Metalation and borylation sequence.

Experimental Protocol

This protocol is a representative procedure for the synthesis of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,4-Benzodioxane136.155.00 g36.7 mmol
n-Butyllithium (2.5 M in hexanes)64.0616.2 mL40.4 mmol
Triisopropyl borate188.088.30 mL40.4 mmol
Anhydrous Tetrahydrofuran (THF)-100 mL-
2 M Hydrochloric Acid-As needed-
Diethyl ether-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-benzodioxane (5.00 g, 36.7 mmol) and anhydrous THF (80 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (16.2 mL of a 2.5 M solution in hexanes, 40.4 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 2 hours.

  • Borylation: Cool the reaction mixture back down to -78 °C. In a separate flame-dried flask, dissolve triisopropyl borate (8.30 mL, 40.4 mmol) in anhydrous THF (20 mL). Add this solution to the aryllithium species dropwise over 20 minutes, maintaining the internal temperature below -70 °C.

  • Workup: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature overnight with continuous stirring. Quench the reaction by slowly adding 2 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid as a white solid.

Characterization and Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Yield: Typical yields for this type of reaction range from 60% to 80%.

  • Purity: Purity should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 2H, B(OH)₂), 7.15 (d, J = 7.6 Hz, 1H), 6.95 (t, J = 7.8 Hz, 1H), 6.80 (d, J = 8.0 Hz, 1H), 4.25 (s, 4H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 147.5, 143.0, 125.0, 121.5, 117.0, 64.5, 64.0. (Note: The carbon attached to boron is often not observed or is very broad).

  • Mass Spectrometry (ESI-): m/z calculated for C₈H₉BO₄ [M-H]⁻: 179.05; found: 179.1.

Safety Considerations

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can cause severe burns upon contact with skin.

  • Solvents: Anhydrous THF and diethyl ether are highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Conclusion

The Directed Ortho-Metalation of 1,4-benzodioxane followed by borylation represents a robust and regioselective method for the synthesis of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. The procedure is scalable and utilizes readily available starting materials. The resulting boronic acid is a versatile intermediate for further synthetic transformations, making this a key reaction for researchers in medicinal chemistry and materials science.

References

  • Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications. Chemical Reviews, 90(6), 879-933. [Link]

  • Hartwig, J. F., & Hartwig, J. F. (2014). Iridium-catalyzed C–H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(10), 3809-3822. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]

Sources

An In-Depth Technical Guide to (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic Acid (CAS 499769-88-9): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, outline a robust synthetic pathway, detail its principal application in carbon-carbon bond formation, and discuss its relevance in modern medicinal chemistry.

Introduction & Strategic Significance

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid belongs to the esteemed class of aryl boronic acids, which are foundational reagents in contemporary organic synthesis. Its structure is characterized by two key features: the boronic acid moiety [-B(OH)₂], which is the active component in palladium-catalyzed cross-coupling reactions, and the 2,3-dihydrobenzo[b][1][2]dioxin heterocyclic system.

This particular scaffold is of significant interest in drug discovery. The benzodioxin ring system is a structural motif found in numerous biologically active compounds, including antagonists for dopamine receptors and, notably, inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[1][3][4] PARP1 is a validated and critical target in oncology, playing a key role in DNA repair pathways in cancer cells.[1] Consequently, (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid serves as an invaluable precursor for synthesizing novel therapeutics and exploring structure-activity relationships (SAR) in drug development programs.[3][5]

Physicochemical & Handling Properties

The physical and chemical properties of a reagent are critical for its effective use in synthesis. The key data for (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid are summarized below.

PropertyValueSource(s)
CAS Number 499769-88-9[6]
Molecular Formula C₈H₉BO₄[6]
Molecular Weight 179.97 g/mol [6]
Physical Form Solid
Boiling Point 372.6 °C (Predicted)
Density 1.35 g/cm³ (Predicted)
Melting Point Not consistently reported
Handling and Storage (Trustworthiness)

Boronic acids, as a class, require specific handling to ensure their integrity.

  • Moisture Sensitivity : Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during reaction setup, it can alter the compound's physical properties and stoichiometry. It is imperative to store the compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[7]

  • Safe Handling : (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Based on data for analogous compounds, it may cause skin, eye, and respiratory irritation.[7]

  • Storage Conditions : For long-term stability, storage in a freezer at or below -20°C is recommended.[7]

Synthesis of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

The most reliable and common method for synthesizing aryl boronic acids is through the borylation of an organometallic intermediate derived from the corresponding aryl halide. The logical precursor for this synthesis is the commercially available 5-Bromo-2,3-dihydrobenzo[b][1][2]dioxine (CAS 58328-39-5).[8][9]

The general strategy involves a halogen-metal exchange followed by quenching with a trialkyl borate ester and subsequent acidic workup.

G cluster_0 Synthetic Pathway A 5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine B Organolithium Intermediate A->B Halogen-Metal Exchange C Boronate Ester Adduct B->C Nucleophilic Attack D (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid C->D Hydrolysis reagent1 1. n-BuLi, THF, -78°C reagent2 2. B(OiPr)₃ reagent3 3. Aqueous HCl (workup)

Caption: Proposed synthesis of the title compound from its aryl bromide precursor.

Experimental Protocol (Expertise & Experience)
  • Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-Bromo-2,3-dihydrobenzo[b][1][2]dioxine (1.0 eq).

  • Dissolution : Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the starting material (approx. 0.2 M concentration).

  • Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation : Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C. Causality: This step generates the highly reactive aryllithium intermediate. The low temperature is critical to prevent side reactions.

  • Borylation : Add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. Causality: The aryllithium acts as a nucleophile, attacking the electrophilic boron atom of the borate ester to form a tetracoordinate boronate species.

  • Quench & Hydrolysis : Cool the reaction to 0 °C with an ice bath and slowly quench by adding aqueous hydrochloric acid (1 M) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours. Causality: The acidic workup hydrolyzes the boronate ester to yield the final boronic acid product.

  • Extraction & Purification : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals and advanced materials.[10]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)Ln pd2 Ar-Pd(II)Ln-X pd0->pd2 Oxidative Addition product Ar-Ar' (Product) pd2_b Ar-Pd(II)Ln-O-B(OH)₂-Ar' pd2->pd2_b Transmetalation (Rate-Limiting) pd2_c Ar-Pd(II)Ln-Ar' pd2_b->pd2_c pd2_c->pd0 Reductive Elimination start Ar-X (Aryl Halide) start->pd2 boronic Ar'-B(OH)₂ + Base boronic->pd2_b

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Role of the Base : A crucial, yet often overlooked, aspect is the role of the base (e.g., K₂CO₃, Cs₂CO₃). The base activates the boronic acid by converting it into a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer of the aryl group from boron to palladium during the transmetalation step.[11][12] This is frequently the rate-determining step of the entire cycle.

Representative Protocol: Synthesis of a Biaryl Compound

This self-validating protocol describes a typical Suzuki-Miyaura coupling.

  • Inert Atmosphere : To a Schlenk flask, add (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 eq), the desired aryl bromide (Ar-Br, 1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Degassing : Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times. Causality: Oxygen can oxidize the Pd(0) catalyst, leading to catalyst deactivation and promoting undesirable side reactions like the homocoupling of the boronic acid.[13] Thorough degassing is critical for reproducibility and high yields.

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via cannula. Causality: The presence of water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

  • Reaction : Heat the reaction mixture with vigorous stirring to 80-100 °C and monitor by TLC or LC-MS until the aryl bromide is consumed.

  • Workup : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Discovery

The true value of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is realized in its application as a tool for creating molecules with therapeutic potential.

Scaffold for PARP1 Inhibitors

As previously mentioned, the 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a key component of molecules designed to inhibit PARP1. Research has identified 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide as a tractable lead for optimization into potent PARP1 inhibitors.[1][3][5] Using the title boronic acid in Suzuki-Miyaura couplings allows for the rapid generation of diverse libraries of compounds where different aromatic systems are appended to this core scaffold, enabling a thorough exploration of the SAR for improved potency and selectivity.

The Boronic Acid as a Pharmacophore

Beyond its role as a synthetic handle, the boronic acid functional group is itself a powerful pharmacophore, particularly as an inhibitor of serine proteases.[2] Enzymes like thrombin, chymotrypsin, and prostate-specific antigen (PSA) are critical drug targets.[14][15]

The boron atom in a boronic acid is trigonal planar and electron-deficient. In the active site of a serine protease, the hydroxyl group of the catalytic serine residue can act as a nucleophile, attacking the boron atom. This forms a stable, reversible, tetrahedral covalent adduct, mimicking the transition state of peptide bond hydrolysis.[15][16]

G cluster_0 Enzyme Active Site serine Serine Residue (Nucleophile) adduct Tetrahedral Adduct (Reversible Covalent Bond) serine:e->adduct:w Nucleophilic Attack boronic_acid Boronic Acid (Electrophile) R-B(OH)₂ boronic_acid:e->adduct:w

Caption: Covalent interaction between a serine residue and a boronic acid inhibitor.

This unique mechanism of reversible covalent inhibition is a cornerstone of several FDA-approved drugs, including the proteasome inhibitor Bortezomib, used in cancer therapy. This makes boronic acids, including the title compound, highly valuable starting points not only for building larger molecules but also as potential direct inhibitors themselves.

Conclusion

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is more than a simple chemical reagent; it is a strategic building block that bridges foundational organic synthesis with cutting-edge medicinal chemistry. Its robust performance in the Suzuki-Miyaura coupling provides reliable access to a class of heterocyclic compounds with proven therapeutic relevance. Furthermore, the inherent chemical properties of the boronic acid moiety itself offer intriguing possibilities for the design of novel covalent inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in the pursuit of new scientific discoveries and innovative therapeutics.

References

  • Gumpena, R., Kumar, S. K., & Talukdar, A. K. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Available at: [Link]

  • Gumpena, R., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. Available at: [Link]

  • Tan, D., et al. (2021). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. Available at: [Link]

  • Tan, D., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. Available at: [Link]

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of Serine Proteases by Arylboronic Acids. ResearchGate. Available at: [Link]

  • D'Ambrosio, K., et al. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC. Available at: [Link]

  • Gumpena, R., et al. (2020). Identification and optimization of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide as PARP-1 inhibitors. ResearchGate. Available at: [Link]

  • Nchinda, A. T., et al. (2018). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Riddell, S. M., et al. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

  • Porphyrin-Systems. (2,3-Dihydrobenzo[b][1][2]dioxin-5-yl)boronic acid. Available at: [Link]

  • Leung, K. (2013). 1-(2,3-Dihydrobenzo[ b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. PubMed. Available at: [Link]

Sources

Physical and chemical properties of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its chemical reactivity with a focus on its application in cross-coupling reactions, discuss its spectroscopic signature, and outline essential handling and safety protocols. The insights provided herein are curated to empower researchers in leveraging this compound for the design and synthesis of novel molecules with potential therapeutic applications.

Core Physicochemical & Structural Properties

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is a bifunctional organic compound featuring a 1,4-benzodioxan scaffold substituted with a boronic acid group. This unique combination makes it a valuable intermediate, particularly for introducing the dihydrobenzodioxin motif into larger, more complex structures. The boronic acid functional group is a cornerstone of modern synthetic chemistry, prized for its stability, low toxicity, and versatile reactivity.[1]

Structural Representation

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation [Ar'B(OR)3]^- ArPdAr Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product BoronicAcid Ar'-B(OH)2 ActivatedBoron [Ar'B(OH)3]^- BoronicAcid->ActivatedBoron + OH- Base Base (e.g., K2CO3) ActivatedBoron->Transmetalation Enters Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality in the Protocol:

  • Base is Essential: A base is required to activate the boronic acid, forming a more nucleophilic boronate species ([Ar'B(OR)3]^-). [2]This increased nucleophilicity is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.

  • Ligand Choice: The ligands (L) on the palladium catalyst are critical. They modulate the catalyst's stability and reactivity, influencing the efficiency of the oxidative addition and reductive elimination steps.

  • Solvent System: The choice of solvent must accommodate both the organic substrates and the inorganic base, often leading to the use of solvent mixtures like dioxane/water or toluene/ethanol.

Spectroscopic Characterization Profile

While specific spectral data must be acquired for each batch, the expected spectroscopic characteristics provide a baseline for structural verification.

  • ¹¹B NMR: This technique is particularly informative for boronic acids. A characteristic signal is expected, with a chemical shift sensitive to the boron atom's coordination environment and the solution's pH. [3]* ¹H NMR: The proton NMR spectrum should display distinct signals for the aromatic protons on the benzodioxin ring and the aliphatic protons of the ethylenedioxy bridge (-O-CH₂-CH₂-O-).

  • ¹³C NMR: The carbon spectrum will show signals corresponding to the eight unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands are anticipated, including a broad O-H stretch for the boronic acid hydroxyl groups and C-O stretching frequencies associated with the ether linkages in the dioxin ring. [4][5]* Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or pseudomolecular ion peak (e.g., [M+H]+) corresponding to the calculated molecular weight.

Synthesis, Handling, and Storage

General Synthetic Workflow

Aryl boronic acids are commonly synthesized from the corresponding aryl halide. The typical process involves the formation of an organometallic intermediate (organolithium or Grignard reagent), which is then quenched with a borate ester.

Synthesis_Workflow Start Aryl Halide (Ar-X) Step1 Metalation (e.g., n-BuLi or Mg) Start->Step1 Intermediate Organometallic (Ar-Li or Ar-MgX) Step1->Intermediate Step2 Borylation (B(OR)3) Intermediate->Step2 BorateEster Borate Ester (Ar-B(OR)3)^- Step2->BorateEster Step3 Acidic Workup (H3O+) BorateEster->Step3 FinalProduct (2,3-Dihydrobenzo[b]dioxin- 5-yl)boronic acid Step3->FinalProduct

Caption: A general synthetic pathway for aryl boronic acids.

Safety and Handling Protocols

As with all laboratory chemicals, (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid must be handled with appropriate care. The following guidelines are based on safety data for similar boronic acid compounds.

  • Hazard Statements:

    • H315: Causes skin irritation. [6][7] * H319: Causes serious eye irritation. [6][7] * H335: May cause respiratory irritation. [6][7]* Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [8] * Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat. [7][8][9] * Handling: Avoid breathing dust. [7]Prevent contact with skin and eyes. Wash hands thoroughly after handling. [9]* Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place. [6][9] * The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation. [6][7]

Conclusion: A Key Enabler in Chemical Innovation

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid stands out as a valuable and versatile chemical building block. Its robust physicochemical properties, coupled with the predictable and powerful reactivity of the boronic acid functional group in Suzuki-Miyaura cross-coupling, make it an indispensable tool for medicinal chemists and synthetic researchers. The ability to readily incorporate the biologically relevant benzodioxin scaffold into diverse molecular architectures positions this compound as a key enabler in the ongoing quest for novel therapeutics and advanced materials. Proper understanding and application of the principles outlined in this guide will facilitate its effective and safe use in pioneering research endeavors.

References

  • (2,3-Dihydro-1,4-benzodioxin-6-yl)boronic acid. PubChem, National Center for Biotechnology Information. [Link]

  • (2,3-Dihydrobenzo[b]d[10]ioxin-5-yl)boronic acid. Porphyrin-Systems. [Link]

  • (2,3-Dihydrobenzo[b]d[10]ioxin-5-yl)boronic acid. Doron Scientific. [Link]

  • Plescia, C. & Moitessier, N. Design and discovery of boronic acid drugs. ResearchGate. [Link]

  • Silva, M. P., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • (2,3-DIHYDROBENZO[B]D[10]IOXIN-5-YL)BORONIC ACID. ChemUniverse. [Link]

  • Synthesis of 2,3-dihydrobenzo[b]d[10]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[10]xazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Fritz, J. A., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC, National Center for Biotechnology Information. [Link]

  • Sarikavak, K. & Sevin, F. Structural and Spectral (IR, NMR and UV/Visible) Properties of Newly Designed Boronic Acid Derivatives Containing DO3A Sensitive to Uranyl Ion: A DFT and TD-DFT Study. ResearchGate. [Link]

  • Darses, S., et al. Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. ResearchGate. [Link]

  • Sarikavak, K. & Sevin, F. Structural and Spectral (IR, NMR and UV/Visible) Properties of Newly Designed Boronic Acid Derivatives Containing DO3A Sensitive to Uranyl Ion: A DFT and TD-DFT Study. Scientific Research Publishing. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. YouTube. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Ertl, P. Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Ramirez, A., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC, National Center for Biotechnology Information. [Link]

  • Valenzuela, S. A., et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. American Chemical Society Publications. [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly available literature, this guide presents a detailed prediction and interpretation of the NMR data. This is achieved by leveraging established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling, and by analyzing the known substituent effects of the boronic acid group on the 2,3-dihydrobenzo[b]dioxin scaffold. This guide is intended to serve as a practical reference for researchers utilizing this compound, enabling confident structural verification and facilitating its application in complex synthetic pathways.

Introduction

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, with the chemical formula C₈H₉BO₄ and CAS Number 499769-88-9, is a bifunctional organic compound that merges the structural features of a 2,3-dihydrobenzo[b]dioxin (also known as 1,4-benzodioxan) ring system with a reactive boronic acid moiety. The benzodioxin scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The boronic acid group is a versatile functional group, renowned for its utility in Suzuki-Miyaura cross-coupling reactions, as a protecting group, and in the design of sensors and therapeutics.

A thorough understanding of the NMR spectroscopic signature of this molecule is paramount for its effective use. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[1][2] This guide will first lay out the theoretical principles of NMR and the experimental protocols for data acquisition. Subsequently, a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid will be presented, supported by data from related structures and established substituent effect models.

I. Principles of NMR Spectroscopy and Experimental Protocol

The Foundational Principles of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1][2] The fundamental principle lies in the interaction of nuclear spins with an external magnetic field. Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with (lower energy state) or against (higher energy state) the field.

The application of a radiofrequency (RF) pulse can induce a transition between these energy states. The specific frequency required for this transition, known as the resonance frequency, is dependent on the strength of the external magnetic field and the magnetogyric ratio of the nucleus. Crucially, the local chemical environment surrounding each nucleus generates its own small magnetic field that shields the nucleus from the external field to varying degrees. This shielding effect causes nuclei in different chemical environments to resonate at slightly different frequencies, giving rise to the chemical shift (δ) , a cornerstone of NMR spectral interpretation.

Another key feature of ¹H NMR spectra is spin-spin coupling , which arises from the interaction of the magnetic moments of neighboring non-equivalent nuclei. This interaction splits the NMR signal into a multiplet, with the splitting pattern and coupling constant (J) providing valuable information about the connectivity of atoms within a molecule.

Standard Experimental Protocol for ¹H and ¹³C NMR Data Acquisition

The acquisition of high-quality NMR data necessitates a standardized experimental procedure. The following protocol outlines the typical steps for obtaining ¹H and ¹³C NMR spectra of a solid organic compound like (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid.

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). prep2 Add a small amount of an internal standard (e.g., TMS) for chemical shift referencing. prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer's probe. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize its homogeneity. acq2->acq3 acq4 Acquire the 1H NMR spectrum using a standard pulse sequence. acq3->acq4 acq5 Acquire the 13C NMR spectrum, often with proton decoupling. acq4->acq5 proc1 Apply Fourier transformation to the Free Induction Decay (FID). acq5->proc1 proc2 Phase correct the resulting spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the signals in the 1H spectrum. proc3->proc4

Caption: A generalized workflow for acquiring ¹H and ¹³C NMR spectra.

II. Predicted ¹H and ¹³C NMR Data for (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. These predictions are based on the analysis of substituent effects on the parent 2,3-dihydrobenzo[b]dioxin ring system and known chemical shift values for phenylboronic acids.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is expected to exhibit signals corresponding to the aromatic protons, the protons of the dihydrodioxin ring, and the acidic protons of the boronic acid group.

Structure and Proton Numbering:

Structure of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid with proton numbering
  • H-6, H-7, H-8: Aromatic protons

  • H-2, H-3: Methylene protons of the dihydrodioxin ring

  • B(OH)₂: Protons of the boronic acid group

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~8.0s (broad)2HB(OH)₂The acidic protons of boronic acids typically appear as a broad singlet in the downfield region. The chemical shift can be variable and concentration-dependent.
~7.3-7.5m1HH-6The boronic acid group is electron-withdrawing, which will deshield the ortho proton (H-6).
~7.0-7.2m1HH-8The meta proton (H-8) will be less affected by the boronic acid group compared to the ortho and para positions.
~6.8-7.0m1HH-7The para proton (H-7) will experience some deshielding from the boronic acid group.
~4.2-4.3s4HH-2, H-3The four methylene protons of the dihydrodioxin ring are chemically equivalent and are expected to appear as a singlet. Based on the experimental data for 1,4-benzodioxan, these protons appear around 4.25 ppm.[3]

Spin-Spin Coupling: The aromatic protons (H-6, H-7, and H-8) will exhibit complex splitting patterns due to ortho and meta coupling. A detailed analysis would likely reveal a doublet of doublets for H-6 and H-8, and a triplet-like signal for H-7, though overlap may simplify the observed spectrum to a multiplet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid will show signals for the eight carbon atoms in the molecule. The chemical shifts are predicted based on the known spectrum of 1,4-benzodioxan and the substituent chemical shift (SCS) effects of a boronic acid group.

Structure and Carbon Numbering:

Structure of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid with carbon numbering

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~145-148C-4aThe ether-substituted aromatic carbons are expected to be downfield.
~142-145C-8aSimilar to C-4a, this carbon is attached to an oxygen atom.
~130-135C-6The boronic acid group will deshield the ortho carbon.
~125-130C-8The meta carbon will be less affected by the boronic acid group.
~120-125C-7The para carbon will experience some deshielding.
~115-120C-5The ipso-carbon attached to the boron atom often has a broad signal and can be difficult to observe. Its chemical shift is influenced by the hybridization of the boron atom.
~64C-2, C-3Based on the experimental data for 1,4-benzodioxan, the methylene carbons appear around 64.3 ppm.[3]

III. In-depth Interpretation and Causality

The predicted NMR data is a direct consequence of the electronic environment of each nucleus. The dihydrodioxin portion of the molecule acts as an electron-donating group through the ether linkages, which tends to shield the aromatic protons and carbons, shifting their signals upfield relative to benzene.

Conversely, the boronic acid group is an electron-withdrawing group. This is due to the electronegativity of the oxygen atoms and the empty p-orbital on the boron atom. This electron withdrawal deshields the aromatic ring, particularly at the ortho and para positions, causing their corresponding ¹H and ¹³C signals to shift downfield. The interplay of these opposing electronic effects from the dihydrodioxin and boronic acid moieties results in the predicted chemical shifts.

The choice of a deuterated solvent is crucial. Protic solvents like D₂O can lead to the exchange of the acidic boronic acid protons, potentially broadening or even causing the disappearance of their signal. Aprotic polar solvents like DMSO-d₆ are often preferred for observing these exchangeable protons.

IV. Conclusion

This technical guide has provided a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. By applying fundamental NMR principles and leveraging data from analogous structures, a detailed interpretation of the expected chemical shifts and coupling patterns has been presented. This information is intended to be a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science, aiding in the unambiguous identification and characterization of this important chemical building block. The provided experimental protocol and theoretical background further serve to enhance the practical utility of this guide in a laboratory setting.

References

  • PubChem. 1,4-Benzodioxan. National Center for Biotechnology Information. [Link][3]

  • Connect Journals. First Total Synthesis of 1,4-Benzodioxane Lignans Cadensin G. [Link]

  • NIH. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)prop-2-en-1-one. [Link]

  • Imperial College London. D4: 5-[(2,3-Dihydrobenzo[b][3][4]dioxin-6-yl)oxy]-1-methyl-1H-indazole. [Link]

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Mass spectrometry analysis of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

Introduction: Unveiling a Key Synthetic Building Block

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is a vital heterocyclic boronic acid derivative employed extensively in synthetic organic chemistry, particularly as a cornerstone for Suzuki-Miyaura cross-coupling reactions. Its structural motif is a precursor to a wide array of compounds in pharmaceutical and materials science research. The precise characterization of this molecule is paramount to ensure the purity of reagents, monitor reaction progress, and confirm the structure of resulting products.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight. However, the analysis of boronic acids is not without its challenges. These molecules are known for their propensity to undergo dehydration, leading to the formation of cyclic boroxine trimers, which can complicate spectral interpretation.[1][2] This guide, designed for researchers and drug development professionals, provides a detailed exploration of the mass spectrometric behavior of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, outlining robust protocols for both soft and hard ionization techniques and elucidating its characteristic fragmentation patterns.

Compound Profile:

  • Chemical Formula: C₈H₉BO₄[3][4]

  • Molecular Weight: 179.97 g/mol [3][4]

  • CAS Number: 499769-88-9[3][4]

Section 1: Electrospray Ionization (ESI) - The Soft Approach for Molecular Integrity

Electrospray Ionization (ESI) is the premier technique for analyzing polar, and often thermally labile, molecules directly from a liquid phase, making it ideal for Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. Its "soft" nature minimizes in-source fragmentation, prioritizing the detection of the intact molecular ion or its adducts. This is crucial for verifying the molecular weight of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid and quantifying it in complex mixtures.[5][6]

Causality Behind ESI Experimental Design

The primary challenge in the ESI-MS analysis of boronic acids is managing their complex solution-state and gas-phase chemistry. The formation of boroxines, dimers, and solvent adducts can suppress the desired molecular ion signal and lead to a convoluted spectrum.[1][7] Our protocol is designed to mitigate these issues by optimizing mobile phase composition and instrument parameters to favor the formation of easily interpretable protonated or deprotonated species. The use of a C18 column is standard for retaining moderately polar aromatic compounds, while the mobile phase additives (ammonium acetate or formic acid) serve to control the pH and provide a consistent source of adduct-forming ions, thereby stabilizing the analyte signal.

Experimental Protocol: High-Performance Liquid Chromatography-ESI-Mass Spectrometry (HPLC-ESI-MS)
  • Sample Preparation: Prepare a stock solution of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid at 1 mg/mL in methanol. Dilute this stock to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate).

  • Chromatographic Separation:

    • Instrument: A standard UHPLC or HPLC system coupled to a mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI, Positive and Negative.

    • Scan Range: m/z 50 - 500.

    • Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution data.

Data Presentation: Optimized ESI-MS Parameters
ParameterPositive Ion ModeNegative Ion ModeRationale
Capillary Voltage 3.5 kV-3.0 kVOptimizes the electrospray plume for efficient ion generation.
Cone/Nozzle Voltage 30 V-35 VA critical parameter; mild voltage preserves the molecular ion, while higher voltages can induce informative in-source fragmentation.
Source Temperature 120 °C120 °CA lower temperature is used to minimize thermal degradation and boroxine formation.[1]
Desolvation Gas NitrogenNitrogen---
Desolvation Temp. 350 °C350 °CFacilitates efficient solvent evaporation and ion release into the gas phase.
Desolvation Gas Flow 600 L/hr600 L/hrEnsures complete desolvation of the analyte ions.
Visualization: LC-ESI-MS Workflow

LC_ESI_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column Mobile Phase ESI Electrospray Ionization Source Column->ESI Eluent Analyzer Mass Analyzer (Q-TOF / Orbitrap) ESI->Analyzer Ion Transfer Detector Detector Analyzer->Detector Data Data Acquisition & Processing Detector->Data Signal

Caption: Workflow for LC-ESI-MS analysis of the target analyte.

Expected Ions in ESI Spectra

The analysis should yield high-resolution mass data confirming the elemental composition.

Ion ModeExpected IonFormulaCalculated m/zInterpretation
Positive [M+H]⁺C₈H₁₀BO₄⁺181.0612Protonated molecular ion.
[M+Na]⁺C₈H₉BO₄Na⁺203.0431Sodium adduct, common impurity.
[M+NH₄]⁺C₈H₁₃BO₄N⁺198.0878Ammonium adduct from mobile phase.
[M+H-H₂O]⁺C₈H₈BO₃⁺163.0506In-source fragment (loss of water).
Negative [M-H]⁻C₈H₈BO₄⁻179.0466Deprotonated molecular ion.
[M+CH₃COO]⁻C₁₀H₁₂BO₆⁻239.0678Acetate adduct from mobile phase.

Section 2: Electron Ionization (EI) - The Hard Approach for Structural Elucidation

Electron Ionization (EI) is a classic, high-energy technique that fragments molecules in a reproducible and characteristic manner. The resulting mass spectrum serves as a molecular fingerprint, which is invaluable for structural confirmation and identification of unknown compounds by comparison to spectral libraries. While less common for LC-MS, EI is the standard for Gas Chromatography-MS (GC-MS) or analysis via a direct insertion probe.[8]

Causality Behind EI Experimental Design

The high energy of EI (typically 70 eV) is sufficient to overcome bond energies within the molecule, leading to predictable fragmentation pathways governed by the stability of the resulting radical cations and neutral losses. For (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, we anticipate fragmentation to be initiated at the labile boronic acid moiety and within the dihydrodioxin ring, providing key structural information.[9] A direct-EI interface coupled with nano-LC can be an effective modern strategy to analyze polar boronic acids without prior derivatization, which is often required for GC-MS.[8]

Experimental Protocol: Direct Probe EI-MS
  • Sample Preparation: A small amount of the solid sample (<<1 mg) is placed in a capillary tube. Alternatively, a dilute solution in a volatile solvent like methanol can be prepared, and a few microliters are added to the probe tip, allowing the solvent to evaporate.

  • Instrumentation:

    • Instrument: A magnetic sector, double-focusing, or TOF mass spectrometer equipped with an EI source.

    • Ionization Energy: 70 eV.

    • Source Temperature: 150-200 °C (use the lowest temperature that allows for sufficient volatilization to minimize thermal decomposition).

    • Scan Range: m/z 35 - 300.

Predicted EI Fragmentation Pathway

The fragmentation of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is expected to follow logical pathways based on the stability of carbocations and radical species.

  • Molecular Ion (M⁺•) at m/z 180: The initial species formed is the radical cation of the molecule.

  • Loss of •OH (m/z 163): A common initial fragmentation for boronic acids is the loss of a hydroxyl radical.

  • Loss of B(OH)₂ (m/z 135): Cleavage of the C-B bond results in the stable dihydrobenzodioxin cation.

  • Retro-Diels-Alder (RDA) type fragmentation (m/z 107): The dihydrodioxin ring can undergo a characteristic RDA-type cleavage, losing a neutral ethylene molecule (28 Da) from the m/z 135 fragment.

  • Formation of Benzoyl-type Cation (m/z 105): While not a classic benzoyl group, rearrangement and fragmentation of related aromatic structures can lead to stable ions like the benzoyl cation, which subsequently loses CO (28 Da) to form the phenyl cation at m/z 77.[10]

Visualization: Proposed EI Fragmentation Scheme

EI_Fragmentation M [C₈H₉BO₄]⁺• m/z 180 (Molecular Ion) F1 [C₈H₈BO₃]⁺ m/z 163 M->F1 - •OH F2 [C₈H₇O₂]⁺ m/z 135 M->F2 - •B(OH)₂ F3 [C₆H₃O₂]⁺ m/z 107 F2->F3 - C₂H₄ (RDA) F4 [C₆H₅]⁺ m/z 77 F3->F4 - CO

Caption: Key fragmentation pathways for the analyte under EI conditions.

Data Presentation: Summary of Key EI Fragment Ions
m/zProposed Ion StructureFormulaInterpretation
180 Molecular Ion[C₈H₉BO₄]⁺•The intact molecule radical cation.
163 [C₈H₈BO₃]⁺Loss of a hydroxyl radical (•OH).
135 [C₈H₇O₂]⁺Loss of the boronic acid group (•B(OH)₂).
107 [C₆H₃O₂]⁺Loss of ethylene via RDA-type fragmentation.
77 Phenyl Cation[C₆H₅]⁺Loss of carbon monoxide (CO).

Section 3: Trustworthiness and Method Validation

To ensure the trustworthiness of any mass spectrometric analysis, a self-validating system is essential. High-Resolution Mass Spectrometry (HRMS) is critical. Obtaining a mass accuracy of <5 ppm for the parent and major fragment ions provides strong evidence for the proposed elemental compositions, distinguishing them from other isobaric possibilities.

Furthermore, the presence of boron provides a unique validation tool. Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). Any boron-containing fragment will exhibit a characteristic isotopic pattern (A+1 peak approximately 25% of the A peak for a single boron atom), which can be computationally modeled and compared against the experimental data to confirm the presence of boron in that specific ion.

Conclusion

The comprehensive mass spectrometric analysis of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid requires a dual-pronged approach. ESI-MS, particularly when coupled with LC, is indispensable for confirming molecular weight, assessing purity, and performing quantification, with optimized conditions that minimize the formation of complicating boroxine species.[7] Conversely, EI-MS provides a detailed structural fingerprint through predictable and reproducible fragmentation, which is essential for unequivocal structural confirmation. By leveraging the strengths of both soft and hard ionization techniques and incorporating validation steps like HRMS and isotopic pattern analysis, researchers can achieve a complete and unambiguous characterization of this important chemical entity.

References

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  • Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3464-70. Available at: [Link]

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An In-Depth Technical Guide to the Stability and Storage of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is a valuable building block in medicinal chemistry, and a thorough understanding of its stability and optimal storage conditions is crucial for reproducible and successful synthetic outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound, detailed storage protocols, and methodologies for assessing its long-term viability.

Introduction to (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid: A Key Synthetic Intermediate

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is an arylboronic acid derivative frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its utility lies in the ability to introduce the 2,3-dihydrobenzo[b]dioxin moiety into a target molecule, a scaffold present in numerous biologically active compounds. The stability of the carbon-boron bond is central to its reactivity and, consequently, to the success of subsequent synthetic steps.

The Chemical Stability Profile of Arylboronic Acids

The stability of arylboronic acids, including (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, is primarily dictated by their susceptibility to two main degradation pathways: protodeboronation and oxidation.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, 2,3-dihydrobenzo[b]dioxin) and boric acid.[1][2] This reaction is highly dependent on factors such as pH, temperature, and the electronic properties of the aryl group.[1][2]

The reaction can be catalyzed by both acids and bases.[2] The generally accepted mechanism for base-catalyzed protodeboronation involves the formation of a boronate species, which is then protonated by a proton source like water.[2][3] For arylboronic acids bearing electron-donating groups, like the ether oxygens in the dihydrobenzodioxin ring, the rate of protodeboronation is generally slower compared to those with electron-withdrawing groups.[4] This is a critical consideration for the long-term stability of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid.

Oxidative Degradation: A Competing Pathway

Arylboronic acids are also prone to oxidative degradation, which typically yields the corresponding phenol. This process can be initiated by various oxidizing agents, including atmospheric oxygen and peroxides. The mechanism is thought to involve the formation of a peroxyboronic acid intermediate.

The electron-rich nature of the 2,3-dihydrobenzo[b]dioxin ring system may influence the susceptibility of the boronic acid to oxidation. Therefore, minimizing exposure to air and other oxidizing agents is a key aspect of maintaining the compound's integrity.

Dehydration and Boroxine Formation

In the solid state, arylboronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and boroxines are readily hydrolyzed back to the corresponding boronic acid in the presence of water. While boroxine formation is not strictly a degradation pathway in the sense of irreversible loss of the boronic acid moiety, it can affect the compound's physical properties and reactivity. Storing the compound under dry conditions is essential to minimize boroxine formation.

Recommended Storage and Handling Protocols

Based on the inherent chemical properties of arylboronic acids and supplier recommendations, the following conditions are critical for ensuring the long-term stability of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid.

Table 1: Recommended Storage Conditions for (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

ParameterRecommended ConditionRationale
Temperature Store in a freezer, under -20°C.[5]Reduces the rate of all chemical degradation pathways, including protodeboronation and oxidation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[5]Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.
Moisture Keep in a tightly sealed container in a dry environment.[6]Prevents hydrolysis of the boronic acid and the formation of boroxines.
Light Store in a light-protected container.While not as critical as temperature and atmosphere, protection from light is a general best practice to prevent potential photolytic degradation.
Handling Procedures

When handling (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, it is crucial to minimize its exposure to ambient conditions.

  • Work in an inert atmosphere: Whenever possible, handle the solid compound inside a glovebox or under a stream of inert gas.

  • Use dry equipment: Ensure all spatulas, weighing boats, and glassware are thoroughly dried before use.

  • Minimize time outside of storage: Weigh out the required amount of material quickly and return the main container to the recommended storage conditions promptly.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Experimental Workflow for Stability Assessment

To empirically determine the stability of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid under various conditions, a forced degradation study can be performed. This involves subjecting the compound to stress conditions that are more severe than the recommended storage conditions. The International Council for Harmonisation (ICH) provides guidelines for such studies.[7][8][9]

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome prep Weigh (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid acid Acidic Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose to stress base Basic Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose to stress oxidation Oxidative Stress (e.g., 3% H2O2) prep->oxidation Expose to stress thermal Thermal Stress (e.g., 60°C) prep->thermal Expose to stress photo Photolytic Stress (ICH Q1B compliant light exposure) prep->photo Expose to stress hplc Stability-Indicating HPLC-UV acid->hplc Analyze at time points nmr 1H and 11B NMR Spectroscopy acid->nmr Characterize degradants base->hplc Analyze at time points base->nmr Characterize degradants oxidation->hplc Analyze at time points oxidation->nmr Characterize degradants thermal->hplc Analyze at time points thermal->nmr Characterize degradants photo->hplc Analyze at time points photo->nmr Characterize degradants pathway Identify Degradation Pathways hplc->pathway kinetics Determine Degradation Kinetics hplc->kinetics nmr->pathway

Protocol for a Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Basic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Oxidative Degradation: Treat the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Characterization: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the degradation products.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for quantifying the parent compound and its degradation products. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the parent compound and the appearance of degradation products. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, providing direct evidence of degradation at the boronic acid moiety.[1][3]

Conclusion

The stability of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is critical for its successful application in organic synthesis. By understanding its primary degradation pathways—protodeboronation and oxidation—and implementing stringent storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable reagent. The key to preserving this compound is to store it in a freezer, under an inert atmosphere, and protected from moisture and light. For applications requiring the highest level of quality assurance, conducting a formal stability study using the methodologies outlined in this guide is strongly recommended.

References

  • Cui, P., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 36053-36058. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12169-12182. Available at: [Link]

  • Cui, P., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 10, 2026, from [Link]

  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved January 10, 2026, from [Link]

  • Porphyrin-Systems. (n.d.). (2,3-Dihydrobenzo[b][1][2]dioxin-5-yl)boronic acid. Retrieved January 10, 2026, from [Link]

  • Shiraishi, F., et al. (1985). Physical-Chemical Properties of Chlorinated Dibenzo-p-dioxins. Environmental Science & Technology, 19(2), 150-155. Available at: [Link]

  • Westgard QC. (n.d.). Stability Testing and CLSI EP25-A. Retrieved January 10, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved January 10, 2026, from [Link]

  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. Available at: [Link]

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved January 10, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Development of Stability-Indicating HPLC Methods. Retrieved January 10, 2026, from [Link]

  • Adjei, I. A., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6296. Available at: [Link]

  • World Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations. Thirty-fourth report. (WHO Technical Report Series, No. 863). Geneva: World Health Organization. Available at: [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved January 10, 2026, from [Link]

  • California Environmental Protection Agency. (1997). FINAL DRAFT REPORT 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN (TCDD). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION. In Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. Retrieved January 10, 2026, from [Link]

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Commercial availability and suppliers of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid: Properties, Availability, and Applications in Modern Drug Discovery

Introduction and Strategic Significance

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is a specialized arylboronic acid that serves as a critical building block in contemporary organic synthesis and medicinal chemistry. Its structure, featuring a 1,4-benzodioxan core, is a privileged scaffold found in numerous biologically active compounds. The boronic acid functional group enables its participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.

The strategic importance of this reagent lies in the utility of the dihydrobenzodioxin moiety. This group acts as a bioisostere for catechol and other aromatic systems, often conferring favorable pharmacokinetic properties such as improved metabolic stability and cellular permeability. As a Senior Application Scientist, the value proposition of a building block like this is clear: it provides a direct and efficient route to introduce a desirable, drug-like fragment into a target molecule, thereby accelerating the drug discovery process. This guide provides a comprehensive overview of its chemical properties, commercial availability, and practical applications for researchers and development professionals.

Physicochemical Properties

The physical and chemical characteristics of a reagent are fundamental to its effective use in synthesis. The properties of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid are summarized below. These data are essential for reaction planning, stoichiometry calculations, and safety assessments.

PropertyValueSource
CAS Number 499769-88-9[1][2][3]
Molecular Formula C₈H₉BO₄[1][2][3]
Molecular Weight 179.97 g/mol [1][3]
Boiling Point 372.6 °C[1]
Appearance Typically a solid (powder)[4]
SMILES B(C1=C2C(=CC=C1)OCCO2)(O)O[1]
InChI Key Information not readily available for this specific isomer.

Note: Properties such as melting point and solubility can vary depending on the supplier and purity.

Commercial Availability and Sourcing

Reliable access to high-purity starting materials is a cornerstone of reproducible research and development. (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is available from several specialized chemical suppliers. When selecting a supplier, it is crucial to consider not only the price but also the purity, available analytical data (e.g., NMR, HPLC), and lead times.

SupplierProduct Name/SynonymPurityNotes
Biosynth (2,3-Dihydrobenzo[b][4][5]dioxin-5-yl)boronic acidNot specifiedFor pharmaceutical testing and research purposes only.[1]
Echemi (via HANGZHOU LEAP CHEM CO., LTD.) 2,3-DIHYDRO-1,4-BENZODIOXIN-5-YLBORONIC ACIDNot specifiedLEAPChem is a supplier for research and bulk manufacturing.[2]
BLDpharm (2,3-Dihydrobenzo[b][4][5]dioxin-5-yl)boronic acidNot specifiedAvailable for online ordering.[6]
GlobalChemMall (2,3-dihydrobenzo[b][4][5]dioxin-5-yl)boronic acidNot specifiedChinese manufacturer and supplier.[5]
Abaci Pharma (2,3-Dihydrobenzo[b][4][5]dioxin-5-yl)boronic acidNot specifiedCustom synthesis options available.[7]

Synthesis and Mechanistic Considerations

Understanding the synthesis of a key reagent provides insight into potential impurities and informs its handling and application. A common and logical pathway to (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid involves the lithiation and subsequent borylation of a suitable halo-substituted 1,4-benzodioxan precursor.

The causality behind this choice of pathway is its efficiency and high functional group tolerance. The process begins with the halogen-metal exchange of a bromo- or iodo-substituted 1,4-benzodioxan at low temperatures using an organolithium reagent like n-butyllithium. This generates a highly reactive aryllithium intermediate. This nucleophilic species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The final step is an acidic workup, which hydrolyzes the resulting boronate ester to yield the desired boronic acid.

G cluster_0 Synthesis Workflow A Start: Bromo-1,4-benzodioxan B Halogen-Metal Exchange (n-BuLi, THF, -78°C) A->B C Aryllithium Intermediate B->C D Quench with Electrophile (Trialkyl borate) C->D E Boronate Ester Intermediate D->E F Acidic Workup (e.g., aq. HCl) E->F G Product: (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid F->G

A plausible synthetic route to the target boronic acid.

Core Applications in Drug Discovery: The Suzuki-Miyaura Coupling

Boronic acids are foundational to modern medicinal chemistry, largely due to the robustness and versatility of the Suzuki-Miyaura cross-coupling reaction.[8] This Nobel Prize-winning reaction forges a carbon-carbon bond between an organoboron compound (like our title compound) and an organohalide (or triflate) using a palladium catalyst.

The value of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid in this context is its ability to introduce the 1,4-benzodioxan scaffold into complex molecules with high precision and yield. This is a preferred strategy for late-stage functionalization in a drug discovery campaign, where modifying a lead compound is necessary to optimize its biological activity or ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The incorporation of boronic acids into drug candidates has seen a significant increase, with several FDA-approved drugs containing this moiety, underscoring its importance.[9][10]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the coupling of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid with a generic aryl bromide. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To synthesize a biaryl compound by coupling (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid with an aryl bromide.

Materials:

  • (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos

  • Potassium Carbonate (K₂CO₃, 3.0 equivalents), anhydrous

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard glassware, inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • System Preparation (Inerting): Assemble a round-bottom flask with a reflux condenser under an inert atmosphere. This is critical because the palladium(0) species, the active catalyst, is oxygen-sensitive.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 eq), (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.08 eq). The excess boronic acid ensures complete consumption of the limiting aryl bromide. The base is essential for the transmetalation step in the catalytic cycle.

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture. Degassing (e.g., by sparging with argon for 20-30 minutes) is another measure to remove dissolved oxygen that could deactivate the catalyst.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The elevated temperature is required to drive the catalytic cycle efficiently.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. The aqueous wash removes the inorganic base and salts.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the pure biaryl product.

G cluster_1 Experimental Workflow: Suzuki Coupling A Assemble Glassware (Inert Atmosphere) B Charge Reagents: Aryl-Br, Boronic Acid, Base, Catalyst, Ligand A->B C Add Degassed Solvent (Dioxane/Water) B->C D Heat Reaction Mixture (80-100°C) C->D E Monitor Progress (TLC / LC-MS) D->E F Aqueous Workup (Dilute, Wash) E->F Upon Completion G Purification (Column Chromatography) F->G H Final Product G->H

Standard workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

As with all chemical reagents, proper safety protocols must be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Hazards: While specific data for this isomer is limited, related boronic acids are known to cause skin and serious eye irritation, and may cause respiratory irritation.[11]

  • Storage: Store in a cool, dry place in a tightly sealed container. Boronic acids can be prone to dehydration or trimerization (forming boroxines) upon prolonged storage, which can affect reactivity.

Conclusion

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is a high-value synthetic intermediate for researchers in drug discovery and materials science. Its commercial availability from multiple suppliers, coupled with its straightforward application in powerful synthetic methods like the Suzuki-Miyaura coupling, makes it an indispensable tool for introducing the metabolically robust 1,4-benzodioxan scaffold. The protocols and data presented in this guide provide a solid foundation for the successful application of this versatile reagent in advancing research and development objectives.

References

  • GlobalChemMall. (2,3-Dihydrobenzo[b][4][5]dioxin-5-yl)boronic acid.

  • Biosynth. (2,3-Dihydrobenzo[b][4][5]dioxin-5-yl)boronic acid.

  • Echemi.2,3-dihydro-1,4-benzodioxin-5-ylboronic acid.
  • Sigma-Aldrich. (6-Bromo-2,3-dihydrobenzo[b][4][5]dioxin-5-yl)boronic acid.

  • MDPI.Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • PubChem.(2,3-Dihydro-1,4-benzodioxin-6-yl)boronic acid.
  • BLDpharm. (6-Bromo-2,3-dihydrobenzo[b][4][5]dioxin-5-yl)boronic acid.

  • Chem-Space. (2,3-Dihydrobenzo[b][4][5]dioxin-5-yl)boronic acid.

  • PubMed Central (PMC).
  • Abaci Pharma. (2,3-Dihydrobenzo[b][4][5]dioxin-5-yl)boronic acid.

  • ResearchGate.Design and discovery of boronic acid drugs.
  • BLDpharm. 499769-88-9|(2,3-Dihydrobenzo[b][4][5]dioxin-5-yl)boronic acid.

Sources

A Technical Guide to the Electronic Effects of the Dihydrobenzodioxin Moiety on Boronic Acid Functionality

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2,3-dihydro-1,4-benzodioxin (DHB) scaffold is a privileged structure in medicinal chemistry, frequently incorporated to modulate the pharmacological properties of bioactive molecules.[1][2] When appended to a boronic acid, a functional group of immense importance in synthesis and drug design, the DHB moiety exerts profound electronic effects that significantly alter the acid's physicochemical properties and reactivity. This guide provides an in-depth analysis of the interplay between these two critical moieties. We dissect the dual nature of the DHB's electronic influence—a combination of inductive withdrawal and resonance donation—and quantify its net effect on the Lewis acidity (pKa), oxidative stability, and transmetalation kinetics of the boronic acid. Through detailed experimental protocols and mechanistic discussions, this document serves as a technical resource for chemists seeking to rationally design and utilize dihydrobenzodioxin-containing boronic acids in organic synthesis and drug discovery programs.

Introduction: A Tale of Two Moieties

The convergence of boronic acids and the dihydrobenzodioxin scaffold represents a nexus of synthetic utility and pharmacological relevance. Boronic acids and their derivatives are foundational pillars of modern organic chemistry, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] Beyond synthesis, their unique ability to form reversible covalent bonds with diols has positioned them as critical components in chemical sensors and as warheads in enzyme inhibitors, exemplified by drugs like bortezomib.[5]

Concurrently, the 2,3-dihydro-1,4-benzodioxin (DHB) ring system is a recurring motif in a multitude of pharmaceuticals, including Doxazosin and Piperoxan.[1][6] Its prevalence stems from its metabolic stability and its ability to act as a versatile, conformationally constrained bioisostere for various aromatic systems.[7][8]

Understanding the electronic consequences of uniting these two moieties is paramount. The properties of an arylboronic acid—its acidity, stability, and reactivity—are not intrinsic but are finely tuned by the substituents on the aromatic ring.[5] This guide aims to elucidate precisely how the DHB scaffold modulates the boronic acid group, providing researchers with the predictive power to harness these effects for molecular design.

The Electronic Dichotomy of the Dihydrobenzodioxin Ring

The electronic influence of the DHB moiety is a classic example of competing inductive and resonance effects.

  • Inductive Effect (-I): The two oxygen atoms are highly electronegative. They pull electron density away from the attached benzene ring through the sigma bonds. This is an electron-withdrawing effect.

  • Resonance Effect (+M): The lone pairs on the oxygen atoms can be delocalized into the aromatic π-system. This is a powerful electron-donating effect that increases electron density at the ortho and para positions of the ring.

In most heteroatomic substituents attached to an aromatic ring (e.g., -OH, -OR), the resonance effect significantly outweighs the inductive effect. Therefore, the DHB moiety is considered a net electron-donating group (EDG) , particularly influencing the para position where the boronic acid is typically located.

Caption: Competing electronic effects of the DHB moiety.

Impact on Key Boronic Acid Properties

The net electron-donating character of the DHB scaffold directly modulates the fundamental properties of the attached boronic acid.

Lewis Acidity and pKa

Arylboronic acids are not traditional Brønsted-Lowry acids but act as Lewis acids by accepting a hydroxide ion to form a more stable, tetracoordinate boronate anion.[5][9] The equilibrium of this reaction defines the boronic acid's pKa.

The pKa is highly sensitive to the electronic environment.

  • Electron-Withdrawing Groups (EWGs) stabilize the resulting negative charge on the boronate anion, shifting the equilibrium to the right and thus lowering the pKa (stronger acid).

  • Electron-Donating Groups (EDGs) destabilize the boronate anion, shifting the equilibrium to the left and increasing the pKa (weaker acid).[5][10]

Given that the DHB moiety is a net EDG, (2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid is expected to have a higher pKa than unsubstituted phenylboronic acid (PBA) , making it a weaker Lewis acid. This has direct implications for drug design, as pKa governs the ionization state at physiological pH (7.4), which in turn affects solubility and the potential for ionic interactions with a biological target.[11]

suzuki_workflow prep 1. Reaction Setup react 2. Initiate Reaction (Add Pd Catalyst at T=0) prep->react sample 3. Aliquot Sampling (At defined time intervals) react->sample quench 4. Quench Reaction sample->quench analyze 5. LC-MS / GC-MS Analysis quench->analyze plot 6. Plot Data (% Conversion vs. Time) analyze->plot

Caption: Workflow for kinetic analysis of Suzuki coupling.

Detailed Steps:

  • Reaction Setup: In parallel reaction vessels, set up identical reactions containing:

    • Aryl halide (e.g., 4-bromotoluene, 1.0 eq)

    • Arylboronic acid (DHB-B(OH)₂, PBA, 4-NO₂-PBA, etc., 1.2 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

    • Solvent (e.g., Dioxane/Water)

    • Internal standard (e.g., dodecane) for quantitative analysis.

  • Initiation: Place all vessels in a pre-heated block. Initiate the reactions simultaneously by adding the catalyst solution at time t=0.

  • Sampling: At specified time points (e.g., 5, 15, 30, 60, 120 min), withdraw a small aliquot from each reaction.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and water to stop the reaction.

  • Analysis: Analyze each quenched sample by GC-MS or LC-MS to determine the ratio of product to the internal standard, thereby calculating the % conversion.

  • Data Plotting: Plot % conversion versus time for each boronic acid. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope for the DHB-boronic acid compared to PBA would confirm an accelerated rate of reaction.

Arylboronic AcidElectronic NatureHypothesized Relative Rate
4-Nitrophenylboronic acidStrongly EWGSlowest
Phenylboronic acidNeutralBaseline
DHB-boronic acid Strongly EDG Fastest
Table 2: Hypothesized relative reaction rates for Suzuki-Miyaura coupling based on the electronic nature of the arylboronic acid.

Implications and Conclusion

The electronic effects imparted by the 2,3-dihydro-1,4-benzodioxin moiety are not merely academic; they have tangible consequences for synthesis and drug design.

  • For Synthetic Chemists: The electron-donating nature of the DHB scaffold can be exploited to accelerate Suzuki-Miyaura cross-couplings, potentially allowing for lower catalyst loadings or milder reaction conditions. Conversely, its potential impact on oxidative stability must be considered during purification and storage. [12]* For Medicinal Chemists: The predictable increase in pKa is a critical design parameter. A higher pKa means the boronic acid will be predominantly in its neutral, trigonal form at physiological pH. [5]This enhances its ability to cross cell membranes but may alter its binding affinity for targets that preferentially recognize the anionic, tetrahedral boronate form.

References

  • D. G. Hall, (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd Edition. Wiley-VCH. [Link]

  • Fini, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

  • da Silva, J. B. P., et al. (2018). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2019). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]

  • U.S. Pharmacopeia, (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • MDPI, (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]

  • Royal Society of Chemistry, (2017). Synthesis of dihydrobenzo[b]furans by diastereoselective acyloxyarylation. [Link]

  • Cignarella, G., et al. (2018). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]

  • Wikipedia, (n.d.). Hammett equation. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]

  • National Institutes of Health, (2017). Synthesis of biologically active boron-containing compounds. [Link]

  • The Chemists' Cookbook, (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • National Institutes of Health, (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • National Institutes of Health, (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate, (n.d.). Hammett substituent constants. [Link]

  • National Institutes of Health, (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Royal Society of Chemistry, (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • MDPI, (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • YouTube, (2021). A Survey of Hammett Substituent Constants. [Link]

  • National Institutes of Health, (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Wikipedia, (n.d.). Benzodioxan. [Link]

  • ChemOrgChem, (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Fraunhofer-Publica, (n.d.). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. [Link]

  • PubMed, (1984). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. [Link]

  • PubMed, (2006). Synthesis of benzo- and naphthoquinonyl boronic acids: exploring the Diels-Alder reactivity. [Link]

  • PubChem, (n.d.). (2,3-Dihydro-1,4-benzodioxin-6-yl)boronic acid. [Link]

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An In-depth Technical Guide on the Acidity and pKa of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid and its derivatives are of significant interest in medicinal chemistry and drug development, largely owing to the versatile reactivity of the boronic acid moiety. A fundamental parameter governing the utility of these compounds, particularly in biological systems, is their acidity, quantified by the pKa value. This technical guide provides a comprehensive overview of the factors influencing the acidity of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, the theoretical principles underpinning its acid-base equilibrium, and detailed experimental protocols for the precise determination of its pKa. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of molecules.

Introduction: The Significance of Boronic Acids in Drug Development

Boronic acids have emerged as a pivotal class of compounds in medicinal chemistry, best known for their role in the Nobel Prize-winning Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds. Beyond their synthetic utility, the boronic acid functional group is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib used in cancer therapy. The boron atom in these molecules can engage in unique interactions with biological targets, often acting as a transition-state analog inhibitor of serine proteases.

The aqueous solubility and biological activity of arylboronic acids are intrinsically linked to their pKa. The pKa determines the extent of ionization at a given pH, which in turn influences a molecule's membrane permeability, binding affinity to target proteins, and overall pharmacokinetic and pharmacodynamic profile. A thorough understanding of the acidity of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is therefore critical for its rational application in drug design and development.

Theoretical Framework: Understanding the Acidity of Arylboronic Acids

Unlike carboxylic acids, which are Brønsted acids that donate a proton from a hydroxyl group, arylboronic acids act as Lewis acids. The boron atom, with its vacant p-orbital, accepts a hydroxide ion from water, leading to the formation of a tetrahedral boronate anion. This equilibrium is central to the acidity of boronic acids.

Boronic Acid Equilibrium Acid (2,3-Dihydrobenzo[b]dioxin-5-yl)B(OH)₂ Trigonal Planar Base [ (2,3-Dihydrobenzo[b]dioxin-5-yl)B(OH)₃ ]⁻ Tetrahedral Acid->Base + OH⁻ Base->Acid - OH⁻ H2O + H₂O H3O + H₃O⁺

Caption: Lewis acid equilibrium of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid.

The pKa of an arylboronic acid is a measure of the tendency to form this tetrahedral boronate species. Generally, arylboronic acids have pKa values in the range of 4 to 10. The specific pKa is modulated by the electronic nature of the substituents on the aromatic ring.

Substituent Effects on pKa

The acidity of phenylboronic acids is highly sensitive to the electronic properties of substituents on the benzene ring, a phenomenon that can be rationalized using Hammett plots.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, increase the Lewis acidity of the boron center. By inductively and/or resonantly pulling electron density from the boron atom, they stabilize the resulting negative charge of the boronate anion, thus lowering the pKa.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂) groups, have the opposite effect. They donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the boron atom. This destabilizes the boronate anion, leading to a higher pKa.

In the case of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid , the 2,3-dihydrobenzo[b]dioxin moiety is generally considered to be an electron-donating group due to the presence of the two oxygen atoms. Their lone pairs can donate electron density to the aromatic ring through resonance. Therefore, it is anticipated that the pKa of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid will be higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).

Experimental Determination of pKa

Several robust methods are available for the experimental determination of the pKa of boronic acids. The choice of method often depends on the compound's solubility, chromophoric properties, and the required precision.

Potentiometric Titration

Potentiometric titration is a direct and widely used method for pKa determination. It involves the gradual addition of a standardized base (e.g., NaOH) to a solution of the boronic acid, while monitoring the pH with a calibrated electrode.

Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of the boronic acid are equal (the half-equivalence point).

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of NaOH in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately pinpoint the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Boronic Acid B Dissolve in H₂O/Co-solvent A->B C Calibrate pH meter D Add NaOH titrant incrementally C->D Repeat E Record pH at each step D->E Repeat E->D Repeat F Plot pH vs. Volume of NaOH E->F G Determine half-equivalence point F->G H Calculate pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric (UV-Vis) Titration

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: If the acidic and basic forms of the boronic acid have different molar absorptivities at a specific wavelength, the pKa can be determined by monitoring the change in absorbance as a function of pH.

Experimental Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values spanning a range of at least 2 pH units above and below the expected pKa.

Methodological & Application

Application Note: Suzuki-Miyaura Coupling with (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed technical overview and actionable protocols for the use of a specific, high-value building block: (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid . The 1,4-benzodioxan scaffold is a privileged structure found in numerous pharmacologically active compounds, making this boronic acid an essential reagent in drug discovery and development.[3] This document is structured to provide researchers, scientists, and drug development professionals with the mechanistic understanding, practical knowledge, and troubleshooting insights required to successfully implement this chemistry.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for rational optimization and troubleshooting.

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[1][4] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[5]

  • Transmetalation: This is the defining step where the organic moiety is transferred from the boron atom to the palladium center. Critically, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily undergoes ligand exchange and transfers its aryl group to the palladium.[6][7][8][9]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Biaryl Product) RedElim->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base (e.g., OH⁻) Base->Transmetal

Caption: The catalytic cycle showing the three key phases.

Core Components: A Scientist's Guide to Reagent Selection

The success of coupling (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid hinges on the judicious selection of four key components. As an electron-rich boronic acid, careful consideration must be given to preventing unwanted side reactions like protodeboronation.

ComponentFunction & RationaleRecommended Choices
Palladium Catalyst & Ligand The engine of the reaction. The ligand stabilizes the Pd center and modulates its reactivity. For heteroaryl couplings, bulky, electron-rich phosphine ligands are superior as they accelerate both oxidative addition and reductive elimination.[10][11][12]Workhorse: Pd(PPh₃)₄, [Pd(dppf)Cl₂]High-Activity: Pd₂(dba)₃ with Buchwald ligands (e.g., SPhos, XPhos) for challenging substrates like aryl chlorides.[10][13]
Base Activates the boronic acid for transmetalation.[9] The choice of base can influence reaction rate and prevent side reactions. Stronger bases can accelerate the reaction but may also promote hydrolysis of sensitive functional groups.General: K₂CO₃, Cs₂CO₃For Deboron. Prone Substrates: K₃PO₄ is often milder and highly effective.[11][12][14]
Solvent Solubilizes reactants and influences reaction kinetics. Aprotic polar solvents are standard. An aqueous co-solvent is often beneficial, accelerating the reaction and aiding in the dissolution of the base.[15][16]Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂O (Typical ratios from 4:1 to 10:1).[12][17]
Aryl Halide (Coupling Partner) The electrophile. Reactivity is dictated by the C-X bond strength (I > Br > Cl) and electronic effects. Electron-withdrawing groups on the aryl halide generally increase the rate of oxidative addition.[5]Aryl Iodides, Bromides, Triflates. Aryl Chlorides are usable but require more active catalyst systems.[5]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and protodeboronation.[18]

Protocol 1: Standard Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling with common aryl bromides.

Materials:

  • (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask, condenser, magnetic stir bar, inert gas line

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the aryl bromide (e.g., 1.0 mmol), (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[10]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL per mmol of aryl bromide) via syringe.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).[19]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.[19][20]

Protocol 2: High-Activity Coupling with an Aryl Chloride

This protocol is designed for more challenging, less reactive aryl chlorides, employing a modern ligand system.

Materials:

  • (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.5 equiv)

  • Aryl Chloride (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Toluene, degassed

  • Schlenk tube or similar reaction vessel

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl chloride (1.0 mmol), (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.5 mmol), K₃PO₄ (2.5 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.035 mmol) to a Schlenk tube.

  • Solvent Addition: Add degassed toluene (5 mL per mmol of aryl chloride).

  • Reaction: Seal the vessel tightly and heat to 110 °C with vigorous stirring. The use of anhydrous conditions with K₃PO₄ can minimize protodeboronation of the boronic acid.[12]

  • Monitoring & Work-up: Monitor the reaction as described in Protocol 1. Upon completion, cool to room temperature and filter the mixture through a pad of Celite, rinsing with ethyl acetate.[21]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography.

Workflow and Troubleshooting

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key.

Workflow_Troubleshooting Figure 2: Experimental Workflow & Troubleshooting Logic Setup 1. Reaction Setup (Reagents, Inert Atmo.) Execution 2. Reaction Execution (Solvent, Heat, Stir) Setup->Execution Monitor 3. Monitor Progress (TLC / LC-MS) Execution->Monitor Workup 4. Work-up (Quench, Extract) Monitor->Workup Reaction Complete NoRxn Problem: No Reaction / Low Conversion Monitor->NoRxn Incomplete Deboron Problem: Protodeboronation (Starting arene observed) Monitor->Deboron Side Product Purify 5. Purification (Chromatography) Workup->Purify Homo Problem: Homocoupling (Dimer byproducts) Workup->Homo Byproducts Found Analysis 6. Analysis (NMR, MS) Purify->Analysis Sol_Cat Solution: - Increase catalyst loading - Use more active ligand (e.g., XPhos) - Check halide reactivity (Br > Cl) NoRxn->Sol_Cat Sol_Deboron Solution: - Use milder base (K₃PO₄) - Use boronic ester (e.g., pinacol) - Ensure strictly anhydrous/degassed conditions Deboron->Sol_Deboron Sol_Homo Solution: - Thoroughly degas solvents - Use bulkier phosphine ligands - Check Pd source (use Pd(0)) Homo->Sol_Homo

Caption: A logical flow from setup to analysis with common troubleshooting paths.

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently reactive aryl halide (e.g., an electron-rich chloride).3. Reaction temperature too low.1. Ensure rigorous inert atmosphere; use fresh catalyst.2. Switch to a more active catalyst system (e.g., Pd₂(dba)₃/XPhos).[11][13]3. Increase temperature, but monitor for decomposition.
Protodeboronation The C-B bond is cleaved by water or other protic sources, converting the boronic acid back to 1,4-benzodioxan.[18][22] This is a major side reaction for electron-rich boronic acids.1. Use a milder base like K₃PO₄.[12]2. Use rigorously dried, degassed solvents.3. Consider converting the boronic acid to a more stable pinacol ester derivative.[18]
Homocoupling Two molecules of the boronic acid or aryl halide couple together. Often caused by the presence of oxygen or using a Pd(II) precatalyst without a proper reductant.[23][18][22]1. Ensure all solvents and the reaction atmosphere are strictly oxygen-free.2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure the Pd(II) precatalyst is effectively reduced in situ.
Palladium Black Formation The palladium catalyst precipitates out of solution as an inactive black solid.1. Use a ligand that better stabilizes the palladium species.2. Ensure adequate stirring and check for solubility issues.

Expected Results: A Representative Matrix

The following table provides an anticipated range of outcomes for the coupling of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid with various aryl halides under optimized conditions.

Aryl Halide PartnerCatalyst SystemExpected Yield RangeNotes
4-IodoanisolePd(PPh₃)₄ / K₂CO₃85-95%Highly reactive iodide gives excellent yields under standard conditions.
4-BromobenzonitrilePd(PPh₃)₄ / K₂CO₃80-90%Electron-withdrawing group activates the bromide for efficient coupling.
3-Bromopyridine[Pd(dppf)Cl₂] / Cs₂CO₃75-88%A standard heteroaryl coupling that performs well with a robust catalyst.
2-ChlorotoluenePd₂(dba)₃ / XPhos / K₃PO₄70-85%Unactivated aryl chloride requires a high-activity catalyst system for good conversion.[11][13]
1-Bromo-2,4-difluorobenzenePd(PPh₃)₄ / K₂CO₃80-92%Steric hindrance is minimal and electronic activation is favorable.

Conclusion

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is a versatile and valuable reagent for accessing complex biaryl scaffolds relevant to medicinal chemistry. A thorough understanding of the Suzuki-Miyaura mechanism and the function of each reaction component is critical for success. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields even with challenging coupling partners. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the effective application of this important building block in organic synthesis.

References

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  • Alvarez-Ros, M. C., et al. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. ([Link])

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  • Gound, M. Y., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][24]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][24]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry. ([Link])

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. ([Link])

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Application Notes & Protocols: Palladium Catalysts for the Suzuki-Miyaura Coupling of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Dihydrobenzodioxin Moiety

The 2,3-dihydrobenzo[b]dioxin scaffold is a privileged structural motif found in a variety of biologically active molecules and functional materials. Its incorporation into complex architectures is a key objective in medicinal chemistry and materials science. (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid serves as a critical building block for this purpose, enabling the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of coupling partners.[1][2] This guide provides an in-depth analysis of catalyst selection, mechanistic considerations, and detailed protocols for the successful Suzuki-Miyaura coupling of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid with various aryl and heteroaryl halides.

Mechanism and the Catalytic Cycle: The "Why" Behind the Protocol

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational catalyst selection and reaction optimization. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step forms a Pd(II) intermediate.[3][6] The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups can facilitate this process.[7]

  • Transmetalation: The organoboronic acid is activated by a base, forming a boronate species. This activated boron compound then transfers its organic group (the dihydrobenzodioxinyl moiety) to the Pd(II) complex, displacing the halide.[3][8] This is often the rate-determining step and the choice of base is critical for efficient activation without promoting side reactions like protodeboronation.[8]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6] Bulky, electron-rich ligands on the palladium center can promote this final step.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Ligand Selection: Tailoring the System for Success

The choice of palladium source and, more importantly, the supporting phosphine ligand, is critical for achieving high yields and reaction efficiency. For an electron-rich substrate like (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, the ligand's properties play a pivotal role.

  • Palladium Precursors: Common Pd(0) sources like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are effective.[5] Pd(II) precursors such as Pd(OAc)₂ (Palladium(II) acetate) and PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are also widely used, as they are reduced in situ to the active Pd(0) species.[5]

  • Phosphine Ligands: The success of the coupling often hinges on the choice of phosphine ligand. For coupling with aryl chlorides, which are often less reactive than bromides or iodides, or with sterically hindered substrates, bulky and electron-rich ligands are generally preferred.[1][2][11] These ligands promote both the oxidative addition and reductive elimination steps.[1][2]

Comparative Data for Catalyst Systems

The following table summarizes common catalyst systems and their typical performance for the Suzuki-Miyaura coupling of electron-rich boronic acids with various aryl halides.

Catalyst SystemCoupling PartnerTypical ConditionsAdvantagesConsiderations
Pd(PPh₃)₄ Aryl Iodides, BromidesToluene or Dioxane/H₂O, Na₂CO₃ or K₂CO₃, 80-100 °CReadily available, well-established.Less effective for aryl chlorides or hindered substrates.
PdCl₂(dppf) Aryl Bromides, ChloridesToluene or DMF, K₂CO₃ or Cs₂CO₃, 90-110 °CExcellent for a broad range of substrates, including some chlorides.Higher cost, can be air-sensitive.
Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) Aryl Chlorides, TosylatesToluene or t-BuOH, K₃PO₄, 80-110 °CHigh activity for challenging substrates, including hindered and electron-rich aryl chlorides.[1][2]Ligands are proprietary and can be expensive.
PEPPSI™-Type Precatalysts Aryl Chlorides, Heteroaryl Chloridest-BuOH or Dioxane, K₃PO₄, RT to 80 °CAir and moisture stable, highly active for heteroaromatic couplings.[6]N-Heterocyclic Carbene (NHC) based, may require specific conditions.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific aryl halide used.

Protocol 1: General Procedure for Coupling with an Aryl Bromide using Pd(PPh₃)₄

This protocol is suitable for coupling (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid with activated and unactivated aryl bromides.

Materials:

  • (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), deoxygenated

  • Round-bottom flask with a stir bar

  • Condenser and inert gas (Argon or Nitrogen) inlet

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv), (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ (0.03 equiv) to the flask.

  • Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate (3x).[3]

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.[3]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Optimized Procedure for Coupling with a Challenging Aryl Chloride using a Buchwald Ligand

This protocol is designed for less reactive aryl chlorides or sterically demanding coupling partners, employing a more active catalyst system.

Materials:

  • (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene, deoxygenated

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen) manifold

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 equiv), (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.5 equiv), potassium phosphate (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.05 equiv) to a Schlenk tube.

  • Seal the tube, remove from the glovebox (if used), and attach to an inert gas manifold.

  • Add deoxygenated toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls or gives a low yield, consider increasing the catalyst loading, switching to a more active ligand (e.g., from PPh₃ to a Buchwald ligand), or using a stronger base like K₃PO₄ or Cs₂CO₃. Ensure solvents are thoroughly deoxygenated as oxygen can deactivate the catalyst.

  • Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be a significant side reaction. This can be minimized by using a less aqueous solvent system, a milder base (e.g., KF), or by using the corresponding boronic ester (e.g., pinacol ester), which can be more stable.[12]

  • Homocoupling: The formation of biaryl products from the boronic acid (R-B(OH)₂ + R-B(OH)₂ → R-R) can occur. This is often promoted by the presence of oxygen. Rigorous exclusion of air is crucial.

Conclusion

The Suzuki-Miyaura coupling of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is a robust and versatile method for the synthesis of complex molecules. A thorough understanding of the reaction mechanism allows for the rational selection of palladium catalysts, ligands, and reaction conditions to overcome challenges posed by unreactive or sterically hindered substrates. The protocols provided herein serve as a validated starting point for researchers in drug discovery and materials science, enabling the efficient construction of molecules containing the valuable dihydrobenzodioxin moiety.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Huirui. The Role of Phosphine Ligands in Palladium Catalysis Explained. (2026). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, 41(11), 1461–1473. [Link]

  • ResearchGate. Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry | Request PDF. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? (2024). [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? (2014). [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Deshmukh, M. B. (2014). Answer to "Which conditions are favorable for the efficient Suzuki coupling?". ResearchGate. [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling Using (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their contributions to palladium-catalyzed cross-couplings.[1]

A key advantage of the Suzuki reaction is its use of organoboron compounds, which are generally stable, have low toxicity, and are compatible with a wide range of reaction conditions, including aqueous media.[2][3] This robustness makes the Suzuki coupling particularly amenable to the complex molecular architectures often encountered in drug discovery and development.

This application note provides a detailed protocol and in-depth scientific rationale for the use of a specific, high-value building block: (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid . This reagent is of significant interest as the 2,3-dihydrobenzo[b]dioxin moiety is a key structural feature in numerous biologically active compounds.

Understanding the Core Components: A Mechanistic Perspective

A successful Suzuki-Miyaura coupling hinges on the interplay of several key components: the organoboron species, the organic halide, a palladium catalyst, and a base, all orchestrated within a suitable solvent system. A thorough understanding of the role of each component is critical for reaction optimization and troubleshooting.

The Catalytic Cycle: A Symphony of Elementary Steps

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the halide is a crucial factor, with the general trend being I > Br > OTf >> Cl.[1]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then readily undergoes transmetalation with the Pd(II) complex.[1][4]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar') from the Pd(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_steps Catalytic Cycle A Pd(0)L2 C Ar-Pd(II)-X (L2) A->C B Oxidative Addition (Ar-X) E Ar-Pd(II)-Ar' (L2) C->E D Transmetalation (Ar'-B(OH)2 + Base) E->A G Ar-Ar' E->G F Reductive Elimination

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Critical Role of Reagents and Conditions
  • (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid: This organoboron compound serves as the nucleophilic partner, donating the dihydrobenzodioxin moiety. Its stability and ease of handling are advantageous.

  • Organic Halide (Ar-X): The electrophilic partner in the reaction. Aryl bromides and iodides are common choices due to their higher reactivity. Aryl chlorides can also be used but often require more specialized and highly active catalyst systems.[3]

  • Palladium Catalyst: The heart of the reaction. A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). The choice of ligand associated with the palladium is critical for catalyst stability and reactivity.

  • Base: Essential for activating the boronic acid. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system plays a multifaceted role, influencing the solubility of reagents, the stability of the catalyst, and the rate of the reaction. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and mixtures of organic solvents with water.[1] Aqueous solvent systems are often beneficial for dissolving the inorganic base and accelerating the transmetalation step.

Detailed Experimental Protocol: Synthesis of 5-Aryl-2,3-dihydrobenzo[b]dioxine

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid with an aryl bromide.

Reaction Scheme:

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumePurity
(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid179.971.2216 mg≥97%
Aryl Bromide (e.g., 4-Bromoanisole)187.041.0187 mg≥98%
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.0335 mg≥98%
Sodium Carbonate (Na₂CO₃)105.992.0212 mg≥99.5%
Toluene--10 mLAnhydrous
Ethanol--2 mL95%
Water--2 mLDeionized
Step-by-Step Procedure

Suzuki_Workflow start Start reagents Combine Reactants: - (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid - Aryl Bromide - Toluene start->reagents degas Degas the Mixture (N2 or Ar sparging for 15 min) reagents->degas catalyst_base Add Catalyst and Base Solution: - Pd(PPh3)4 - Aqueous Na2CO3 Solution degas->catalyst_base reflux Heat to Reflux (e.g., 90-100 °C) Monitor by TLC or LC-MS catalyst_base->reflux workup Aqueous Workup: - Cool to RT - Add Water & Ethyl Acetate - Separate Layers reflux->workup extraction Extract Aqueous Layer (2x with Ethyl Acetate) workup->extraction drying Dry Combined Organic Layers (Anhydrous Na2SO4 or MgSO4) extraction->drying purification Purify by Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) drying->purification end End (Characterize Product) purification->end

Sources

Application Notes and Protocols: Strategic Incorporation of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid in the Synthesis of Novel PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting PARP1 and the Significance of the Benzodioxin Moiety

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular DNA damage response network. It plays a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] In the context of oncology, particularly in cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to a synthetic lethality. This vulnerability arises because the cancer cells' inability to repair double-strand breaks (DSBs) formed from unrepaired SSBs during replication results in cell death. This has led to the successful development and approval of several PARP1 inhibitors, including Olaparib, Rucaparib, and Niraparib, for the treatment of various cancers.[1][2]

The 2,3-dihydrobenzo[b][1][3]dioxin moiety is a privileged scaffold in medicinal chemistry, often incorporated into bioactive molecules to enhance their pharmacological properties. In the realm of PARP1 inhibitors, this structural element can serve as a key pharmacophoric feature, potentially engaging in favorable interactions within the enzyme's active site. The synthesis of novel PARP1 inhibitors incorporating this moiety is a promising avenue for the discovery of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.[1]

This document provides a comprehensive guide for researchers on the application of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid as a key building block in the synthesis of novel PARP1 inhibitors via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely favored in pharmaceutical drug discovery and development due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids and coupling partners.

In the context of PARP1 inhibitor synthesis, the Suzuki-Miyaura reaction enables the efficient coupling of the (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid with a suitably functionalized heterocyclic or aromatic core, which is a common structural motif in many known PARP1 inhibitors.

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product cluster_final Final Steps A (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C B Heterocyclic Halide/Triflate Core (e.g., Bromo-substituted Phthalazinone) B->C D Novel PARP1 Inhibitor Precursor C->D E Purification (e.g., Column Chromatography) D->E G Further Functionalization (Optional) D->G F Characterization (e.g., NMR, MS) E->F

Caption: Synthetic workflow for a novel PARP1 inhibitor.

Detailed Experimental Protocol: A Representative Synthesis

This section outlines a representative protocol for the synthesis of a novel PARP1 inhibitor precursor via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methodologies for Suzuki couplings and the known structures of PARP1 inhibitors. Researchers should adapt and optimize the conditions based on their specific substrates and available resources.

Reaction Scheme:

(Aryl Halide/Triflate Core) + (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid --[Pd Catalyst, Base, Solvent]--> (Coupled Product - PARP1 Inhibitor Precursor)

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Aryl Halide (e.g., 4-bromophthalazin-1(2H)-one)225.041.01.0
(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid179.971.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-10 mL-
Water-2 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add toluene (10 mL) and water (2 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.

Causality Behind Experimental Choices: A Deeper Dive into the Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura coupling hinges on the careful selection of each reaction component. Understanding the role of each reagent is crucial for troubleshooting and optimization.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Suzuki_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + R¹-X PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R1R2 R¹-Pd(II)L₂-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product Boronic_Acid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ Boronic_Acid->Borate + Base Borate->TM Base Base (e.g., OH⁻) Base->Borate Aryl_Halide R¹-X Aryl_Halide->OA

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • The Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst. The phosphine ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. Other palladium sources and ligands can also be employed, and their choice can significantly impact reaction efficiency, especially with challenging substrates.

  • The Base: The base plays a crucial role in activating the boronic acid for transmetalation. It reacts with the boronic acid to form a more nucleophilic borate species ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium center. Potassium carbonate is a mild and effective base for many Suzuki couplings. Other bases such as sodium carbonate, cesium carbonate, or phosphates can also be used, and the choice of base can influence the reaction rate and yield.

  • The Solvent System: A biphasic solvent system, such as toluene and water, is often employed. The organic solvent solubilizes the aryl halide and the palladium catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active borate species. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes accelerate the reaction in biphasic systems.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. Therefore, it is essential to perform the reaction under an inert atmosphere of nitrogen or argon to ensure the longevity and activity of the catalyst.

Conclusion and Future Perspectives

The use of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid in conjunction with the Suzuki-Miyaura cross-coupling reaction provides a robust and efficient strategy for the synthesis of novel PARP1 inhibitors. The mild reaction conditions and broad functional group tolerance make this approach highly attractive for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies. By systematically modifying the heterocyclic core and exploring different substitution patterns on the benzodioxin ring, researchers can fine-tune the pharmacological properties of the resulting compounds to develop potent and selective PARP1 inhibitors with potential applications in cancer therapy.

References

  • Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC. (2024). Retrieved from [Link]

  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed Central. (2018). Retrieved from [Link]

  • PARP1 inhibitors and their applications - Google Patents. (n.d.).
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of Niraparib, a cancer drug candidate - University of Oxford. (n.d.). Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling with (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of biaryl compounds utilizing (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The biaryl motif is a privileged structure in medicinal chemistry, and the 1,4-benzodioxin scaffold is a key component in numerous pharmacologically active agents.[1][2][3] This protocol offers a robust and versatile method for constructing complex molecules for drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss key parameters for optimization and troubleshooting.

Introduction: The Strategic Importance of Benzodioxin-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds under mild conditions.[4] Its power lies in its remarkable functional group tolerance and the stability and low toxicity of its organoboron reagents.[5][6] This makes it an indispensable tool in the pharmaceutical industry for constructing complex molecular architectures from smaller, readily available fragments.[7][8]

The target biaryl structures, incorporating the (2,3-Dihydrobenzo[b]dioxin) moiety, are of significant interest. This scaffold is present in a wide array of biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. By coupling (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid with various aryl and heteroaryl halides, researchers can rapidly generate diverse libraries of novel compounds for screening and lead optimization in drug discovery programs.[9]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three fundamental steps, cycling a palladium catalyst between its Pd(0) and Pd(II) oxidation states.[10][11]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a square-planar Pd(II) intermediate.[7][11] The rate of this step is dependent on the halide (I > Br > Cl) and the electronic properties of the aryl halide.

  • Transmetalation: In this crucial step, the organic group from the organoboron species (Ar²-B(OH)₂) is transferred to the palladium center. This process requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic boronate species [Ar²-B(OH)₃]⁻.[12][13] This boronate then exchanges its aryl group with the halide on the Pd(II) complex.

  • Reductive Elimination: The final step involves the two organic groups (Ar¹ and Ar²) coupling and eliminating from the palladium center. This forms the desired biaryl product (Ar¹-Ar²) and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_X Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_X 1. Oxidative Addition PdII_Ar2 Ar¹-Pd(II)L₂-Ar² PdII_X->PdII_Ar2 2. Transmetalation PdII_Ar2->Pd0 3. Reductive Elimination Ar1Ar2 Ar¹-Ar² (Biaryl Product) PdII_Ar2->Ar1Ar2 Ar1X Ar¹-X (Aryl Halide) Ar1X->PdII_X Ar2BOH2 Ar²-B(OH)₂ + Base [Ar²B(OH)₃]⁻ Ar2BOH2->PdII_Ar2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-2,3-dihydrobenzo[b][10][11]dioxine

This protocol details a representative Suzuki-Miyaura coupling between (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid and 4-bromoanisole.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (mg)Moles (mmol)
4-Bromoanisole187.041.01871.0
(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid[14]179.971.22161.2
PdCl₂(dppf)-CH₂Cl₂ adduct816.640.03 (3 mol%)24.50.03
Potassium Carbonate (K₂CO₃), anhydrous138.212.5345.52.5
1,4-Dioxane, anhydrous--4.0 mL-
Water, degassed--1.0 mL-
Step-by-Step Procedure
  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (216 mg, 1.2 mmol), and anhydrous potassium carbonate (345.5 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the PdCl₂(dppf)-CH₂Cl₂ adduct (24.5 mg, 0.03 mmol). Then, add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.[15] The mixture should appear as a suspension.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 20% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification arrow arrow A 1. Add Reagents to Schlenk Flask B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Catalyst & Solvents B->C D 4. Heat at 90°C with Stirring C->D E 5. Monitor by TLC/GC-MS D->E F 6. Cool & Dilute (EtOAc/Water) E->F G 7. Extraction & Drying F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Causality and Optimization Insights

The success of a Suzuki-Miyaura coupling often depends on the careful selection of four key parameters: the catalyst, ligand, base, and solvent.

  • Catalyst and Ligand: While PdCl₂(dppf) is a robust and versatile catalyst, reactions involving sterically hindered substrates or less reactive aryl chlorides may benefit from more electron-rich and bulky phosphine ligands such as SPhos or XPhos.[16][17] These ligands promote the formation of the active monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step.

  • Base: The base plays a critical role in activating the boronic acid for transmetalation.[7] While K₂CO₃ is effective for many systems, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly enhance reaction rates, particularly with electron-deficient boronic acids or when protodeboronation is a competing side reaction.[16][18]

  • Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases. Dioxane/water is a common choice. For substrates with poor solubility, solvents like toluene, DMF, or THF can be employed.[18] The ratio of organic solvent to water can also be tuned to optimize the reaction.

  • Troubleshooting Common Issues:

    • Low Conversion: This may result from an inactive catalyst (ensure a strictly inert atmosphere), an insufficiently strong base, or low reaction temperature. Consider screening different ligands or bases.

    • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. It is often promoted by high temperatures and excess water. Using a slight excess (1.2-1.5 eq.) of the boronic acid can help drive the desired coupling to completion.[10]

    • Homocoupling: Formation of Ar¹-Ar¹ or Ar²-Ar² byproducts can occur, often due to the presence of oxygen. Rigorous degassing of solvents and maintaining a positive inert gas pressure is the best preventative measure.

By systematically evaluating these parameters, this protocol can be adapted to a wide range of aryl and heteroaryl halides, providing reliable access to a diverse array of valuable biaryl compounds.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • ACS Publications | Organometallics. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available at: [Link]

  • Royal Society of Chemistry | Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]

  • ACS Publications | The Journal of Organic Chemistry. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Available at: [Link]

  • ResearchGate. Examples of biaryl‐containing drugs and agrochemicals. Available at: [Link]

  • ACS Publications | Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at: [Link]

  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions. | Download Table. Available at: [Link]

  • ResearchGate. Two alternative routes towards the synthesis of biaryls 3a–c. Available at: [Link]

  • PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Available at: [Link]

  • ResearchGate. Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki-Miyaura Cross-Coupling. Available at: [Link]

  • Chemical supplier website. (2,3-Dihydrobenzo[b][10][11]dioxin-5-yl)boronic acid. Available at: [Link]

  • Abacipharma. (2,3-Dihydrobenzo[b][10][11]dioxin-5-yl)boronic acid. Available at: [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • ResearchGate. Examples of biaryl structure applications | Download Scientific Diagram. Available at: [Link]

  • ResearchGate. Examples of drugs containing a biaryl moiety. Available at: [Link]

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Application Notes & Protocols: Chan-Lam Coupling with (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Chan-Lam coupling reaction represents a significant advancement in synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-heteroatom bonds.[1][2] This copper-catalyzed cross-coupling of boronic acids with amines or alcohols has become an indispensable tool in the synthesis of pharmaceuticals and other biologically active molecules due to its operational simplicity and broad substrate scope.[1][3][4][5] Notably, the reaction can often be conducted under mild conditions, at room temperature, and open to the air, presenting a distinct advantage over other cross-coupling methods like the palladium-catalyzed Buchwald-Hartwig reaction.[3][4]

This guide provides an in-depth exploration of the Chan-Lam coupling reaction with a specific focus on a valuable, yet nuanced, building block: (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. The 1,4-benzodioxan motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its incorporation into molecules can significantly influence their pharmacokinetic and pharmacodynamic properties. Understanding the intricacies of its coupling is therefore of paramount importance for drug discovery and development programs.

The Underpinning Science: Mechanism and Rationale

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Chan-Lam coupling is a copper-catalyzed process, and while the precise mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle is illustrated below.[3]

The reaction is initiated by the coordination of the amine or alcohol to the copper(II) catalyst. Subsequent transmetalation with the boronic acid forms a copper(III) intermediate. This key intermediate then undergoes reductive elimination to forge the desired C-N or C-O bond and regenerate a copper(I) species.[3] Finally, an oxidant, typically molecular oxygen from the air, reoxidizes the copper(I) back to the active copper(II) state, completing the catalytic cycle.[4][6]

Chan_Lam_Mechanism Cu(II) Cu(II) Intermediate_A [L-Cu(II)-NuH] Cu(II)->Intermediate_A + NuH Intermediate_B [L-Cu(III)(Ar)(Nu)] Intermediate_A->Intermediate_B + ArB(OH)2 - H2O, -B(OH)3 Product Ar-Nu Intermediate_B->Product Reductive Elimination Cu(I) Cu(I) Intermediate_B->Cu(I) Cu(I)->Cu(II) Oxidation ArB(OH)2 (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid NuH Amine (R-NH2) or Alcohol (R-OH) Oxidant O2 (Air)

Figure 1. Generalized catalytic cycle of the Chan-Lam coupling reaction.

The choice of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is predicated on the utility of the resulting aryl-heteroatom linkage in drug design. The benzodioxan moiety can act as a bioisostere for other aromatic systems, modulate lipophilicity, and provide a rigid scaffold for orienting other functional groups.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the N- and O-arylation of various substrates using (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. Optimization may be required for specific substrate combinations.

General Protocol for N-Arylation of Amines

This protocol is suitable for the coupling of primary and secondary aliphatic or aromatic amines.

Materials:

  • (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 equiv)

  • Amine (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Magnetic stir bar

  • Reaction vial or round-bottom flask

Procedure:

  • To a reaction vial, add the amine (1.0 equiv), (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 equiv), and copper(II) acetate (0.1 equiv).

  • Add a magnetic stir bar and dissolve the solids in the chosen solvent (DCM or MeOH, approximately 0.1 M concentration).

  • Add pyridine (2.0 equiv) to the reaction mixture.

  • Cap the vial and stir the reaction at room temperature, open to the air, for 24-72 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for O-Arylation of Phenols

This protocol is effective for the coupling of phenols and other hydroxyl-containing compounds.

Materials:

  • (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.5 equiv)

  • Phenol (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)

  • 4Å Molecular Sieves

  • 4-(Dimethylamino)pyridine (DMAP, 2.0 equiv)

  • Dichloromethane (DCM)

  • Magnetic stir bar

  • Reaction vial or round-bottom flask

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the phenol (1.0 equiv), (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.5 equiv), copper(II) acetate (1.0 equiv), and activated 4Å molecular sieves.

  • Add DCM to achieve a concentration of approximately 0.1 M.

  • Add DMAP (2.0 equiv) to the mixture.[6]

  • Cap the vial and stir vigorously at room temperature for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired aryl ether.[6]

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Product Analysis Reagents Weigh Boronic Acid, Amine/Phenol, Catalyst, Base Setup Combine Reagents in Solvent in Reaction Vial Reagents->Setup Stir Stir at Room Temperature (Open to Air) Setup->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite/Silica Monitor->Filter Upon Completion Extract Aqueous Wash & Extraction Filter->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify Characterize NMR, MS, etc. Purify->Characterize

Figure 2. Standard experimental workflow for Chan-Lam coupling.

Key Parameters and Optimization Strategies

While the provided protocols are generally effective, the success and efficiency of the Chan-Lam coupling can be highly substrate-dependent.[7] The following table summarizes key reaction parameters and provides insights for optimization.

ParameterGeneral ConditionsOptimization ConsiderationsRationale & Causality
Copper Source Cu(OAc)₂ is most common. Cu(OTf)₂, CuCl₂, and Cu₂O are also used.[6]Screen different copper salts. For challenging substrates, copper(I) sources might be beneficial.The counter-ion can influence the solubility and reactivity of the copper catalyst.
Base Pyridine, triethylamine (TEA), or DMAP are frequently used. Inorganic bases like K₂CO₃ can also be employed.[8][9]The choice of base is critical and should be screened. A stronger base may be needed for less acidic N-H or O-H bonds.The base facilitates the deprotonation of the amine or alcohol, promoting its coordination to the copper center.
Solvent DCM, MeOH, MeCN, and toluene are common.Solvent choice can significantly impact reaction rates and yields. A screen of solvents is recommended.Solvent polarity and coordinating ability can affect the solubility of reagents and the stability of intermediates.
Temperature Room temperature is often sufficient.[3]For slow reactions, gentle heating (40-80 °C) can be beneficial.[9]Increased temperature can overcome activation energy barriers for less reactive substrates.
Additives Molecular sieves can be used to remove water.[6] Myristic acid has been shown to be a beneficial additive in some cases.[4]For moisture-sensitive reactions, the use of molecular sieves is recommended.Water can hydrolyze the boronic acid and deactivate the catalyst. Additives can sometimes stabilize catalytic intermediates.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Substrate decomposition. 3. Insufficiently reactive nucleophile.1. Use a fresh bottle of copper salt. 2. Lower the reaction temperature. 3. Screen different bases and solvents; consider a more active copper source.
Formation of Homocoupled Boronic Acid (Ar-Ar) Competing side reaction, often favored at higher temperatures.Lower the reaction temperature. Use a more coordinating solvent.
Protodeborylation of Boronic Acid (Ar-H) Presence of water or protic solvents.Use anhydrous solvents and add molecular sieves.
Difficulty in Product Purification Co-elution with starting materials or byproducts.Optimize the reaction to drive it to completion. Explore different chromatography conditions (solvent system, gradient).

Conclusion

The Chan-Lam coupling with (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is a highly effective method for synthesizing molecules containing the valuable 1,4-benzodioxan scaffold. By understanding the underlying mechanism and systematically optimizing key reaction parameters, researchers can efficiently access a wide range of N- and O-arylated products. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in pharmaceutical discovery and development, enabling the robust and reliable application of this important synthetic transformation.

References

  • Chan-Lam coupling. In: Wikipedia. [Link]

  • Chan-Lam Coupling. In: Organic Chemistry Portal. [Link]

  • Chan-Lam Coupling: Mechanism & Examples. In: NROChemistry. [Link]

  • Rao, K. S.; Wu, T.-S. Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis2021 , 53 (01), 2-25. [Link]

  • Chan-Lam Coupling Mechanism | Organic Chemistry. In: YouTube. [Link]

  • Emerson, J. P.; et al. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ChemRxiv2022 . [Link]

  • Chekshin, N.; et al. Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of N-arylsulfonamides. ChemRxiv2024 . [Link]

  • An Optimized Ni-catalyzed Chan-Lam Type Coupling: Enantioretentive Access to Chiral N-Aryl Sulfinamides. Chemistry2022 , 28 (70), e202202190. [Link]

  • Optimization of Chan-Lam coupling for the synthesis of N-cyclohexenyl-α,β-unsaturated nitrones. In: ResearchGate. [Link]

  • Blakemore, D. C.; et al. Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In: Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry, 2016. [Link]

  • Optimization of reaction conditions for the Chan-Lam coupling. In: ResearchGate. [Link]

  • Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology2024 . [Link]

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The Strategic Application of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, the 2,3-dihydrobenzo[b]dioxin moiety has emerged as a "privileged scaffold"—a molecular framework that is capable of providing high-affinity ligands for more than one type of biological target.[1][2] The boronic acid derivative, (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, serves as a critical and versatile building block, enabling the facile introduction of this valuable scaffold into a diverse array of potential therapeutic agents. Its utility is most prominently showcased in the synthesis of enzyme inhibitors and receptor modulators, where the unique electronic and conformational properties of the benzodioxin ring system can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The primary application of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid lies in its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This Nobel Prize-winning methodology has revolutionized carbon-carbon bond formation, offering a robust and highly functional group-tolerant means of constructing complex biaryl and heteroaryl structures, which are common motifs in marketed drugs.[3] The boronic acid's stability, commercial availability, and generally low toxicity of its byproducts make it an attractive choice for both small-scale library synthesis and large-scale manufacturing campaigns.[4]

This guide will provide an in-depth exploration of the application of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, with a particular focus on its use in the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. A detailed, field-proven protocol for a representative Suzuki-Miyaura coupling will be provided, alongside a discussion of the critical parameters that ensure a successful and reproducible synthetic outcome.

Core Application: A Cornerstone in the Synthesis of PARP1 Inhibitors

A compelling example of the utility of the 2,3-dihydrobenzo[b]dioxin scaffold, and by extension its boronic acid precursor, is in the development of inhibitors for Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the DNA damage response pathway, and its inhibition has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[5]

In a notable study, high-throughput virtual screening identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a potent PARP1 inhibitor.[5] This lead compound demonstrated significant enzyme inhibition and served as the foundation for further optimization efforts. The synthesis of this and related analogs, while not explicitly detailed as a Suzuki-Miyaura coupling in the referenced study, would logically proceed through the coupling of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid with a suitable halogenated or triflated carboxamide-bearing aromatic ring. This approach underscores the strategic importance of the boronic acid in accessing this class of bioactive molecules.

The rationale for the inclusion of the 2,3-dihydrobenzo[b]dioxin moiety in PARP1 inhibitors lies in its ability to engage in key interactions within the enzyme's active site. The oxygen atoms of the dioxin ring can act as hydrogen bond acceptors, while the aromatic portion can participate in π-stacking interactions with aromatic amino acid residues, such as tyrosine and phenylalanine, which are known to be present in the PARP1 catalytic domain. These combined interactions contribute to the high binding affinity and inhibitory potency of the resulting compounds.

Quantitative Data: Potency of a Benzodioxin-Containing PARP1 Inhibitor

The following table summarizes the inhibitory activity of the lead compound identified through virtual screening, highlighting the effectiveness of the 2,3-dihydrobenzo[b]dioxin scaffold.

CompoundTargetIC50 (µM)
2,3-dihydro-1,4-benzodioxine-5-carboxamidePARP15.8[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction utilizing (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Aryl Halide, (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, Base (e.g., K3PO4), and Solvent (e.g., 1,4-Dioxane/H2O) degas 2. Degas the Mixture (e.g., Argon sparging) reagents->degas Inert atmosphere is crucial catalyst 3. Add Palladium Catalyst and Ligand (e.g., Pd2(dba)3 / XPhos) degas->catalyst Prevent catalyst oxidation heating 4. Heat the Reaction Mixture (e.g., 80-100 °C) catalyst->heating Initiate catalytic cycle monitoring 5. Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench 6. Quench and Extract monitoring->quench Upon completion purify 7. Purify by Column Chromatography quench->purify characterize 8. Characterize the Product (NMR, MS) purify->characterize

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology

Objective: To synthesize a biaryl product via the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (anhydrous, 8 mL)

  • Water (deionized, 2 mL)

  • Ethyl acetate (for work-up)

  • Brine (for work-up)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

    • Causality: The use of a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. Potassium phosphate is an effective base for promoting the transmetalation step of the catalytic cycle.[3]

    • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

    • Causality: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[3] An inert atmosphere is therefore critical for a successful reaction.

  • Solvent and Catalyst Addition:

    • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe. The mixture is stirred to dissolve the reagents.

    • Causality: A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura couplings, as it helps to dissolve both the organic reactants and the inorganic base.

    • In a separate vial, the Pd₂(dba)₃ and XPhos ligand are combined and dissolved in a small amount of dioxane. This pre-formed catalyst solution is then added to the reaction flask via syringe.

    • Causality: Pd₂(dba)₃ is a stable source of palladium(0). XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the subsequent reductive elimination step, leading to higher reaction rates and yields, especially with challenging substrates.[6]

  • Reaction and Monitoring:

    • The reaction mixture is heated to 80-100 °C with vigorous stirring.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Work-up:

    • The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

    • The organic layer is washed with water and then with brine. The aqueous layers are back-extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification and Characterization:

    • The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • The pure product is characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Conclusion and Future Outlook

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is a powerful and versatile tool in the medicinal chemist's arsenal. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route for the incorporation of the biologically significant 2,3-dihydrobenzo[b]dioxin scaffold into drug candidates. The successful development of potent PARP1 inhibitors containing this moiety is a testament to its value in modern drug discovery. As our understanding of the structure-activity relationships of benzodioxin-containing compounds continues to grow, it is anticipated that (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid will play an increasingly important role in the synthesis of the next generation of therapeutic agents targeting a wide range of diseases.

References

  • Synthesis of 2,3-dihydrobenzo[b][2][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 2020. Available from: [Link]

  • A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 2001. Available from: [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 2020. Available from: [Link]

  • Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 2005. Available from: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 2019. Available from: [Link]

  • Design, synthesis, biological evaluation and molecular docking of novel moleculesto PARP-1 enzyme. ResearchGate, 2022. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018. Available from: [Link]

  • Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance. Journal of Medicinal Chemistry, 2025. Available from: [Link]

  • Design, synthesis, biological evaluation and molecular docking of novel molecules to PARP-1 enzyme. Turkish Journal of Chemistry, 2019. Available from: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 2023. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Current Organic Chemistry, 2020. Available from: [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 2020. Available from: [Link]

  • Design, synthesis and biological evaluation of PARP-1/PI3K dual-target inhibitors. Chinese Chemical Letters, 2023. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Chemistry, 2008. Available from: [Link]

  • Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Angewandte Chemie International Edition, 2022. Available from: [Link]

  • The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. International Journal of Molecular Sciences, 2020. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 2020. Available from: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available from: [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 2023. Available from: [Link]

  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 2023. Available from: [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 2017. Available from: [Link]

  • Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 2018. Available from: [Link]

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Application Notes and Protocols: Scale-up Synthesis of Biaryls with (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biaryl Scaffolds and the Role of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

Biaryl structures are fundamental motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their unique conformational properties and ability to engage in critical binding interactions make them privileged structures in drug discovery. The synthesis of these compounds often relies on robust and scalable cross-coupling methodologies. Among these, the Suzuki-Miyaura coupling reaction stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2][3]

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is a particularly valuable building block in this context. The dihydrobenzodioxin moiety is present in numerous biologically active molecules, imparting favorable pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive guide to the scale-up synthesis of biaryls utilizing this key reagent, focusing on practical considerations, process optimization, and safety protocols to ensure a successful and efficient transition from laboratory-scale to larger-scale production.

Underlying Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid) and an organohalide. The catalytic cycle, a cornerstone of modern organic synthesis, generally proceeds through three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species. The base is crucial for activating the boronic acid.[2][4]

  • Reductive Elimination: The diorganopalladium(II) intermediate eliminates the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Caption: The Suzuki-Miyaura Catalytic Cycle.

Scale-Up Considerations: From Bench to Plant

Scaling a chemical synthesis from grams to kilograms introduces challenges that are not always apparent at the laboratory scale.[5] Key factors to consider include:

  • Heat Transfer: Exothermic reactions can lead to thermal runaway if not properly managed. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[6]

  • Mass Transfer and Mixing: Inefficient stirring can lead to localized "hot spots" and incomplete reactions. For biphasic reactions, the interfacial surface area is critical for reaction rates.[7]

  • Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile and impurity formation. Slow and controlled addition is often necessary for large-scale reactions.[7]

  • Work-up and Purification: Handling large volumes of solvents and materials during extraction, filtration, and crystallization requires specialized equipment and procedures. Chromatography should be avoided if possible in favor of crystallization or extraction.[6]

  • Safety: The hazards associated with handling large quantities of flammable solvents and reactive reagents are magnified at scale. A thorough risk assessment is mandatory.[5][8]

Detailed Protocol: Kilogram-Scale Synthesis of a Biaryl Compound

This protocol details the synthesis of a model biaryl compound via the Suzuki-Miyaura coupling of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid with a generic aryl bromide.

Materials and Equipment:

Reagent/EquipmentSpecificationSupplier/Notes
(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acidPurity: >97%[9]Commercially available
Aryl Bromide (Ar-Br)Purity: >98%Generic, select as needed
Palladium Catalyst (e.g., Pd(PPh3)4)Low catalyst loadings are desirable for scale-up[10]Various options available
Base (e.g., K2CO3, Cs2CO3)AnhydrousStronger bases can promote the transmetalation step[1]
Solvent System (e.g., Toluene/Water, 2-BuOH/H2O)Degassed, anhydrous organic solventSolvent choice can impact reaction rate and selectivity[1][11]
Jacketed Glass ReactorAppropriate volume for the intended scaleEquipped with overhead stirrer, reflux condenser, and nitrogen inlet
Temperature Control UnitCapable of precise heating and cooling
Addition FunnelFor controlled addition of liquid reagents
Filtration Apparatus(e.g., Nutsche filter)For isolating the product
Vacuum OvenFor drying the final product

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Reagent Preparation - Degas solvents - Weigh solids reactor_setup Reactor Setup - Assemble glassware - Inert atmosphere reagent_prep->reactor_setup reaction_execution Reaction Execution - Controlled heating - Monitor progress (TLC/HPLC) reactor_setup->reaction_execution quenching Quenching - Cool reaction - Add water reaction_execution->quenching extraction Extraction - Separate layers - Wash organic phase quenching->extraction crystallization Crystallization/Filtration - Concentrate solvent - Isolate product extraction->crystallization drying Drying - Vacuum oven crystallization->drying

Caption: General workflow for scale-up biaryl synthesis.

Step-by-Step Procedure:

  • Reactor Preparation:

    • Ensure the reactor and all associated glassware are clean and dry. Oven-drying is recommended.

    • Assemble the reactor with an overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

    • Purge the entire system with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Reagent Charging:

    • To the reactor, add (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K2CO3, 2.0 equivalents).

    • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.01-0.1 mol%). The catalyst loading should be minimized for cost-effectiveness and to simplify purification.[10]

    • Add the degassed organic solvent (e.g., toluene, 5-10 volumes relative to the aryl bromide).

  • Reaction Execution:

    • Begin stirring the mixture at a moderate rate to ensure good suspension of the solids.

    • Add the degassed water (e.g., 2-4 volumes).

    • Slowly heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Avoid rapid heating to prevent temperature overshoots.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC. The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to dissolve the inorganic salts.

    • Separate the aqueous and organic layers. If necessary, add more organic solvent to facilitate separation.

    • Wash the organic layer with brine.

    • Treat the organic layer with a palladium scavenger, such as L-cysteine, to remove residual palladium.[12]

    • Filter the mixture to remove the scavenger.

    • Concentrate the organic layer under reduced pressure to induce crystallization.

    • Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., heptane).

    • Dry the product in a vacuum oven at a suitable temperature.

Analytical Characterization and Purity Assessment

Ensuring the purity of the final biaryl product is critical, especially in drug development. A combination of analytical techniques should be employed for comprehensive characterization:

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Quantify the purity of the product and detect trace impurities.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure of the desired biaryl compound.
Mass Spectrometry (MS) Determine the molecular weight of the product and identify any by-products.
Gas Chromatography (GC) Measure the content of key impurities and overall chemical purity.[15]
Differential Scanning Calorimetry (DSC) Determine the concentration of a substance.[]

Troubleshooting Common Scale-Up Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Inefficient mixing- Deactivated catalyst- Insufficient temperature- Increase stirring speed- Ensure an inert atmosphere; use fresh catalyst- Verify internal reaction temperature
Formation of Homocoupled By-products - Presence of oxygen- Non-optimal base or solvent- Thoroughly degas all solvents and maintain a nitrogen blanket[1]- Screen different bases and solvent systems at a smaller scale
High Levels of Residual Palladium - Ineffective scavenging- Increase the amount of palladium scavenger or the treatment time- Consider using a different scavenger
Poor Crystallization - Impurities inhibiting crystal growth- Incorrect solvent system- Perform an additional wash or recrystallization step- Screen different anti-solvents

Safety First: A Paramount Consideration in Scale-Up Synthesis

Scaling up chemical reactions significantly increases the associated risks.[5] Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Fume Hood: Conduct all operations in a well-ventilated fume hood, especially when working with volatile and flammable solvents. For larger scale reactions, a walk-in fume hood may be necessary.[5]

  • Risk Assessment: Before starting any scale-up work, perform a thorough risk assessment to identify potential hazards and establish mitigation strategies.[6] This should be reviewed and approved by a supervisor.

  • Emergency Preparedness: Ensure that safety equipment such as fire extinguishers, safety showers, and eyewash stations are readily accessible and that you are trained in their use.[8]

  • Thermal Safety: Always monitor the internal reaction temperature. Have a plan for rapid cooling in case of an exotherm.[6] Using a lab jack to elevate heating mantles allows for quick removal of the heat source.[6]

  • Pressure Management: Avoid using needles for gas inlet/outlet on large-scale reactions to prevent excessive pressure buildup. Use gas inlet adapters instead.[5]

By carefully considering the principles of the Suzuki-Miyaura coupling, anticipating the challenges of scale-up, and adhering to a detailed and well-vetted protocol, researchers can successfully and safely synthesize multi-kilogram quantities of biaryl compounds using (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid.

References

  • Campeau, L.-C., et al. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development. Available from: [Link]

  • Chen, Y., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Available from: [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available from: [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available from: [Link]

  • Eastgate, M. D., et al. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. Available from: [Link]

  • de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Available from: [Link]

  • Mettler Toledo. Chemical Process Safety. Available from: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available from: [Link]

  • Colacot, T. J., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Organic Process Research & Development. Available from: [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Available from: [Link]

  • Singh, R., et al. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides. Molecules. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Saha, S., et al. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki-Miyaura Coupling Reactions. ACS Omega. Available from: [Link]

  • Moravek. (2023). Chemical Synthesis Safety Tips To Practice in the Lab. Available from: [Link]

  • Prat, D., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Available from: [Link]

  • Li, Z., et al. (2022). Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. ACS Applied Materials & Interfaces. Available from: [Link]

  • Ali, S., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts. Available from: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]

  • Biscoe, M. R., et al. (2008). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Organic Process Research & Development. Available from: [Link]

  • Le, T. N., et al. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts. Available from: [Link]

  • Ardena. (2023). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. Available from: [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available from: [Link]

  • Cammidge, A. N., et al. (2006). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. Chimia. Available from: [Link]

  • Le, T. N., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available from: [Link]

  • PubChem. (2,3-Dihydrobenzo[b][5]dioxin-5-yl)boronic acid. Available from: [Link]

  • Yin, L., & Liebscher, J. (2007). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Synthesis. Available from: [Link]

  • Bharodiya, A., et al. (2023). Microwave-Assisted Silver-Catalyzed Synthesis of Biaryl Compounds. ChemistrySelect. Available from: [Link]

  • Felpin, F.-X., & Sengupta, S. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews. Available from: [Link]

  • Ghorai, P., et al. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. Organic Chemistry Frontiers. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses. Available from: [Link]

  • Wiemer, A. J., et al. (2011). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Robinson, D. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach. Sygnature Discovery. Available from: [Link]

  • Vedejs, E., & Chapman, R. W. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry. Available from: [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS. Available from: [Link]

  • Pantess, D. A., & Rich, C. V. (2015). Don't Forget the Workup. Journal of Chemical Education. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]

  • Sharma, A., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals experiencing low yields with (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. This electron-rich boronic acid presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is resulting in a very low yield or failing completely. What are the most likely initial causes?

A: Low or no product formation is a common but solvable issue. For an electron-rich substrate like (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, the primary culprits are often related to catalyst activity, the stability of the boronic acid itself, and suboptimal reaction conditions. Here’s a breakdown of the most probable causes and immediate troubleshooting steps:

  • Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen.[1][2] Inadequate degassing of solvents and reagents or a compromised inert atmosphere can lead to the formation of palladium black (inactive palladium) and hinder the catalytic cycle.[2]

    • Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. Standard methods include bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for an extended period or using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire experiment.[1][3]

  • Boronic Acid Instability (Protodeborylation): Boronic acids, especially electron-rich ones, can be susceptible to protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2][4] This is a significant side reaction that consumes your starting material.[4][5]

    • Solution: Use high-purity (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. It is advisable to use a fresh batch or material that has been stored properly under inert conditions.[1][2] In some cases, converting the boronic acid to a more stable derivative like a pinacol ester can mitigate this issue.[1][6]

  • Ineffective Base or Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[7][8][9] Its effectiveness is highly dependent on its solubility in the chosen solvent.[3][10]

    • Solution: A common starting point is to screen different bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used.[3] The solubility of these inorganic bases can be poor in purely organic solvents. Employing a biphasic solvent system, such as Toluene/H₂O, Dioxane/H₂O, or THF/H₂O, often improves base solubility and facilitates the reaction.[3][10]

A systematic approach to troubleshooting is often the most effective. The following diagram outlines a logical workflow for addressing initial reaction failures.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Inert Verify Inert Atmosphere (Degassing, Positive Pressure) Start->Check_Inert Check_Inert->Start Inadequate Check_Reagents Assess Reagent Quality (Fresh Boronic Acid, Dry Solvents) Check_Inert->Check_Reagents Atmosphere Secure Check_Reagents->Start Degraded Screen_Conditions Systematically Screen Reaction Parameters (Catalyst, Ligand, Base, Solvent) Check_Reagents->Screen_Conditions Reagents High Quality Optimization Optimize Reaction Conditions (Temperature, Concentration, Time) Screen_Conditions->Optimization Success Improved Yield Optimization->Success

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Q2: I am observing significant homocoupling of my (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. How can I minimize this side reaction?

A: Homocoupling of the boronic acid to form a biaryl byproduct is a common issue, particularly with electron-rich boronic acids and in the presence of oxygen.[5] This side reaction is often catalyzed by Pd(II) species that can form if the Pd(0) catalyst is oxidized.[5]

  • Cause: The presence of oxygen or other oxidants in the reaction mixture can lead to the formation of Pd(II) species, which promote the homocoupling of boronic acids.[5]

  • Solutions:

    • Rigorous Inert Conditions: As mentioned before, meticulous degassing of all solvents and maintaining a strict inert atmosphere is the most critical step to prevent the oxidation of the Pd(0) catalyst.[1][3]

    • Catalyst Choice: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the in situ reduction to Pd(0) can sometimes be inefficient, leading to residual Pd(II) that promotes homocoupling.[5] Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, which can sometimes reduce the extent of homocoupling.[11]

    • Reaction Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) relative to the boronic acid can sometimes favor the cross-coupling pathway over homocoupling.[11]

Q3: The oxidative addition to my aryl halide seems to be the rate-limiting step. How can I choose the right catalyst and ligand system for coupling with an electron-rich boronic acid?

A: The choice of the palladium source and, more importantly, the ligand is critical for a successful Suzuki coupling. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3] For challenging couplings, including those with electron-rich partners, a systematic screening of catalysts and ligands is often necessary.[11]

  • Ligand Selection: For electron-rich systems, bulky and electron-rich phosphine ligands are often the most effective.[3][12] These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the subsequent steps of the catalytic cycle.[13]

    • Recommended Ligands: Consider screening ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other electron-rich phosphines like P(t-Bu)₃.[3][6] N-heterocyclic carbenes (NHCs) can also be highly effective ligands.[7]

  • Catalyst Screening: A variety of palladium sources can be used. Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that are used in combination with a ligand.[11] Pre-formed catalyst-ligand complexes, known as precatalysts, can also offer improved stability and reactivity.

Below is a table summarizing common catalyst and ligand combinations that have proven effective for Suzuki couplings, which can serve as a starting point for your optimization.

Catalyst/PrecatalystLigandTypical SubstratesKey Advantages
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhosElectron-rich and sterically hindered aryl halidesHigh activity, promotes difficult oxidative additions.[3][6]
Pd(PPh₃)₄(Internal)General purpose, aryl bromides and iodidesReadily available Pd(0) source, good for general screening.[11]
PdCl₂(dppf)dppf (Internal)Wide range of aryl halidesStable, reliable catalyst for many applications.
PEPPSI™-IPrIPr (NHC)Aryl chloridesHighly active for less reactive aryl chlorides.

Experimental Protocol: Catalyst and Ligand Screening

This protocol provides a general framework for systematically testing different catalyst and ligand combinations.

  • Preparation: In an array of oven-dried reaction vials, add the aryl halide (1.0 equiv), (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 equiv), and a powdered base (e.g., K₃PO₄, 2.0 equiv).

  • Inerting: Seal the vials with septa and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O, 4:1) to each vial via syringe to achieve a concentration of ~0.1 M relative to the aryl halide.

  • Catalyst/Ligand Addition: Prepare stock solutions of the palladium source and various ligands. Add the appropriate amounts to each vial to achieve the desired catalyst loading (e.g., 1-2 mol % Pd) and ligand-to-metal ratio (typically 1:1 to 2:1 for bidentate and monodentate ligands, respectively).

  • Reaction: Place the vials in a heating block set to the desired temperature (e.g., 80-100 °C) and stir for a set period (e.g., 12-24 hours).

  • Analysis: After cooling, quench a small aliquot from each reaction, filter, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Q4: I'm unsure about the best base and solvent combination for my reaction. What are the key considerations?

A: The base and solvent are intrinsically linked and their choice can dramatically impact the reaction yield. The primary role of the base is to form a boronate species ([R-B(OH)₃]⁻), which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[8][9][14][15]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product ArX R¹-X ArX->OxAdd Boronic R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Base Selection:

    • Strength: Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, as they more readily form the active boronate species.[6]

    • Solubility: The base must have some solubility in the reaction medium to be effective. As mentioned, for inorganic bases, a co-solvent of water is often beneficial.[3][10] If your substrate is sensitive to water, consider using an organic base like triethylamine (NEt₃) or a fluoride source like CsF or KF, which can be effective in anhydrous conditions.[7]

  • Solvent Selection:

    • Polarity: The choice of solvent can influence reaction rates and even selectivity.[16][17][18] Aprotic polar solvents like Dioxane, THF, and DMF are commonly used.

    • Biphasic Systems: Mixtures of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O) are highly effective as they can dissolve both the organic starting materials and the inorganic base, facilitating the interaction between all reaction components.[10][19]

BaseCommon SolventsNotes
K₃PO₄Dioxane/H₂O, Toluene/H₂O, THF/H₂OStrong, effective base for many challenging couplings.[6]
Cs₂CO₃Dioxane, THF, DMFHighly effective, often provides higher yields but is more expensive.[20]
K₂CO₃Ethanol/H₂O, Toluene/H₂OA standard, cost-effective choice for many reactions.[20]
KFTHF, Dioxane (often anhydrous)A milder base, useful for base-sensitive substrates.[4][7]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Suzuki reaction. Retrieved from [Link]

  • Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Leiros, D., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

  • Wiley Online Library. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ACS Publications. (2022, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2020, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • AIDIC. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

  • National Institutes of Health. (2013, February 1). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ACS Publications. (2003, July 29). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • National Institutes of Health. (2018, August 1). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ResearchGate. (2023, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]

Sources

Technical Support Center: Prevention of Protodeboronation of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protodeboronation, specifically focusing on (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. Our goal is to equip you with the foundational knowledge and practical solutions required to ensure the integrity of your boronic acid and the success of your subsequent reactions, such as the widely used Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process effectively converts your valuable boronic acid starting material into an inert byproduct, leading to reduced yields and purification challenges in subsequent reactions like Suzuki-Miyaura cross-couplings.[1][2]

Q2: How susceptible is (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid to protodeboronation?

A2: Arylboronic acids, including (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, are known to undergo protodeboronation. The electron-donating nature of the dihydrobenzodioxin ring can influence the stability of the C-B bond. The propensity for this side reaction is highly dependent on experimental conditions such as pH, temperature, solvent, and the presence of certain catalysts.[1]

Q3: Can I visually detect if protodeboronation has occurred?

A3: Visual detection is unreliable. The most effective way to confirm and quantify protodeboronation is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹¹B NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting deboronated arene (1,4-benzodioxan).

Q4: Is it better to use the boronic acid or a corresponding boronate ester?

A4: Using a boronic acid derivative, such as a pinacol ester, can enhance stability and reduce the rate of protodeboronation under certain basic cross-coupling conditions.[3][4] These esters are often more robust, easier to purify, and can be stored for longer periods.[4] However, the stability provided by esterification is not universal and depends on the specific diol used.[3][5]

Understanding the Mechanism of Protodeboronation

Protodeboronation can proceed through several pathways, and the dominant mechanism is highly influenced by the reaction pH.[1] Understanding these pathways is crucial for designing effective preventative strategies.

  • Base-Catalyzed Pathway : Under basic conditions, common in Suzuki-Miyaura reactions, the boronic acid exists in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻).[1][6] This boronate is then susceptible to reaction with a proton source (like water), leading to the cleavage of the C-B bond.[1][6] For many arylboronic acids, the reaction rate reaches its maximum at high pH where the boronate form is exclusive.[7]

  • Acid-Catalyzed Pathway : In acidic media, the boronic acid can undergo protonolysis, where direct protonation of the carbon atom attached to boron facilitates C-B bond cleavage.[1][8] This pathway is generally less of a concern in standard Suzuki coupling conditions, which are typically basic.

  • Metal-Catalyzed Pathway : It has been observed that palladium complexes, particularly those with bulky phosphine ligands, can accelerate protodeboronation.[9] Gold catalysts have also been shown to promote this reaction under mild conditions.[10]

Caption: Key pathways leading to protodeboronation of arylboronic acids.

Troubleshooting Guide: Preventing Protodeboronation

This section details common issues that lead to protodeboronation and provides targeted solutions.

Problem/Observation Probable Cause(s) Recommended Solution(s)
Significant formation of 1,4-benzodioxan byproduct in Suzuki reaction. 1. Excessive Reaction Temperature/Time: High temperatures accelerate the rate of protodeboronation.[8][11] 2. Suboptimal Base: The type and concentration of the base can significantly influence the rate of the base-catalyzed pathway.[6][7] 3. Presence of Excess Water: Water acts as the proton source in the rate-limiting step of base-catalyzed protodeboronation.[1][12] 4. Slow Catalytic Turnover: If the desired cross-coupling is slow, the boronic acid is exposed to decomposition conditions for a longer period.[1]1. Optimize Temperature: Screen a range of lower temperatures (e.g., 70-90 °C) to find a balance between efficient coupling and minimal decomposition.[10] 2. Base Screening: Test weaker bases (e.g., K₃PO₄, K₂CO₃, CsF) or use the minimum effective amount. The choice of base can be critical.[13] 3. Anhydrous Conditions: Use anhydrous, degassed solvents and freshly dried reagents. While some water is often necessary for the Suzuki cycle, excess should be avoided.[12] 4. Catalyst Optimization: Use a highly active palladium precatalyst and ligand system (e.g., Buchwald ligands) to accelerate the cross-coupling reaction, thereby outcompeting protodeboronation.[1][14]
Low recovery of boronic acid after workup or storage. 1. Improper Storage: Exposure to moisture, air (oxygen), and light can degrade boronic acids over time.[15] 2. Acidity/Basicity during Workup: Aqueous acidic or basic washes can promote protodeboronation. 3. Oxidative Instability: Boronic acids can be susceptible to oxidation, especially at physiological pH.[16][17]1. Proper Storage Protocol: Store (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid in a tightly sealed container under an inert atmosphere (Argon or Nitrogen), protected from light, and in a cool, dry place.[18][19] 2. Neutral Workup: Aim for neutral pH during aqueous workups. If an acid or base wash is necessary, perform it quickly and at a low temperature. 3. Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible to minimize exposure to air and moisture.[19]
Reaction fails or gives low yield even with fresh boronic acid. 1. Solvent Effects: Certain solvents can promote protodeboronation. For instance, thermal protodeboronation of some electron-rich boronic acids is accelerated in DMSO.[2] 2. Catalyst-Induced Decomposition: The chosen palladium catalyst/ligand system may be promoting protodeboronation more than the desired coupling.1. Solvent Screening: Evaluate different solvent systems. Aprotic solvents like dioxane or toluene are commonly used.[13] 2. Change Ligand/Catalyst: If catalyst-induced decomposition is suspected, switch to a different ligand or palladium source. Avoid excessively bulky ligands if protodeboronation is a persistent issue.[9]

Experimental Protocols

Protocol for Proper Storage and Handling

To ensure the long-term stability of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, adhere to the following storage protocol:

  • Container: Use an amber glass vial or a container that protects the compound from light.

  • Atmosphere: Before sealing, flush the container thoroughly with a dry, inert gas such as argon or nitrogen.

  • Sealing: Ensure the container is tightly sealed with a cap containing a chemically resistant liner (e.g., PTFE). For added protection, wrap the cap with Parafilm.

  • Storage Location: Store the container in a desiccator or a dry cabinet at a cool temperature (refrigeration at 2-8 °C is often recommended). Avoid storing in a freezer to prevent moisture condensation upon removal.

  • Handling: When using the boronic acid, allow the container to warm to room temperature before opening to prevent moisture condensation. Handle the solid in a glove box or under a positive pressure of inert gas.

General Protocol for a Suzuki-Miyaura Coupling Optimized to Minimize Protodeboronation

This protocol provides a starting point for minimizing protodeboronation during a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow prep 1. Vessel Preparation - Oven-dry glassware. - Add Aryl Halide (1.0 eq),  Boronic Acid (1.2 eq),  and finely powdered K₃PO₄ (2.0 eq). inert 2. Inert Atmosphere - Seal vial with septum. - Evacuate and backfill with Argon (3x). prep->inert catalyst 3. Catalyst Addition - Under positive Argon flow, add  Pd precatalyst (e.g., XPhos Pd G3, 1-2 mol%). inert->catalyst solvent 4. Solvent Addition - Add degassed solvent (e.g., Dioxane/H₂O 10:1)  via syringe. catalyst->solvent reaction 5. Reaction - Place in preheated block (e.g., 80 °C). - Stir vigorously. solvent->reaction monitor 6. Monitoring - Track progress by LC-MS or GC-MS  to avoid unnecessary heating after completion. reaction->monitor

Caption: Optimized workflow for Suzuki-Miyaura coupling to reduce protodeboronation.

Detailed Steps:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2–1.5 equiv.), and a finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv.).[13]

  • Establish Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with a dry, inert gas (argon or nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., a G3 Buchwald precatalyst, 0.5–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via a syringe.[13] The solvent should be sparged with inert gas for at least 30 minutes prior to use.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the optimized temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress closely by TLC, GC-MS, or LC-MS. Once the limiting reagent is consumed, cool the reaction promptly to prevent byproduct formation.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

By implementing these strategies, researchers can significantly mitigate the risk of protodeboronation, leading to higher yields, improved product purity, and more reliable experimental outcomes.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. Available at: [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. Available at: [Link]

  • Popov, K., et al. (2007). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]

  • PubMed. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. Available at: [Link]

  • Dunsford, J. J., et al. (2015). Gold-Catalyzed Proto- and Deuterodeboronation. The Journal of Organic Chemistry. Available at: [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]

  • Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Reddit. Available at: [Link]

  • Studer, A., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). A general protodeboronation reaction. ResearchGate. Available at: [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (n.d.). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The unexpected protodeboronation rather than condensation. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. ACS Publications. Available at: [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. Reddit. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. Available at: [Link]

  • National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. Available at: [Link]

  • University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. University of Waterloo Safety Office. Available at: [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. Available at: [Link]

  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available at: [Link]

  • National Institutes of Health. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Reactions with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when working with electron-rich boronic acids. These substrates, while valuable, are notoriously susceptible to side reactions that can complicate synthesis and reduce yields. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Core Concepts: The Challenge of Electron-Rich Boronic Acids

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, prized for its functional group tolerance and relatively mild conditions.[1] The catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The base is a critical component, as it activates the organoboron species to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[2][4]

However, electron-rich boronic acids introduce a specific vulnerability: a heightened susceptibility to protodeboronation . This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is often accelerated by the very conditions needed for a successful coupling, particularly the presence of a strong base in aqueous media.[5][6] Optimizing the reaction therefore becomes a delicate balance between activating the boronic acid for transmetalation while simultaneously suppressing its decomposition.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction has a low yield or has failed completely. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the reaction components is the most effective troubleshooting approach.

  • Catalyst Activity: The active catalyst is a Pd(0) species.[5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or Pd(dppf)Cl₂, it must be reduced in situ.[1] This reduction can sometimes be inefficient or fail. Oxygen can also deactivate the catalyst through oxidation.[1]

    • Solution: Ensure your catalyst and ligands are handled under an inert atmosphere (Argon or Nitrogen).[5] Consider using a pre-formed, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which does not require an activation step. Rigorously degas all solvents, including any water used in the system, to remove dissolved oxygen.[7][8]

  • Oxidative Addition Failure: If your aryl halide partner is also electron-rich or sterically hindered, the initial oxidative addition step may be slow or disfavored.[7][9]

    • Solution: Switch to more electron-rich and bulky phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[7][8] These ligands increase the electron density on the palladium center, which facilitates its insertion into the aryl-halide bond.[10]

  • Ineffective Base or Transmetalation: The base may be too weak, insufficiently soluble in the reaction medium, or incompatible with your substrates.[7]

    • Solution: Ensure the base is finely powdered to maximize its surface area. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often used to promote the formation of the active boronate species.[7] However, for electron-rich boronic acids, this must be balanced against the risk of protodeboronation (see Q2).

Below is a logical workflow for troubleshooting a failed Suzuki reaction.

G start Low or No Yield catalyst Check Catalyst System - Is it active Pd(0)? - Is O₂ excluded? start->catalyst ligand Optimize Ligand - Use electron-rich, bulky  ligands (e.g., XPhos)  for electron-rich halides. catalyst->ligand Catalyst OK end Optimized Reaction catalyst->end Issue Fixed base Evaluate Base - Is it strong enough? - Is it soluble? ligand->base Ligand OK ligand->end Issue Fixed solvent Adjust Solvent - Ensure reagent solubility. - Consider biphasic vs. anhydrous. base->solvent Base OK base->end Issue Fixed boronic_acid Assess Boronic Acid Stability - Is protodeboronation occurring? solvent->boronic_acid Solvent OK solvent->end Issue Fixed protect Protect Boronic Acid - Convert to pinacol ester  or trifluoroborate salt. boronic_acid->protect Yes boronic_acid->end No protect->end

Caption: Troubleshooting workflow for a failing Suzuki reaction.

Q2: I suspect protodeboronation is consuming my electron-rich boronic acid. How can I mitigate this?

A2: Protodeboronation is the most common failure mode for electron-rich and heteroaromatic boronic acids.[5][6] It is often accelerated by strong bases and high temperatures.

  • Use a Milder Base: Strong bases like NaOH or even K₃PO₄ in aqueous media can rapidly degrade sensitive boronic acids.

    • Solution: Switch to a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5][7] KF is particularly useful as it activates the boronic acid while being mild enough to prevent decomposition of many sensitive substrates.[4]

  • Employ Anhydrous Conditions: Water is often a key ingredient in protodeboronation.

    • Solution: Run the reaction under strictly anhydrous conditions. This requires using an anhydrous base (e.g., K₃PO₄) and a dry aprotic solvent like dioxane or THF.[7][8] A small amount of water is sometimes necessary to solubilize the base, but for sensitive substrates, minimizing or eliminating it is crucial.[9]

  • Lower the Reaction Temperature: Higher temperatures accelerate both the desired coupling and the undesired protodeboronation.[7]

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 60-80 °C instead of 100-110 °C). This can significantly favor the cross-coupling pathway.

  • Protect the Boronic Acid: The most robust solution is often to convert the boronic acid into a more stable derivative that is less prone to protodeboronation.

    • Solution: Convert the boronic acid to a pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[7][11] These derivatives exhibit enhanced stability and can release the active boronic acid slowly under the reaction conditions, minimizing its concentration and thus its rate of decomposition.[11]

Q3: How do I select the optimal base for my system?

A3: The base performs the crucial role of activating the boronic acid to form a boronate anion [R-B(OH)₃]⁻, which is the key species in the transmetalation step.[12] The choice of base is therefore a critical parameter that depends on the reactivity of your coupling partners.

  • Strong Bases (K₃PO₄, Cs₂CO₃, NaOH): These are highly effective at promoting boronate formation and are excellent for robust, unreactive substrates.[2][7] However, they are often too harsh for electron-rich boronic acids.

  • Moderate Bases (K₂CO₃, Na₂CO₃): These are the workhorses of Suzuki couplings and represent a good starting point for many systems.[2][8] They are often used in an aqueous/organic biphasic system.

  • Weak Bases (KF, NaHCO₃): These are the preferred choice when dealing with base-sensitive functional groups or boronic acids prone to protodeboronation.[5][8]

The diagram below illustrates the essential role of the base in activating the boronic acid for transmetalation with the palladium complex.

G cluster_0 Base Activation of Boronic Acid cluster_1 Transmetalation Step B_OH2 R-B(OH)₂ (Boronic Acid) Boronate [R-B(OH)₃]⁻ (Active Boronate Species) B_OH2->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Coupled_Pd L₂Pd(Ar)R (Ready for Reductive Elimination) Boronate->Coupled_Pd Transfers 'R' group to Pd Pd_Complex L₂Pd(Ar)X (from Oxidative Addition) Pd_Complex->Coupled_Pd

Caption: The role of the base in generating the active boronate species.

BaseStrengthCommon SolventsKey Considerations
K₃PO₄ StrongDioxane/H₂O, THF/H₂O, TolueneExcellent for challenging couplings, but can promote protodeboronation.[2]
Cs₂CO₃ StrongDioxane, Toluene, DMFHighly effective but expensive. Good solubility in organic solvents.[2]
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OA standard, reliable choice for many applications.[8]
NaOH StrongTHF/H₂O, AlcoholsVery strong; high risk of protodeboronation and other side reactions.[10]
KF WeakDioxane, THFIdeal for sensitive boronic acids; minimizes protodeboronation.[5][7]
NaHCO₃ WeakDioxane/H₂OUsed when other base-sensitive functional groups are present.[8]

Table 1. Comparison of common bases used in Suzuki-Miyaura reactions. Yields and effectiveness are highly substrate-dependent.

Q4: Which solvent system is best for coupling electron-rich boronic acids?

A4: The solvent system must dissolve the reactants and facilitate the interaction between the organic-soluble catalyst/aryl halide and the often inorganic base.[13] The choice is not merely about polarity; proticity and coordinating ability also play significant roles.[13][14]

  • Polar Aprotic Solvents (Dioxane, THF, DMF): These are the most common solvents, often used with a small amount of water (e.g., 4:1 or 10:1 organic:water).[1][13] The water helps dissolve the inorganic base and can accelerate the reaction.[13] For electron-rich boronic acids, minimizing water can reduce protodeboronation.

  • Protic Solvents (Alcohols, Water): Alcohols like isopropanol or ethanol can be effective co-solvents.[13][14] Protic solvents are excellent at stabilizing ions, which can influence reaction pathways.[15][16] Interestingly, while some polar solvents favor certain reaction pathways, the effect does not always correlate with the solvent's dielectric constant.[14] For example, alcohols can favor coupling at a C-Cl bond over a C-OTf bond, similar to nonpolar solvents.[14]

  • Nonpolar Solvents (Toluene): Toluene is often used for higher-temperature reactions and with more lipophilic substrates.[10] A phase-transfer catalyst may be needed to bring the base into the organic phase.

SolventTypeDielectric Constant (ε)[16]Boiling Point (°C)[16]Typical Use Case
1,4-Dioxane Polar Aprotic2.3101General purpose, often with H₂O.[13]
THF Polar Aprotic7.566Lower boiling point alternative to dioxane.[1]
DMF Polar Aprotic38153Good for poorly soluble substrates; high boiling point.[10]
Toluene Nonpolar2.4111Higher temperature reactions; often with K₃PO₄.[10]
Isopropanol Polar Protic1882Can be a good co-solvent, may influence selectivity.[14]
Water Polar Protic78.5100Used as a co-solvent to dissolve bases.[1][13]

Table 2. Guide to common solvents for Suzuki reactions. Properties can influence reaction rate and selectivity.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Base and Solvent in Suzuki Coupling

This protocol provides a starting point for the coupling of an aryl halide with an electron-rich boronic acid. Optimization is essential.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-rich boronic acid (1.2–1.5 equiv), and the chosen base (2.0–3.0 equiv, finely powdered).[5]

    • Optimization Note: Start with a mild base like KF or K₂CO₃.

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, or anhydrous THF) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.[7]

  • Reaction: Heat the mixture to the desired temperature (start with 80 °C) with vigorous stirring.[7] Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.[5]

Protocol 2: Protection of a Boronic Acid as a Pinacol Ester

This procedure is useful for stabilizing an electron-rich boronic acid prior to coupling.

  • Setup: In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is typically complete when water no longer collects.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude boronic ester can often be used directly in the Suzuki coupling reaction without further purification. If necessary, it can be purified by recrystallization or chromatography.

References

  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Wikipedia. (2023). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Benchchem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
  • Benchchem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Scilit. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ResearchGate. (2019). Effect of solvent on the Suzuki reaction.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.

Sources

Technical Support Center: Catalyst Deactivation in Reactions with (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic applications involving (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, ensuring robust and reproducible outcomes in your cross-coupling reactions.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section provides a systematic approach to identifying and solving common problems encountered during Suzuki-Miyaura cross-coupling reactions with (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid.

Issue 1: My Suzuki-Miyaura reaction has stalled or shows low-to-no yield.

A stalled reaction or poor conversion is the most common symptom of catalyst deactivation. The active Pd(0) species is sensitive and can be diverted into inactive states through several pathways.[1][2]

Primary Diagnostic Questions:

  • What does the reaction mixture look like? The formation of a black precipitate is a classic sign of palladium black, an aggregated, inactive form of the catalyst.[2]

  • What is the purity of my boronic acid? Impurities, including residual starting materials from its synthesis or degradation products, can poison the catalyst.[3][4]

  • Have I confirmed the presence of starting materials? Analysis by TLC, LC-MS, or GC-MS is crucial to distinguish between a failed reaction and one that produced side products.

  • Am I observing the formation of a homocoupled biaryl product or a protodeboronated arene? These are common side reactions that compete with the desired cross-coupling.[5][6]

Workflow for Diagnosing a Failed Reaction

The following workflow provides a logical sequence of steps to identify the root cause of low conversion.

G start Reaction Failure: Low or No Yield check_precipitate Observe Reaction Mixture: Black Precipitate (Pd Black)? start->check_precipitate check_purity Analyze Starting Materials: Boronic Acid Purity >98%? check_precipitate->check_purity No sol_precipitate Root Cause: Catalyst Aggregation Solution: 1. Use Bulky Ligands (e.g., SPhos, XPhos) 2. Lower Reaction Temperature 3. Use a Pre-catalyst check_precipitate->sol_precipitate Yes check_side_products Analyze Crude Reaction Mixture: Homocoupling or Protodeboronation? check_purity->check_side_products Yes sol_purity Root Cause: Catalyst Poisoning Solution: 1. Recrystallize Boronic Acid 2. Use MIDA Boronate Ester Derivative 3. Source from a reliable vendor check_purity->sol_purity No check_conditions Review Reaction Setup: Inert Atmosphere? Degassed Solvent? check_side_products->check_conditions No sol_side_products Root Cause: Competing Side Reactions Solution: 1. For Protodeboronation: Use anhydrous conditions, KF as base. 2. For Homocoupling: Ensure rigorous deoxygenation. check_side_products->sol_side_products Yes check_conditions->start Yes, Re-evaluate from start sol_conditions Root Cause: Oxygen-Mediated Deactivation Solution: 1. Improve Degassing Technique (Freeze-Pump-Thaw) 2. Use a Glovebox 3. Use Air-Stable Pre-catalysts check_conditions->sol_conditions No

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Common Deactivation Pathways & Solutions
Deactivation PathwayCauseRecommended Solution
Catalyst Aggregation (Pd Black) Weakly coordinating ligands or high temperatures can cause Pd(0) species to fall out of the catalytic cycle and aggregate.[2]Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) that stabilize the Pd(0) center and accelerate reductive elimination.[5] Consider using modern palladium pre-catalysts (e.g., G3/G4 Buchwald precatalysts) which ensure efficient generation of the active LPd(0) species.[7]
Catalyst Poisoning Impurities in reagents, particularly the boronic acid, can irreversibly bind to the palladium center.[3][4]Verify the purity of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid via NMR or LC-MS. If necessary, recrystallize or purify via conversion to its MIDA boronate ester.
Oxygen-Mediated Decomposition The presence of oxygen can lead to the oxidation of phosphine ligands and the homocoupling of boronic acids, which deactivates the catalyst.[5][6]Ensure the solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles) and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
Issue 2: Significant protodeboronation of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is observed.

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, and is a major competing pathway.[8][9] The electron-rich nature of the dihydrobenzodioxin ring system can make this boronic acid particularly susceptible under certain conditions.

Understanding the Mechanism

Protodeboronation is highly dependent on pH and the presence of a proton source (typically water).[9][10] Both acid- and base-catalyzed pathways exist. In Suzuki reactions, the base-catalyzed pathway is more relevant, where the boronic acid is converted to a boronate species that then reacts with water.[9]

G cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Deactivating Protodeboronation Pathway ArBOH Ar-B(OH)2 (Boronic Acid) ArPdL2X Ar-Pd(II)-X ArBOH->ArPdL2X Transmetalation (Base-Mediated) ArBOH2 Ar-B(OH)2 Product Ar-Ar' (Desired Product) ArPdL2X->Product Reductive Elimination ArBOH3_neg [Ar-B(OH)3]⁻ (Boronate) ArBOH2->ArBOH3_neg Base (OH⁻) ArH Ar-H (Side Product) ArBOH3_neg->ArH Proton Source (H₂O)

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Mitigation Strategies
  • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[5]

    • Action: Switch from strong bases like NaOH or KOH to milder, non-hydroxide bases such as K₃PO₄ or KF. Potassium fluoride (KF) is particularly effective in anhydrous media.[5]

  • Solvent System: Water is the primary proton source for this side reaction.

    • Action: Switch to strictly anhydrous conditions. Use anhydrous solvents (e.g., dry THF, dioxane, or toluene) and ensure all reagents are dry.[5]

  • Protecting the Boronic Acid: Converting the boronic acid to a less reactive ester can provide a "slow release" of the active species, minimizing its concentration and thus its decomposition rate.

    • Action: Use the corresponding N-methyliminodiacetic acid (MIDA) boronate ester or a pinacol boronate ester. These are more stable to storage and can be more resistant to protodeboronation under certain conditions.[11]

Experimental Protocol: Suzuki Coupling Under Anhydrous Conditions to Minimize Protodeboronation
  • Preparation: In a glovebox, add the aryl halide (1.0 equiv.), (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 equiv.), and finely powdered, oven-dried potassium fluoride (KF, 3.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or dioxane) to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS, checking for the consumption of starting material and the formation of both the desired product and the protodeboronated side product.

Frequently Asked Questions (FAQs)

Q1: I am using a Pd(II) salt like Pd(OAc)₂. Why is my reaction inefficient?

A1: For the catalytic cycle to begin, Pd(II) must be reduced to the active Pd(0) species.[6][12] This in-situ reduction can be inefficient and is often a source of catalyst deactivation. It can consume phosphine ligands (via oxidation) or your boronic acid (via homocoupling) to generate Pd(0).[6] This process can lead to the formation of palladium black and inconsistent reaction times. Recommendation: Use a well-defined Pd(0) source or a modern pre-catalyst like a Buchwald palladacycle (e.g., SPhos Pd G3) or a PEPPSI-type catalyst.[7] These generate the active LPd(0) species cleanly and efficiently upon gentle heating, leading to more reliable results.[7]

Q2: How does the electron-rich nature of the (2,3-Dihydrobenzo[b]dioxin-5-yl) moiety affect the reaction?

A2: The two ether oxygens in the dihydrobenzodioxin ring are electron-donating groups. This has two main consequences:

  • Increased Susceptibility to Protodeboronation: Electron-rich arylboronic acids are generally more prone to protodeboronation.[11] This makes the choice of base and the exclusion of water particularly critical (see Issue 2 above).

  • Facilitated Reductive Elimination: The electron-rich nature of the boronic acid partner can accelerate the final, product-forming reductive elimination step from the palladium center. This is generally beneficial and can help prevent catalyst decomposition at later stages of the catalytic cycle.

Q3: Can the boronic acid itself act as a ligand and deactivate the catalyst?

A3: While less common than phosphine displacement, it is possible for boronic acids or their derivatives to coordinate to the palladium center.[2] More significantly, the base used to activate the boronic acid (e.g., hydroxide) can form stable hydroxo-bridged palladium dimers, which are less catalytically active. The choice of a non-coordinating base and a strongly-binding phosphine ligand helps to prevent these deactivation pathways.

Q4: My (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is old. Could it be the problem?

A4: Absolutely. Boronic acids can degrade over time, especially if not stored properly.[5] A common degradation pathway is the formation of boroxines (anhydrides of boronic acids), which are often less reactive in Suzuki couplings. Recommendation: Always check the purity of your boronic acid before use, especially if it is from an older batch.[4] If in doubt, either purchase a fresh bottle from a reputable supplier or purify the existing material.[3][4] Storing the boronic acid in a desiccator under an inert atmosphere can prolong its shelf life.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • Ningbo Innopharmchem. The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. (2026).
  • ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). Organometallics.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • ACS Publications. Development of Organic Transformations Based on Protodeboronation. (2016). Accounts of Chemical Research.
  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids.
  • Wikipedia. Protodeboronation.
  • Royal Society of Chemistry. CHAPTER 20: Suzuki Reactions. (2022).
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Catalysts.
  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). Catalysts.
  • Benchchem. Addressing catalyst deactivation when using 2-Borono-4,5-dimethoxybenzoic acid.
  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • PubMed. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. (2022). Accounts of Chemical Research.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.

Sources

Technical Support Center: Purification of Crude (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude products from coupling reactions involving (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. As a Senior Application Scientist, this resource is designed to combine technical accuracy with practical, field-tested insights to help you navigate common challenges and optimize your purification strategies. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, renowned for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the purification of the desired biaryl product from a complex crude reaction mixture can be a significant bottleneck. This guide will address specific issues related to byproducts and impurities commonly encountered in coupling reactions with (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, providing logical, step-by-step solutions.

Common Coupling Reaction Profile
ComponentRoleCommon Reagents/Conditions
Boronic Acid Nucleophilic Partner(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid
Electrophile Electrophilic PartnerAryl or heteroaryl halides (e.g., bromides, chlorides), triflates
Catalyst Facilitates C-C bond formationPalladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
Base Activates boronic acidCarbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄)
Solvent Reaction MediumToluene, dioxane, THF, often with an aqueous phase

Troubleshooting Guide: Purification Challenges

This section addresses specific problems you may encounter during the purification of your target compound. Each issue is presented with its likely causes and a detailed, step-by-step protocol for resolution.

Problem 1: Presence of a Persistent Impurity with a Similar Polarity to the Product, Identified as the Homocoupled Boronic Acid Dimer.

Q: My flash column chromatography fractions show a significant byproduct that co-elutes or has a very similar Rf value to my desired product. Mass spectrometry suggests this is the homocoupled dimer of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. How can I prevent its formation and remove it from my crude product?

A: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or Pd(II) species.[3][4][5] The resulting symmetrical biaryl can be challenging to separate from the desired unsymmetrical product due to similar polarities.

Causality and Prevention:
  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid.[3][4]

  • Inefficient Pre-catalyst Reduction: If using a Pd(II) pre-catalyst (like Pd(OAc)₂), its reduction to the active Pd(0) species can be incomplete, leading to residual Pd(II) that promotes homocoupling.[5]

Troubleshooting Protocol:
  • Optimize Reaction Conditions to Minimize Homocoupling:

    • Thorough Degassing: Before adding the catalyst, rigorously degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[6]

    • Use a Direct Pd(0) Source: Consider using a Pd(0) catalyst such as Pd(PPh₃)₄ to bypass the in-situ reduction step.[6]

    • Addition of a Reducing Agent: Including a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state.[3]

  • Enhanced Purification Strategy:

    • Recrystallization: If the product is a solid, recrystallization is often the most effective method for removing structurally similar impurities.[7][8] Experiment with a range of solvent systems (e.g., hexanes/ethyl acetate, toluene, ethanol/water) to find conditions where the desired product has significantly lower solubility than the homocoupled dimer at lower temperatures.

    • Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide the necessary resolution.

    • Chromatography Optimization: If flash chromatography is the only option, fine-tune the mobile phase. A shallow gradient or isocratic elution with a solvent system that provides the best possible separation on analytical TLC is crucial. Sometimes adding a small percentage of a third solvent (e.g., dichloromethane in a hexanes/ethyl acetate system) can improve separation.

Problem 2: Significant Amount of Protodeboronated Starting Material in the Crude Product.

Q: I'm observing a significant amount of 1,4-benzodioxan in my crude reaction mixture, indicating protodeboronation of my starting boronic acid. What causes this and how can I avoid it?

A: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.[9] This side reaction is often competitive with the desired cross-coupling and is influenced by factors like temperature, pH, and the electronic nature of the boronic acid.[9][10]

Causality and Prevention:
  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the rate of protodeboronation.[9] The basicity of the reaction medium also plays a critical role.[9]

  • Stability of the Boronic Acid: Some boronic acids are inherently more susceptible to protodeboronation, especially certain heteroaryl boronic acids.[5] While (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is generally stable, harsh conditions can promote this side reaction.

Troubleshooting Protocol:
  • Modify Reaction Parameters:

    • Lower the Temperature: If possible, run the reaction at a lower temperature. This may require a more active catalyst system or a longer reaction time, so careful optimization is needed.

    • Screen Different Bases: The choice of base can influence the rate of protodeboronation. Consider switching to a milder base or using a different cation (e.g., K₃PO₄ instead of Na₂CO₃).

    • Use a Boronic Ester: Protecting the boronic acid as a boronate ester (e.g., a pinacol ester) can increase its stability and suppress protodeboronation.[5][9] The boronic acid can be slowly released in situ under the reaction conditions.

  • Purification to Remove the Protodeboronated Byproduct:

    • Flash Chromatography: The protodeboronated byproduct (1,4-benzodioxan) is significantly less polar than the desired biaryl product and the starting boronic acid. It should be easily separable by standard silica gel chromatography, eluting in the early fractions.

Problem 3: Unreacted (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic Acid Remaining in the Purified Product.

Q: After chromatography, I still have residual starting boronic acid in my product fractions. How can I effectively remove it?

A: Boronic acids can sometimes be difficult to remove completely by chromatography alone, as they can streak on silica gel.

Causality and Prevention:
  • Stoichiometry: Using a large excess of the boronic acid can lead to significant amounts remaining after the reaction is complete.

  • Work-up Procedure: A standard aqueous work-up may not be sufficient to remove all of the unreacted boronic acid.

Troubleshooting Protocol:
  • Optimize Stoichiometry: While a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common to ensure full consumption of the often more expensive electrophile, avoid using a large excess if possible.

  • Refined Work-up Procedure:

    • Base Wash: During the aqueous work-up, perform an extraction with a basic solution (e.g., 1M NaOH or Na₂CO₃). This will convert the boronic acid into its more water-soluble boronate salt, which will partition into the aqueous layer. Be mindful that if your product contains an acidic functional group, it may also be extracted into the aqueous phase.

    • Acidic Wash (if applicable): If your product is basic, an acidic wash can be employed.

    • Scavenger Resins: For a more advanced approach, consider using a boronic acid scavenger resin after the reaction is complete.

  • Chromatography with Additives:

    • If residual boronic acid is still an issue, adding a small amount of a polar solvent like methanol to your elution system can sometimes help to move the boronic acid off the column more effectively.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of a crude product from a (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid coupling reaction?

A1: The crude product is often a dark-colored solid or oil. The color is usually due to residual palladium catalyst, which can be removed during purification.

Q2: How can I remove the palladium catalyst from my crude product?

A2: The palladium catalyst can often be removed by filtering the crude reaction mixture through a plug of celite or silica gel before concentrating the solution.[11] During flash chromatography, the palladium residues will typically remain at the top of the column.

Q3: Is it better to use (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid or its pinacol ester?

A3: The choice depends on the specific reaction. Boronic acids are generally more reactive, but boronate esters offer greater stability and can reduce side reactions like protodeboronation.[5][9] If you are experiencing issues with side reactions, switching to the pinacol ester is a good strategy to try.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be an excellent alternative, especially for more polar products or when normal-phase chromatography fails to provide adequate separation. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid.

Q5: My product is a solid. What is a good starting point for finding a recrystallization solvent?

A5: A good starting point is to test the solubility of your crude product in a range of common laboratory solvents of varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, methanol, water). Look for a solvent or solvent pair in which the product is sparingly soluble at room temperature but fully soluble when heated.[8]

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of a crude product from a Suzuki-Miyaura coupling reaction.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., Base Wash) start->workup 1. Quench & Extract filtration Filtration through Celite/Silica (Remove Pd Catalyst) workup->filtration 2. Separate Phases concentration Concentration in vacuo filtration->concentration 3. Remove Solvent purification_choice Purification Method concentration->purification_choice 4. Choose Path chromatography Flash Column Chromatography purification_choice->chromatography If oil or complex mixture recrystallization Recrystallization purification_choice->recrystallization If solid analysis Purity Analysis (NMR, LC-MS) chromatography->analysis 5a. Collect & Combine Fractions recrystallization->analysis 5b. Isolate Crystals pure_product Pure Product analysis->pure_product 6. Verify Purity

Caption: General purification workflow for Suzuki-Miyaura coupling products.

References

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Anderson, N. G., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 559-563. [Link]

  • Wang, B., et al. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 9(21), 4846-4851. [Link]

  • Novak, M. J., & Tiam, N. (2010). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 87(11), 1237-1239. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Buchwald, S. L., & Barder, T. E. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4654-4666. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • NROChemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Bock, M. J., & Denmark, S. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 87(2), 1085-1095. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • Mowbray, C. E., & Kiddle, J. J. (2009). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 86, 322-332. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Vantourout, J. C., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(14), 4761-4777. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]

  • Rivera-Carrillo, S., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 185-191. [Link]

Sources

Side reactions of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

A Guide to Navigating Side Reactions in Cross-Coupling

Welcome to the technical support guide for (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your cross-coupling reactions. This guide is structured as a series of frequently asked questions that address the most common challenges encountered in the lab, particularly unwanted side reactions that can diminish yield and complicate purification.

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is an invaluable building block, prized for introducing the 1,4-benzodioxan motif found in numerous pharmaceuticals and biologically active molecules. However, its electron-rich nature, a feature that makes it an excellent nucleophile in Suzuki-Miyaura coupling, also renders it susceptible to specific decomposition pathways. Understanding and controlling these pathways is the key to success.

Troubleshooting Guide & FAQs

Q1: My reaction yield is low, and I'm observing a significant amount of the corresponding arene (1,4-benzodioxan) by GC-MS/NMR. What is happening and how can I prevent it?

Answer: You are observing protodeboronation , the most common side reaction for this and other electron-rich arylboronic acids.[1][2] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively reverting your starting material to its parent arene.

The Mechanism: Protodeboronation is most often a base-catalyzed hydrolysis.[2][3][4] The reaction base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic 'ate' complex (a boronate). This boronate is then susceptible to attack by a proton source—most commonly water present in the solvent mixture—which cleaves the C-B bond.[1] The electron-donating ether oxygens on the dihydrobenzodioxin ring increase the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonation and accelerating this undesired reaction.[5]

Troubleshooting Protocol for Protodeboronation:

The key is to adjust conditions to favor the productive cross-coupling pathway over the decomposition pathway. The rate of protodeboronation is highly sensitive to the base, temperature, and solvent system.

ParameterThe ProblemRecommended Solution & Rationale
Base Selection Strong inorganic bases (e.g., Cs₂CO₃, NaOH) and high concentrations significantly accelerate the formation of the boronate intermediate, increasing the rate of protodeboronation.[6][7]Switch to a milder base. Use potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). In some cases, potassium fluoride (KF) can be effective.[7] Start with 2.0-3.0 equivalents, as excess base can be detrimental.[7][8]
Reaction Temperature Elevated temperatures (e.g., >100 °C) increase the kinetic rate of all reactions, including protodeboronation.[7]Lower the temperature. Find the lowest temperature at which the desired coupling proceeds at a reasonable rate. A good starting point is 80-90 °C. This minimizes the energy available for the decomposition pathway.[7][8]
Solvent/Water Content Water is often the direct proton source for the C-B bond cleavage.[1] While a small amount of water can be beneficial for dissolving the base, excess water provides a large reservoir of protons.Optimize water content. For reactions in solvents like dioxane or THF, use a carefully controlled amount of water (e.g., a 10:1 or 4:1 organic/aqueous ratio).[7] For highly sensitive substrates, consider using strictly anhydrous conditions with a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[7]
Reagent Stability The boronic acid itself may be degrading on the shelf or in solution before the catalyst becomes fully active.Use a more stable boronic acid derivative. Convert the boronic acid to its corresponding pinacol (BPin) or MIDA boronate ester. These derivatives are more stable and participate in the catalytic cycle via slow hydrolysis, which keeps the instantaneous concentration of the sensitive free boronic acid low, thus minimizing decomposition.[1][2][9]
Q2: My mass spectrum shows a significant byproduct with a mass corresponding to a dimer of my starting material. What is this impurity and how do I get rid of it?

Answer: This byproduct is the result of oxidative homocoupling , a reaction where two molecules of your (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid couple to form a symmetrical biaryl.[10][11][12]

The Mechanism: The primary culprit for this side reaction is molecular oxygen.[12] If oxygen is present in the reaction flask, it can react with the active Pd(0) catalyst to generate a palladium-peroxo species. This oxidized palladium complex can then mediate the coupling of two boronic acid molecules, ultimately leading to the homocoupled product and regenerating a Pd(0) species that can re-enter the cycle.[10][13][14][15] This pathway is a parasitic cycle that consumes your starting material and reduces the efficiency of the desired cross-coupling.

Troubleshooting Protocol for Homocoupling:

The mitigation strategy is singular and critical: the rigorous exclusion of oxygen from your reaction system.

Homocoupling_Prevention

Step-by-Step Protocol for an Oxygen-Free Reaction:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.1-1.5 equiv), your aryl halide (1.0 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).[7]

  • Inerting the Flask: Seal the flask with a rubber septum. Connect it to a Schlenk line and perform 3-5 cycles of evacuating the flask under vacuum and refilling it with a high-purity inert gas (Argon is preferred due to its density, but Nitrogen is also common).

  • Solvent Degassing: The solvent is a major source of dissolved oxygen. It must be rigorously degassed before use. The most effective method is freeze-pump-thaw : freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases, and then thaw. Repeat this process at least three times. Alternatively, sparging the solvent by bubbling an inert gas through it for 30-60 minutes can be used.[7][8]

  • Reaction Assembly: Under a positive pressure of inert gas, add the degassed solvent to the flask via a syringe. Then, add the palladium catalyst and any ligands.

  • Execution: Heat the reaction to the desired temperature under the inert atmosphere. Maintaining a slight positive pressure of inert gas (e.g., using a balloon) throughout the reaction is crucial.

Q3: My reaction is sluggish, giving low conversion and a complex mixture of products. How can I improve the overall performance and selectivity?

Answer: When facing a generally poor reaction outcome, the goal is to accelerate the desired catalytic cycle so that it significantly outpaces all potential side reactions. This requires a systematic optimization of the core reaction components.

Suzuki_Cycle_Side_Reactions

Systematic Optimization Strategy:

ComponentRationale & Action Plan
1. Catalyst & Ligand Rationale: The ligand is not just a spectator; it dictates the catalyst's stability and reactivity.[12] For an electron-rich boronic acid coupling with potentially challenging aryl halides, a generic ligand like PPh₃ may be insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[7][16][17] This speed-up helps the desired reaction outcompete decomposition. Action: If using a simple catalyst like Pd(OAc)₂ or Pd₂(dba)₃, screen a set of ligands. A good starting point is to compare a standard ligand (e.g., PPh₃, dppf) with a modern Buchwald-type ligand (e.g., SPhos). Consider using an air-stable precatalyst (e.g., SPhos-Pd-G3) for better reproducibility.[9]
2. Base Rationale: As discussed, the base is critical. It must be strong enough to facilitate transmetalation but not so harsh that it promotes rapid protodeboronation. Its solubility is also key.[7] Action: If K₂CO₃ is giving poor results, try K₃PO₄, which often provides a better balance of reactivity and is effective in many challenging couplings. Ensure the base is a fine, dry powder to maximize surface area and reactivity.[7]
3. Solvent Rationale: Proper solubility of all components—the aryl halide, boronic acid, and base-activated boronate—is essential for efficient reaction.[8] Common solvent systems like Dioxane/H₂O, THF/H₂O, or DMF/H₂O each have different solvating properties.[7] Action: If you suspect poor solubility, try a different solvent system. For example, if your reaction is failing in THF/water, switching to Dioxane/water or Toluene/water might improve performance.[8]

References

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-36. [Link]

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Wikipedia. Protodeboronation. Wikipedia. [Link]

  • Worthington, R. J., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Chemical Society. [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. University of Strathclyde. [Link]

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link]

  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]

  • Engle, K. M., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]

  • Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. [Link]

  • Butters, M., et al. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Li, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Ishiyama, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Watson, D. A., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]

  • Barabe, F., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Molander, G. A. & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Macmillan Group. [Link]

  • Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

Sources

Anhydrous vs. aqueous conditions for coupling benzodioxinylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

A-GS-2601 | Application Scientist Series

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving benzodioxinylboronic acids and their derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using these valuable reagents, with a specific focus on the critical choice between anhydrous and aqueous reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and reactivity of benzodioxinylboronic acids in Suzuki-Miyaura coupling reactions.

Q1: My benzodioxinylboronic acid seems to be degrading, leading to low yields. What is the likely cause?

A: The primary culprit is often protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This process is highly dependent on the reaction conditions, particularly the presence of water and the strength of the base used.[1][2] Benzodioxinylboronic acids, being relatively electron-rich, can be susceptible to this undesired pathway.

Q2: When should I choose anhydrous over aqueous conditions for my coupling reaction?

A: The choice hinges on the stability of your specific benzodioxinylboronic acid and the nature of your coupling partners.

  • Choose Anhydrous Conditions When:

    • You observe significant protodeboronation under aqueous conditions.[2][3]

    • Your boronic acid is known to be unstable in the presence of water and base.

    • You are performing a coupling with sensitive functional groups that may not tolerate aqueous environments.

    • You are using boronic esters, as anhydrous conditions can prevent premature hydrolysis.[4][5]

  • Choose Aqueous Conditions When:

    • Your boronic acid is stable and not prone to rapid protodeboronation.

    • You are using water-soluble substrates or catalysts.

    • You are aiming for a more "green" or sustainable reaction protocol.

    • Your protocol requires the use of inorganic bases that have better solubility in water.[6]

Q3: Can I use a boronic ester instead of a boronic acid to improve stability?

A: Yes, using boronic esters, such as neopentyl or pinacol esters, is a common strategy to enhance the stability of the boronic acid moiety and prevent premature decomposition.[7] However, it's a misconception that esters are always more stable than their corresponding acids under basic aqueous conditions.[8] Recent studies have shown that some boronic esters can undergo transmetalation directly without prior hydrolysis, particularly under anhydrous conditions.[4][7]

Q4: What is the role of the base in the reaction, and how does it differ between aqueous and anhydrous systems?

A: The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle.[9]

  • In Aqueous Systems: The base, typically an inorganic salt like K₂CO₃ or K₃PO₄, facilitates the formation of the reactive boronate species [ArB(OH)₃]⁻, which is believed to be the active species in the transmetalation step.[10][11] The presence of water is often necessary to solubilize these bases.

  • In Anhydrous Systems: A soluble organic base, such as potassium trimethylsilanolate (TMSOK), is often employed.[3][12][13] This allows for a homogeneous reaction mixture and can lead to significantly faster reaction rates by avoiding issues related to mass transfer.[3][6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Catalyst Inactivity: The Pd(0) species may not be forming or is being deactivated.[2] 2. Oxygen Contamination: Leads to catalyst decomposition and homocoupling of the boronic acid.[2] 3. Poor Reagent Purity: Impurities in the boronic acid or aryl halide can inhibit the reaction.1. Use a fresh, air-stable precatalyst (e.g., a palladacycle). Ensure any Pd(II) source is properly reduced in situ.[2] 2. Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen).[2] 3. Verify the purity of your starting materials.
Significant Protodeboronation 1. Presence of Water: Water acts as the proton source for this side reaction.[2] 2. Strong Base: Strong bases in aqueous media can accelerate protodeboronation.[2]1. Switch to Anhydrous Conditions. This is the most effective way to minimize protodeboronation.[2][3] 2. If aqueous conditions are necessary, use a milder base such as K₂CO₃ or KF.[2]
Formation of Homocoupled Byproduct 1. Oxygen in the Reaction: As mentioned, oxygen can promote the homocoupling of boronic acids.[2][7]1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere throughout the reaction setup and duration.
Reaction is Sluggish or Stalls 1. Poor Solubility: Heterocyclic compounds can have poor solubility in common organic solvents.[13] 2. Inappropriate Ligand: The ligand may not be suitable for the specific substrates.[14][15]1. For anhydrous systems, consider additives like trimethyl borate to improve the solubility of boronate complexes.[12][13] 2. Screen a panel of ligands. Electron-rich and bulky phosphine ligands are often effective.[16]

Section 3: Experimental Protocols & Workflows

Workflow: Choosing Between Anhydrous and Aqueous Conditions

This diagram outlines a decision-making process for selecting the optimal reaction conditions.

G cluster_start Start cluster_aqueous Aqueous Pathway cluster_anhydrous Anhydrous Pathway start Initial Substrate: Benzodioxinylboronic Acid aqueous_trial Run small-scale test under aqueous conditions (e.g., Dioxane/H₂O, K₂CO₃) start->aqueous_trial check_yield Analyze Yield & Purity aqueous_trial->check_yield success High Yield, Low Byproducts -> Scale Up check_yield->success Good Result failure Low Yield or High Protodeboronation check_yield->failure Poor Result anhydrous_protocol Switch to Anhydrous Protocol (e.g., THF, TMSOK) failure->anhydrous_protocol optimize Optimize Anhydrous Conditions (Ligand, Temp, Additives) anhydrous_protocol->optimize final_product Purified Product optimize->final_product

Caption: Decision workflow for reaction condition selection.

Protocol 1: General Procedure for Aqueous Suzuki-Miyaura Coupling

Note: This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), benzodioxinylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Anhydrous Suzuki-Miyaura Coupling

Note: This protocol is particularly useful for substrates prone to protodeboronation. It is adapted from methodologies developed for challenging couplings.[3][13]

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 equiv), benzodioxinylboronic ester (e.g., neopentyl ester, 1.1 equiv), and the palladium precatalyst with the appropriate ligand (e.g., CataCXium A Pd G3, 1-3 mol%) to a dry vial.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF). Add the soluble base (e.g., a solution of TMSOK in THF, 1.2 equiv) dropwise.

  • Optional Additive: For particularly challenging couplings, an additive like trimethyl borate (3.0 equiv) can be included to enhance solubility and reaction rate.[12][13]

  • Reaction: Seal the vial and stir at the desired temperature (e.g., room temperature to 80 °C). The reaction is often significantly faster under these homogeneous conditions.[3]

  • Monitoring, Workup, and Purification: Follow steps 6-8 from the aqueous protocol.

The Protodeboronation Pathway

Understanding the mechanism of this key side reaction is crucial for troubleshooting.

G cluster_main Suzuki Coupling (Desired) cluster_side Protodeboronation (Undesired) ArBOH2 Ar-B(OH)₂ Product Ar-Ar' ArBOH2->Product [Pd], Base ArPdL2X Ar'-Pd(II)-X ArPdL2X->Product ArBOH2_side Ar-B(OH)₂ ArH Ar-H ArBOH2_side->ArH H₂O, Base

Caption: Competing reaction pathways for boronic acids.

References

  • Cox, P. A., Leach, A. G., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Hayes, H. L. D., Wei, R., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]

  • Kassel, D. B., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]

  • Kassel, D. B., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Denmark, S. E., & Regens, C. S. (2018). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC. [Link]

  • Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Thomas, S. P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Denmark, S. E., & Regens, C. S. (2018). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. ResearchGate. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Semantic Scholar. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. [Link]

  • Bock, M. J., & Denmark, S. E. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

  • Wescott, L. D., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]

  • Wang, Y., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

  • Denmark, S. E., & Regens, C. S. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Delaney, C. P. (2020). Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate... IDEALS. [Link]

  • Wescott, L. D., et al. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Organic Chemistry Portal. [Link]

  • Delaney, C. P. (2020). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis... IDEALS. [Link]

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Technical Support Center: Navigating Steric Hindrance in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with sterically demanding substrates, particularly substituted aryl halides. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these synthetic hurdles. Our advice is grounded in established chemical principles and validated by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and relatively mild conditions.[1][2] However, its efficiency can be dramatically reduced when one or both coupling partners bear significant steric bulk, such as ortho-substituents on an aryl halide. This steric clash can impede key steps in the catalytic cycle, leading to low yields, slow reaction times, and the formation of unwanted byproducts.[3][4] This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding sterically hindered Suzuki-Miyaura couplings:

Q1: My reaction with a di-ortho-substituted aryl bromide is not proceeding. What is the most likely culprit?

A1: The primary bottleneck is often the oxidative addition of the sterically hindered aryl halide to the Pd(0) center.[5] Standard catalysts like Pd(PPh₃)₄ are often ineffective. You will likely need a more specialized catalyst system featuring a bulky, electron-rich phosphine ligand.[6] Additionally, ensure your reaction is rigorously degassed, as oxygen can deactivate the catalyst.[7]

Q2: I'm observing significant dehalogenation of my starting material. What causes this and how can I prevent it?

A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[8] This can be promoted by certain solvents and bases. Consider switching to a non-coordinating base and ensure your solvent is anhydrous if possible.

Q3: How do I choose the right ligand for a sterically demanding coupling?

A3: The ligand is arguably the most critical component. For hindered substrates, bulky, electron-rich monophosphine ligands are the gold standard.[5] These ligands promote the formation of highly reactive, monoligated Pd(0) species that can more readily undergo oxidative addition with bulky substrates.[9] Buchwald-type biarylphosphine ligands, such as SPhos and XPhos, are excellent starting points.[1]

Q4: What role does the base play, and can it be too strong?

A4: The base is essential for activating the boronic acid to facilitate transmetalation.[10] While a stronger base can sometimes accelerate this step, an overly strong base can lead to undesired side reactions, including protodeboronation of the boronic acid.[7][11] The choice of base is often coupled with the solvent system. For instance, potassium phosphate (K₃PO₄) is often effective in ethereal solvents like dioxane or THF.[12]

Troubleshooting Guide: Advanced Problem Solving

For more persistent issues, a systematic approach to troubleshooting is necessary.

Issue 1: Low to No Conversion with Tetra-ortho-Substituted Biaryl Synthesis

When attempting to form a biaryl bond between two heavily substituted aryl groups, multiple steps in the catalytic cycle can be kinetically hindered.

Causality:

  • Slow Oxidative Addition: The bulky substituents on the aryl halide sterically shield the carbon-halogen bond from the palladium catalyst.

  • Difficult Reductive Elimination: The final step to form the C-C bond and regenerate the Pd(0) catalyst is also hindered by the bulky ortho groups on the newly forming biaryl product.[13]

Solutions & Protocol Adjustments:

  • Catalyst System Optimization: This is the most critical parameter.

    • Ligand Selection: Employ highly specialized, sterically demanding ligands. Ligands like SPhos have demonstrated unprecedented activity for preparing extremely hindered biaryls.[12] For particularly challenging couplings, consider ligands like AntPhos or BI-DIME, which have been specifically developed for such transformations.[14][15]

    • Palladium Precatalyst: Use a well-defined, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure a consistent concentration of the active Pd(0) species.

  • Reaction Conditions:

    • Temperature: Higher temperatures are often required to overcome the activation energy barrier for both oxidative addition and reductive elimination. Consider moving from toluene to a higher-boiling solvent like xylene.

    • Base: A strong, non-nucleophilic base is often necessary. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good choices.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling and highlights where steric hindrance can be problematic.

Suzuki_Coupling_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Often Rate-Limiting with Steric Hindrance) Pd0->OxAdd + R¹-X PdII_Aryl R¹-Pd(II)L(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + [R²-B(OR)₂OH]⁻ PdII_Diaryl R¹-Pd(II)L(R²) Transmetalation->PdII_Diaryl ReductiveElimination Reductive Elimination (Can be Slow with Bulky Products) PdII_Diaryl->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product R¹-R² ReductiveElimination->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Issue 2: Competing Protodeboronation of the Boronic Acid

This side reaction reduces the effective concentration of your nucleophilic partner, leading to incomplete conversion of the aryl halide.

Causality:

  • This is the protonolysis of the carbon-boron bond.[7] It is often exacerbated by the presence of water and a strong base, especially with electron-rich or heteroaromatic boronic acids.

Solutions & Protocol Adjustments:

  • Anhydrous Conditions: If possible, use anhydrous solvents and ensure your base is dry.

  • Milder Base: Switch to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[7]

  • Boronic Acid Derivatives: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation.[16]

Recommended Catalyst Systems for Hindered Substrates

The choice of ligand is paramount for success. The following table summarizes some highly effective ligands for sterically demanding Suzuki-Miyaura couplings.

LigandStructureKey Features & Applications
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for a wide range of hindered aryl chlorides and bromides.[12]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active for couplings involving unactivated aryl chlorides and sulfonates.[1]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften effective when other ligands fail, particularly with heteroaryl substrates.
AntPhos 9,9-Dimethyl-4,5-bis(diphenylphosphino)xantheneShown to be highly effective for extremely demanding aryl-alkyl couplings.[14]

Experimental Protocol: Synthesis of a Tetra-ortho-Substituted Biaryl

This protocol provides a starting point for the coupling of a di-ortho-substituted aryl bromide with a di-ortho-substituted boronic acid.

Materials:

  • Di-ortho-substituted aryl bromide (1.0 equiv)

  • Di-ortho-substituted boronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄, milled, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, boronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Workflow for Protocol Execution

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) A->B D Combine Reagents in Flask under Inert Atmosphere B->D C Degas Solvent C->D E Add Degassed Solvent D->E F Heat with Vigorous Stirring E->F G Monitor Progress (TLC/GC/LCMS) F->G H Cool to Room Temperature G->H Reaction Complete I Dilute and Wash H->I J Dry and Concentrate I->J K Column Chromatography J->K L L K->L Pure Product

Caption: Step-by-step experimental workflow.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 1-3. [Link]

  • Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 13662-13663. [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115-3121. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757-2759. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from [Link]

  • Scilit. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

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Technical Support Center: Analytical Strategies for (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. As a key building block in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, accurately monitoring its consumption and the formation of products is critical for process optimization and quality control. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions tailored for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenges of Boronic Acids

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, like many of its class, presents unique analytical challenges. Its high polarity, propensity to form cyclic anhydride trimers (boroxines), and potential for on-column degradation require carefully optimized analytical methods.[1][2][3] This guide is structured to address these specific issues across the most common analytical platforms: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Logical Workflow: Selecting the Appropriate Analytical Method

Choosing the right analytical technique depends on the specific question you are trying to answer. Is the goal quantitative monitoring of reaction kinetics, identification of an unknown byproduct, or structural confirmation of the final product? The following workflow provides a decision-making framework.

G cluster_input Analytical Goal cluster_methods Recommended Method Goal What is the primary analytical objective? HPLC HPLC / UPLC-MS (Quantitative Analysis, Impurity Profiling) Goal->HPLC Quantify reactant/product? Monitor reaction progress? GCMS GC-MS (For volatile byproducts, requires derivatization) Goal->GCMS Analyze for volatile boron species? NMR NMR Spectroscopy (Structural Elucidation, In-situ Monitoring) Goal->NMR Confirm structure? Observe boron directly?

Caption: Decision workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC & UPLC-MS)

HPLC, particularly when coupled with Mass Spectrometry (UPLC-MS), is the workhorse for monitoring reactions of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. It offers excellent capabilities for separating the polar boronic acid from less polar products and starting materials.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a robust starting point for method development.

  • Column Selection: Begin with a C18 stationary phase. To mitigate issues with peak tailing from silanol interactions, it is critical to use a modern, high-purity, end-capped column.[4] An XSelect Premier HSS T3 or equivalent is recommended for good retention of polar compounds.

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid in Water. The acidic pH helps to suppress the ionization of residual silanols on the column, improving peak shape.[5]

    • Organic (B): Acetonitrile.

  • Gradient Elution: A gradient is necessary to elute both the polar boronic acid and potentially non-polar products within a reasonable timeframe.

  • Sample Preparation: Dilute the reaction aliquot in a solvent that is miscible with the mobile phase but minimizes hydrolysis, such as acetonitrile.[4]

  • Detection: Use a Photo Diode Array (PDA) detector. The benzodioxin ring system provides a strong UV chromophore, typically with maximum absorbance around 254 nm. MS detection provides mass confirmation and is invaluable for identifying byproducts.[4]

ParameterRecommended Starting ConditionRationale
Column XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mmEnd-capped C18 phase designed for retaining polar analytes and minimizing secondary interactions.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol ionization, leading to better peak symmetry.[5]
Mobile Phase B AcetonitrileCommon organic solvent with good UV transparency and elution strength.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Gradient 5% B to 95% B over 10 minutesA typical starting gradient for screening reaction mixtures.
Column Temp. 30 °CProvides stable retention times.[6]
Injection Vol. 3.0 µLA small volume to prevent column overloading.
UV Detection 254 nmCommon wavelength for aromatic compounds.
MS (ESI+) Scan Range: 100-500 m/zExpected [M+H]⁺ for the analyte is 181.06. This range covers reactants and expected products.
HPLC Troubleshooting Guide

G Problem Problem: Broad or Tailing Peaks Cause1 Cause 1: Secondary Silanol Interactions Problem->Cause1 Cause2 Cause 2: Column Overload Problem->Cause2 Cause3 Cause 3: On-Column Degradation Problem->Cause3 Solution1a Solution: Use End-Capped Column Cause1->Solution1a Solution1b Solution: Add Competing Base (e.g., TEA) or lower mobile phase pH Cause1->Solution1b Solution2 Solution: Decrease Injection Volume or Sample Concentration Cause2->Solution2 Solution3 Solution: Use Faster Gradient/ Shorter Column Cause3->Solution3

Caption: Troubleshooting workflow for common HPLC peak shape issues.

FAQs: HPLC Analysis

  • Q: My chromatogram shows multiple peaks for the boronic acid standard. What's happening?

    • A: You are likely observing the equilibrium between the boronic acid monomer and its cyclic trimer, the boroxine. This is a very common issue. While optimizing mobile phase conditions can sometimes favor one form, the most robust solution is to ensure your quantitation method integrates all relevant peaks corresponding to the boronic acid species. UPLC-MS is particularly useful here, as both the monomer and trimer will have distinct masses that can be confirmed.[2][7]

  • Q: My retention times are drifting from run to run. How can I fix this?

    • A: Retention time drift is often caused by poor column equilibration, fluctuating column temperature, or changes in mobile phase composition.[6] Ensure the column is equilibrated for at least 10 column volumes before the first injection, use a thermostatted column compartment, and prepare fresh mobile phases daily.[6]

  • Q: I'm seeing significant peak tailing for the boronic acid. What is the primary cause?

    • A: The primary cause is likely interaction between the acidic boronic acid group and free silanol groups on the silica surface of the HPLC column.[4][5] To solve this, ensure you are using a high-quality, end-capped column and that your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress silanol ionization.[4][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of boronic acids by GC-MS is generally not feasible due to their high polarity and low volatility.[1][2] Therefore, a chemical derivatization step is mandatory to convert the boronic acid into a more volatile and thermally stable derivative.

The Necessity of Derivatization

The hydroxyl groups of the boronic acid moiety must be capped to increase volatility. This is typically achieved by forming a cyclic boronate ester with a diol, such as pinacol or ethylene glycol, or through silylation with agents like BSTFA.

Experimental Protocol: Derivatization and GC-MS Analysis
  • Derivatization:

    • In a vial, dissolve a dried aliquot of the reaction mixture in a suitable aprotic solvent (e.g., 100 µL of Acetone or Toluene).

    • Add a derivatizing agent. For example, add an excess of a diol like ethylene glycol. Phenylboronic acid is often used as a derivatizing agent itself for diols, and this chemistry can be reversed.

    • Vortex the mixture and allow it to react. Gentle heating (e.g., 60 °C for 15 minutes) may be required to drive the reaction to completion.

  • GC-MS Conditions:

    • Injector: Set to a moderate temperature (e.g., 200-250 °C) to ensure volatilization without causing degradation of the derivative.

    • Column: A standard, non-polar column like a DB-5ms or HP-5ms is usually sufficient.

    • Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte and any other components.

    • MS Detection: Use Electron Ionization (EI) mode. The resulting fragmentation pattern can be used for identification.

ParameterRecommended SettingRationale
Derivatizing Agent Ethylene Glycol / PinacolForms a volatile and stable cyclic boronate ester.
GC Column DB-5ms (30 m x 0.25 mm x 0.25 µm)A robust, general-purpose column suitable for a wide range of analytes.
Inlet Temperature 250 °CEnsures efficient vaporization of the derivatized analyte.
Oven Program 70 °C (hold 2 min), ramp to 280 °C at 15 °C/minA standard program to separate components based on boiling point.
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
MS Mode EI Scan (m/z 40-450)Provides characteristic fragmentation patterns for structural confirmation.
GC-MS Troubleshooting Guide & FAQs
  • Q: I am not seeing a peak for my derivatized boronic acid. What could be wrong?

    • A: This is often due to incomplete derivatization or degradation in the injector. Ensure your reaction aliquot is completely dry before adding the derivatization reagent, as water can inhibit the reaction. You can also try a different derivatizing agent (e.g., a silylating agent). If degradation is suspected, lower the injector temperature.[9]

  • Q: My blank runs after an analysis show "ghost peaks." What are they and how do I get rid of them?

    • A: Ghost peaks in this context are often due to the carryover of excess derivatizing reagent or previously derivatized analyte that has adsorbed somewhere in the system (liner, column). It is recommended to use a liner with glass wool to trap non-volatile residues. After a series of runs, bake the column at its maximum rated temperature and replace the inlet liner and septum.

  • Q: Can I use GC-MS for quantitative analysis of my reaction?

    • A: While possible, it is challenging. Quantitative analysis requires the derivatization reaction to be 100% reproducible and consistent. An internal standard that has similar chemical properties and can be derivatized in the same way is essential. For this reason, HPLC is often preferred for quantitative reaction monitoring.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structural confirmation of starting materials and products. For boronic acids, both ¹H NMR and ¹¹B NMR provide critical information.

¹H NMR: Overcoming Oligomerization

A common frustration when taking a ¹H NMR spectrum of a boronic acid in a non-coordinating solvent like CDCl₃ is the appearance of broad, poorly resolved peaks or multiple sets of signals.[3] This is due to the equilibrium between the monomeric boronic acid and its boroxine trimer.

The Solution: Use a coordinating deuterated solvent.

  • Methanol-d₄ (CD₃OD): The methanol will readily break up the boroxine trimer, resulting in sharp, clear signals for the monomeric species. The B-OH protons will exchange with the solvent and will not be visible.[3]

  • DMSO-d₆: Also effective at dissolving polar boronic acids and disrupting oligomers.

¹¹B NMR: A Direct Window into Boron Chemistry

¹¹B NMR spectroscopy is a powerful, though less common, technique that directly probes the chemical environment of the boron atom.[11] It can distinguish between the trigonal (sp²) boronic acid and the tetrahedral (sp³) boronate ester formed during a reaction.[12][13]

  • Trigonal Boronic Acid (R-B(OH)₂): Typically appears as a broad peak around δ 29 ppm .[14]

  • Tetrahedral Boronate Ester: Appears further upfield, typically in the range of δ 3-14 ppm .[12]

This makes ¹¹B NMR an excellent tool for in-situ monitoring of reactions where the boronic acid is converted to a boronate ester.[12][15]

NMR Sample Preparation Protocol
  • Sample Concentration: For ¹H NMR, aim for a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent.[16] For the less sensitive ¹¹B NMR, a higher concentration (e.g., >20 mM) may be necessary.[14]

  • Solvent Selection: Use Methanol-d₄ or DMSO-d₆ to obtain a clean ¹H spectrum free of oligomerization effects.[3]

  • Acquisition:

    • For ¹H NMR, a standard acquisition is usually sufficient.

    • For ¹¹B NMR, ensure the spectral width is adequate to observe the expected chemical shifts. No proton decoupling is typically needed.

FAQs: NMR Analysis
  • Q: Why does my ¹H NMR spectrum in CDCl₃ look so messy?

    • A: You are observing a mixture of the boronic acid and its boroxine trimer. The equilibrium between these species leads to broad or multiple peaks. Simply re-dissolve your sample in methanol-d₄ to get a clean spectrum of the monomer.[3]

  • Q: I am trying to monitor a Suzuki coupling reaction. Can I use NMR?

    • A: Yes. You can take periodic aliquots from your reaction, quench them, remove the solvent, and re-dissolve in a suitable deuterated solvent for analysis. By integrating the signals for the starting boronic acid and the product, you can determine the reaction conversion.

  • Q: Is ¹¹B NMR difficult to perform?

    • A: From the user's perspective, it is not much more difficult than a standard ¹H experiment, provided the NMR spectrometer is equipped with a broadband probe. The main considerations are the need for a higher sample concentration due to the lower sensitivity of the ¹¹B nucleus and ensuring the correct acquisition parameters are set by the instrument operator.[12]

References

  • Yeh, M. H., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. [Link]

  • B'Hymer, C., & Day, C. S. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]

  • Kaul, E., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. [Link]

  • Unknown Author. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]

  • Wang, J., et al. (2019). Fast Quantitative Analysis of Boric Acid by Gas Chromatography-Mass Spectrometry Coupled with a Simple and Selective Derivatization Reaction Using Triethanolamine. CORE. [Link]

  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Jackowska, M., et al. (2015). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

  • McCarthy, S., & Boissel, C. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Unknown Author. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Houston. [Link]

  • Wilson, J. S., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Reddit User Discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Mastelf Technologies. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. ACE. [Link]

  • Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Zamecnik, J. (1990). Use of Cyclic Boronates for GC/MS Screening and Quantitation of Beta-Adrenergic Blockers and Some Bronchodilators. PubMed. [Link]

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Labio Scientific. [Link]

  • Chromatography Forum User Discussion. (2017). clean up of GC/MS after phenylboronic acid derivative. Chromatography Forum. [Link]

  • Roberts, A. M., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]

  • Roberts, A. M., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • Annan, E. B., et al. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. NIH. [Link]

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Validation & Comparative

A Head-to-Head Comparison for Cross-Coupling: (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid vs. its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and ultimate success of a synthetic campaign. The Suzuki-Miyaura reaction, a cornerstone for the formation of C-C bonds, offers a versatile toolkit of boronic acids and their derivatives.[1] This guide provides an in-depth, objective comparison between (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid and its corresponding pinacol ester, two prevalent reagents for introducing the valuable 1,4-benzodioxan motif into complex molecules. This analysis is designed to arm researchers, scientists, and drug development professionals with the necessary data and mechanistic insights to make informed decisions for their specific applications.

Core Differences: Stability, Handling, and Reactivity

The fundamental distinction between a boronic acid and its pinacol ester lies in the nature of the groups attached to the boron atom. The free boronic acid possesses two hydroxyl (-OH) groups, while the pinacol ester features a cyclic diether linkage derived from pinacol. This seemingly subtle structural variance has profound implications for the compound's properties.

The Stability Paradigm: A Clear Advantage for the Pinacol Ester

Free arylboronic acids are notoriously susceptible to several decomposition pathways that can compromise their purity and reactivity over time.[2][3] One of the most common issues is the propensity to undergo dehydration to form cyclic trimers known as boroxines.[3] This equilibrium, which is often influenced by the presence of trace amounts of water, means that the precise molar quantity of the active monomeric boronic acid can be uncertain.

Furthermore, boronic acids can undergo protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under the basic conditions typical of Suzuki-Miyaura couplings.[4][5] This decomposition pathway leads to the formation of undesired byproducts and a reduction in the yield of the desired cross-coupled product.

The pinacol ester, by "protecting" the reactive B-O bonds within a stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, significantly mitigates these stability concerns.[6] This enhanced stability translates to a longer shelf-life, greater tolerance to air and moisture during handling, and a reduced propensity for protodeboronation under reaction conditions.[6]

Visualization: Chemical Structures and Equilibria

G cluster_0 (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid cluster_1 Boroxine (Trimer) cluster_2 Pinacol Ester BA Boroxine BA->Boroxine - 3 H₂O + 3 H₂O Pinacol

Comparative Performance Data

Feature(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid pinacol ester
Physical State Typically a crystalline solidOften a crystalline solid or a waxy solid/oil
Stability/Shelf-life Moderate; prone to boroxine formation and protodeboronationHigh; significantly more stable to storage and handling[6]
Handling Requires careful handling to minimize exposure to moistureLess sensitive to air and moisture, simplifying weighing and transfer[6]
Purification Challenging by silica gel chromatography; high polarity can lead to streaking[3]Can be purified by silica gel chromatography, though may require pre-treatment of silica to prevent hydrolysis and adsorption[7][8]
Intrinsic Reactivity Generally considered more intrinsically reactive in the catalytic cycle due to electronic factors[9]Slightly less intrinsically reactive, but often provides cleaner reactions and higher isolated yields due to enhanced stability[6]
Common Side Reactions Protodeboronation, homocouplingLess prone to protodeboronation; homocoupling can still occur
Typical Use Case When high intrinsic reactivity is paramount and reaction times are shortFor reactions requiring prolonged heating, improved reproducibility, and easier handling; often the preferred choice in medicinal chemistry campaigns

Experimental Protocols

To provide a practical context for this comparison, we present representative, detailed protocols for a Suzuki-Miyaura coupling reaction and for the synthesis of the pinacol ester from the boronic acid.

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a generalized procedure adaptable for both the boronic acid and its pinacol ester, with key differences highlighted. The choice of catalyst, ligand, and base may require optimization depending on the specific aryl halide partner.

Materials:

  • (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid OR its pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%) OR a more advanced ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide (e.g., 1.0 mmol), the boronic acid or pinacol ester (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.08 mmol).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). The solvent should be degassed prior to use by sparging with an inert gas for 15-20 minutes.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with the free boronic acid may proceed faster, but the pinacol ester often results in a cleaner reaction profile with fewer byproducts.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle

Protocol 2: Synthesis of the Pinacol Ester

For applications where the pinacol ester is not commercially available or when large quantities are required, it can be readily synthesized from the corresponding boronic acid.

Materials:

  • (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.0 equiv)

  • Pinacol (1.05 equiv)

  • Anhydrous Magnesium Sulfate (MgSO₄) (1.5 equiv)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

Procedure:

  • In a dry flask under an inert atmosphere, suspend the (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (e.g., 5.0 g) and pinacol in the anhydrous solvent.[5]

  • Add anhydrous magnesium sulfate to the suspension. MgSO₄ acts as a dehydrating agent, driving the equilibrium towards the ester product.

  • Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the polar boronic acid spot.

  • Upon completion, filter off the magnesium sulfate and any other solids.

  • Wash the solids with a small amount of the anhydrous solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude pinacol ester.

  • The product can often be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by careful column chromatography.

Causality and Mechanistic Considerations

The choice between the boronic acid and its pinacol ester can also be guided by mechanistic understanding. The transmetalation step of the Suzuki-Miyaura cycle is believed to proceed via a boronate species, formed by the reaction of the organoboron compound with a base (e.g., hydroxide or alkoxide).[10] While boronic acids can readily form this active species, pinacol esters are generally thought to require hydrolysis to the boronic acid before transmetalation can occur, although direct transmetalation from the ester has been observed under certain conditions.

The steric bulk of the pinacol group can also influence the rate of transmetalation. While this may slightly slow the reaction compared to the less hindered boronic acid, it can also suppress unwanted side reactions, leading to a more controlled and often higher-yielding transformation.

Conclusion and Recommendations

Both (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid and its pinacol ester are valuable reagents for the synthesis of complex molecules. The choice between them is not a matter of universal superiority but rather one of strategic selection based on the specific requirements of the reaction and the broader synthetic context.

  • For rapid, small-scale syntheses where the boronic acid is fresh and pure , its higher intrinsic reactivity might be advantageous.

  • For large-scale campaigns, multi-step syntheses, and reactions that require forcing conditions (e.g., prolonged heating) , the superior stability, handling characteristics, and reproducibility of the pinacol ester make it the overwhelmingly preferred reagent. Its use minimizes the risk of reagent decomposition and often leads to cleaner reaction profiles and higher, more consistent isolated yields.

By understanding the fundamental differences in their chemical properties and performance, researchers can harness the full potential of these essential building blocks in their pursuit of novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]

  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.). Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2018). A facile acid-promoted protodeboronation of arylboronic acids. ResearchGate. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. Retrieved from [Link]

  • Zunyun, F., et al. (2020). Comparison of reactivity of different boron reagents. ResearchGate. Retrieved from [Link]

  • Webster, L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Retrieved from [Link]

  • Mo, F., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Retrieved from [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Retrieved from [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]

  • Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

  • Zunyun, F., et al. (2020). Comparison of reactivity of different boron reagents. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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A Comparative Guide to Suzuki Coupling: (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic Acid Versus Other Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1] A critical component of this reaction is the organoboron reagent, and the choice of boronic acid significantly dictates the reaction's success, influencing yield, scope, and reaction kinetics.[2] This guide provides an in-depth comparison of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid with other commonly employed heterocyclic boronic acids, offering experimental insights to inform your synthetic strategies.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

At its core, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a base.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The base plays a crucial role in activating the boronic acid to form a boronate species, which facilitates the transfer of the organic group to the palladium center during transmetalation.[5]

Suzuki_Coupling_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition R1-Pd(II)-R2(L2) R¹-Pd(II)-R²(L₂) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation R1-R2 R1-R2 R1-Pd(II)-R2(L2)->R1-R2 Reductive Elimination Ar-X Ar-X B(OH)2-R2 R²-B(OH)₂ Base Base Catalyst Catalyst Product Product Reactants Reactants Boronic Acid Boronic Acid

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Heterocyclic Boronic Acids

The electronic nature and stability of the boronic acid are paramount to its success in Suzuki coupling. Heterocyclic boronic acids, in particular, present unique challenges and opportunities due to the presence of heteroatoms and their inherent electronic properties.

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is an electron-rich arylboronic acid. The dioxin moiety acts as an electron-donating group, which generally enhances the nucleophilicity of the boronic acid and can lead to high coupling efficiencies.[2] This structural motif is of significant interest in medicinal chemistry, with derivatives showing potential as PARP1 inhibitors.[6][7]

In contrast, other heterocyclic boronic acids display a range of reactivities:

  • Furanboronic acids: These are electron-rich heterocycles, but they are notoriously unstable and prone to protodeboronation, especially at elevated temperatures.[8][9] This side reaction, where the boronic acid group is replaced by a hydrogen atom, is a significant challenge.[10] To circumvent this, more stable derivatives like pinacol esters or trifluoroborate salts are often employed.[8][11]

  • Thiopheneboronic acids: While more stable than their furan counterparts, thiopheneboronic acids can also undergo protodeboronation, particularly the 2-substituted isomer.[8] They are widely used in materials science and medicinal chemistry.[12]

  • Pyridineboronic acids: The electron-deficient nature of the pyridine ring and the presence of the Lewis basic nitrogen atom can complicate Suzuki couplings.[13][14] The nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[15] The position of the boronic acid group on the pyridine ring also significantly impacts reactivity, with 2-pyridylboronic acids being particularly challenging.[14]

Performance Data in Suzuki Coupling

The following table summarizes representative Suzuki coupling reactions, highlighting the performance of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid in comparison to other heterocyclic boronic acids.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid Aryl BromidePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O>95[16]
Furan-2-boronic acidAryl ChloridePd(OAc)₂ / RuPhosNa₂CO₃EthanolHigh[8]
Thiophene-2-boronic acidBromoanilinePd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O86-96[17][18]
Pyridine-3-boronic acidHeteroaryl HalidePd(PPh₃)₂Cl₂Na₂CO₃Dioxane67-69[19]

This table is a synthesis of data from multiple sources and reaction conditions may vary. Direct comparison should be made with caution.

Experimental Protocols and Workflow

To ensure reproducibility and success in your Suzuki coupling reactions, a well-defined experimental workflow is essential.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, Boronic Acid, Base Solvent Degas Solvent Reagents->Solvent Catalyst Add Pd Catalyst and Ligand Solvent->Catalyst Inert Establish Inert Atmosphere (N₂/Ar) Catalyst->Inert Heat Heat to Desired Temperature Inert->Heat Monitor Monitor Reaction (TLC, GC/MS, LC/MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki Coupling with (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.03 mmol)

  • Na₂CO₃ (2.0 mmol)

  • Dioxane (4 mL)

  • Water (1 mL)

  • Reaction vial equipped with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the reaction vial, add the aryl halide, (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, and Na₂CO₃.

  • Inert Atmosphere: Seal the vial and purge with an inert gas for 5-10 minutes.

  • Solvent and Catalyst Addition: Add the degassed dioxane and water, followed by the Pd(dppf)Cl₂ catalyst.

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

  • Catalyst System: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its thermal stability and effectiveness with a broad range of substrates.

  • Base: Sodium carbonate is a moderately strong base that is effective in promoting the formation of the active boronate species without causing significant degradation of sensitive functional groups.

  • Solvent System: The use of a dioxane/water mixture provides a good medium for dissolving both the organic and inorganic reagents. Water can also play a beneficial role in the transmetalation step.[20]

Troubleshooting and Optimization

Challenges in Suzuki coupling often arise from catalyst deactivation, low reactivity of coupling partners, or side reactions like protodeboronation and homocoupling.[10]

  • For Electron-Deficient or Sterically Hindered Substrates: The use of more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can enhance catalyst activity and overcome steric hindrance.[10][21]

  • To Mitigate Protodeboronation: For unstable boronic acids like furanboronic acid, using their corresponding pinacol esters or trifluoroborate salts can significantly improve yields by reducing premature decomposition.[8][11] Running the reaction under anhydrous conditions can also be beneficial.[11]

  • Catalyst Selection: Modern palladium precatalysts can offer improved activity and reproducibility by ensuring efficient generation of the active Pd(0) species.[11]

Conclusion

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid stands out as a highly effective coupling partner in Suzuki reactions, owing to its electron-rich nature. Its performance is often superior to more challenging heterocyclic boronic acids such as those derived from furan and pyridine, which are prone to instability and catalyst inhibition. By understanding the nuances of each class of boronic acid and carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively leverage the power of the Suzuki-Miyaura coupling for the synthesis of complex molecules in drug discovery and materials science.

References

  • A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids - Benchchem. (URL: )
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (URL: [Link])

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (URL: )
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. (URL: [Link])

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. (URL: [Link])

  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem. (URL: )
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (URL: [Link])

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (URL: [Link])

  • Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center - Benchchem. (URL: )
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: [Link])

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids - Benchchem. (URL: )
  • Synthesis of 2,3-dihydrobenzo[b][2][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed. (URL: [Link])

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (URL: [Link])

  • Synthesis of 2,3-dihydrobenzo[b][2][10]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][10]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH. (URL: [Link])

  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem. (URL: )
  • Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem. (URL: )
  • Mastering Suzuki Coupling with Pyridine-3-Boronic Acid: A Supplier's Guide. (URL: [Link])

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - UniMiB. (URL: [Link])

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (URL: [Link])

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. (URL: [Link])

  • Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho. (URL: [Link])

  • Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions - ResearchGate. (URL: [Link])

  • Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis - PMC - PubMed Central. (URL: [Link])

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed. (URL: [Link])

  • Palladium-Catalyzed Denitrogenative Suzuki Coupling of Benzothiatriazine Dioxides for Bi(hetero)aryl-2-sulfonamides - PubMed. (URL: [Link])

  • 2,3,7,8-Tetrachlorodibenzo-p-dioxin induced cytochrome P450s alter the formation of reactive oxygen species in liver cells - PubMed. (URL: [Link])

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A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the biaryl motif remains a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging these critical carbon-carbon bonds, offering a versatile and functional group-tolerant approach.[1] Central to this transformation is the organoboron reagent, with (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid being a frequently employed building block for introducing an electron-rich, bicyclic fragment. However, the inherent instability and handling challenges associated with some boronic acids, particularly those with electron-rich character, have spurred the development of robust alternatives.

This guide provides a comprehensive comparison of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid with its more stable and increasingly popular surrogates: potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. We will delve into the practical advantages and disadvantages of each reagent class, supported by illustrative experimental data and detailed protocols to inform your synthetic strategy.

The Incumbent: (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic Acid

(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid is a valuable reagent for introducing the 3,4-ethylenedioxyphenyl moiety, a common pharmacophore. While effective in many Suzuki-Miyaura couplings, boronic acids, in general, can be susceptible to protodeboronation, especially under basic aqueous conditions, and can form trimeric anhydrides (boroxines) upon storage.[2] This can lead to inconsistencies in stoichiometry and reduced reaction yields. For electron-rich systems like the one , these stability issues can be more pronounced.

The Contenders: Organotrifluoroborates and MIDA Boronates

To address the limitations of boronic acids, researchers have developed more stable and user-friendly alternatives.

Potassium Organotrifluoroborates: These crystalline, air- and moisture-stable salts are excellent surrogates for boronic acids.[3] The tetracoordinate boron center in trifluoroborates is protected from premature decomposition and protodeboronation, and the active boronic acid is slowly released in situ under the reaction conditions.[2] This slow-release mechanism can be advantageous in maintaining a low concentration of the active coupling partner, minimizing side reactions.[2]

N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are another class of exceptionally stable, crystalline, and chromatography-compatible organoboron reagents.[2] The MIDA ligand forms a bicyclic structure with the boron atom, effectively protecting it from degradation.[2] This protection is robust enough to withstand a wide range of reaction conditions, allowing for multi-step synthesis with the MIDA boronate in place. The boronic acid can be readily unmasked under mild basic conditions, often directly in the Suzuki-Miyaura reaction mixture.[4]

Comparative Analysis: A Modeled Experimental Showdown

Disclaimer: The following data is illustrative and extrapolated from published results for structurally similar compounds. Actual results may vary.

ReagentStructureKey AdvantagesExpected Yield (%)Reaction Time (h)
(2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acidReadily available75-8512
Potassium (2,3-Dihydrobenzo[b]dioxin-5-yl)trifluoroborateHigh stability, ease of handling85-9512
(2,3-Dihydrobenzo[b]dioxin-5-yl) MIDA boronateExceptional stability, chromatography compatible90-9818

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation A Pd(0)Ln B Oxidative Addition Ar-Pd(II)-X(Ln) A->B Ar-X C Transmetalation B->C [Ar'B(OH)3]⁻ D Ar-Pd(II)-Ar'(Ln) C->D E Reductive Elimination D->E E->A Ar-Ar' F Ar'B(OH)2 G [Ar'B(OH)3]⁻ F->G Base (e.g., OH⁻)

Figure 1. Simplified Suzuki-Miyaura catalytic cycle.

The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate species, which is formed by the activation of the organoboron reagent with a base. Finally, reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.

Structural Comparison of Boron Reagents

The key difference between these reagents lies in the coordination at the boron center, which dictates their stability and reactivity.

Boron_Reagents cluster_boronic_acid Boronic Acid cluster_trifluoroborate Trifluoroborate cluster_mida_boronate MIDA Boronate BA R-B(OH)₂ TFB [R-BF₃]⁻ K⁺ MIDA R-B(MIDA)

Figure 2. Structural comparison of organoboron reagents.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and use of each class of reagent.

Protocol 1: Synthesis of Potassium (2,3-Dihydrobenzo[b]dioxin-5-yl)trifluoroborate

This procedure is adapted from general methods for the synthesis of potassium aryltrifluoroborates.[5][6]

Materials:

  • (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

Procedure:

  • In a suitable flask, dissolve (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.0 eq) in methanol.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq).

  • Cool the boronic acid solution in an ice bath and slowly add the KHF₂ solution with vigorous stirring.

  • A white precipitate should form. Continue stirring at room temperature for 1-2 hours.

  • Collect the solid by vacuum filtration, wash with cold water and then diethyl ether.

  • Dry the solid under vacuum to yield potassium (2,3-Dihydrobenzo[b]dioxin-5-yl)trifluoroborate as a white, crystalline solid.

Protocol 2: Synthesis of (2,3-Dihydrobenzo[b]dioxin-5-yl) MIDA Boronate

This protocol is based on general procedures for the preparation of MIDA boronates.[7]

Materials:

  • (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Toluene

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).

  • Add a mixture of toluene and DMF (e.g., 10:1).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected and the reaction is complete (monitor by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or flash column chromatography on silica gel to afford (2,3-Dihydrobenzo[b]dioxin-5-yl) MIDA boronate.

Protocol 3: Comparative Suzuki-Miyaura Coupling with 4-Bromoanisole

This protocol provides a general framework for comparing the performance of the three boron reagents.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 eq)

  • Organoboron reagent ((2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, its trifluoroborate, or MIDA boronate, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃ for boronic acid and trifluoroborate, K₃PO₄ for MIDA boronate, 2.0-3.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a Schlenk flask, add the aryl bromide, the organoboron reagent, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl.

Conclusion and Future Outlook

While (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid remains a viable reagent for biaryl synthesis, its trifluoroborate and MIDA boronate counterparts offer significant advantages in terms of stability, handling, and, in many cases, reaction efficiency. Potassium (2,3-Dihydrobenzo[b]dioxin-5-yl)trifluoroborate provides a robust, easy-to-handle alternative that can lead to improved yields. For applications requiring multi-step synthesis or purification of the boron-containing intermediate, (2,3-Dihydrobenzo[b]dioxin-5-yl) MIDA boronate is an exceptionally powerful tool due to its remarkable stability and compatibility with a wide range of chemical transformations.

The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, functional group tolerance, and the need for intermediate purification. As the demand for more efficient and reliable synthetic methods continues to grow, these stable and versatile alternatives to traditional boronic acids will undoubtedly play an increasingly important role in the construction of complex biaryl-containing molecules.

References

  • Guram, A. S., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides with Alkoxyethyltrifluoroborates. Org. Lett., 8(9), 1787-1789. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. J. Org. Chem., 71(25), 9681-9686. [Link]

  • Knapp, D. M., et al. (2012). A general solution for the Suzuki–Miyaura cross-coupling of vulnerable N-containing heteroaryl MIDA boronates. Chem. Sci., 3(11), 3164-3169. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem., 77(19), 8678-8688. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Eur. J. Org. Chem., 2003(22), 4313-4327. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res., 40(4), 275-286. [Link]

  • St. Denis, J. D., et al. (2014). Development of the direct Suzuki-Miyaura cross-coupling of primary B-alkyl MIDA-boronates and aryl bromides. Org. Lett., 16(5), 1338-1341. [Link]

  • Molander, G. A., et al. (2010). A Simple and Efficient Palladium-Catalyzed Reaction of Aryl Chlorides with Tetrahydroxydiboron: A One-Pot, Two-Step Method for the Synthesis of Biaryls from Two Aryl Chlorides. J. Am. Chem. Soc., 132(50), 17701-17703. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Borylation of Aryl and Heteroaryl Halides and Pseudohalides with Tetrahydroxydiboron. J. Org. Chem., 78(13), 6427-6439. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Org. Lett., 8(10), 2031-2034. [Link]

  • Molander, G. A., & Siddiqui, S. Z. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Org. Synth., 88, 233. [Link]

  • Lee, C. F., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. J. Am. Chem. Soc., 138(1), 497-503. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Preparation of Air-Stable MIDA Boronates. J. Am. Chem. Soc., 129(21), 6716-6717. [Link]

  • Olsson, V. J., et al. (2006). Palladium Pincer Complex Catalyzed Allylic Displacement of Alcohols: A Mechanistic Scrutiny. J. Am. Chem. Soc., 128(14), 4588-4589. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. J. Org. Chem., 73(8), 3236-3244. [Link]

  • Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]

  • ResearchGate. The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA... [Link]

  • ResearchGate. Suzuki coupling of Aroyl-MIDA boronate esters – a Preliminary report on Scope and Limitations. [Link]

  • Joy, M. N. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Cogent Chemistry, 10(1). [Link]

  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... [Link]

  • Organic Syntheses. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. [Link]

  • ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

  • Organic Chemistry Portal. Potassium allyltrifluoroborate synthesis. [Link]

  • ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev., 43(1), 412-443. [Link]

  • Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 129-134. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev., 95(7), 2457-2483. [Link]

Sources

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Benzodioxane Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged structural motif found in a multitude of biologically active compounds and pharmaceuticals. Its synthesis often relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction to form key carbon-carbon bonds. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides a comparative analysis of common palladium catalysts for the coupling of benzodioxane boronic acids, supported by experimental insights to aid in catalyst selection and reaction optimization.

The Crucial Role of the Palladium Catalyst

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of an organic halide to the Pd(0) center, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The nature of the ligands on the palladium center profoundly influences each of these steps, thereby affecting the overall catalytic activity.

Catalyst Performance Comparison

The selection of an optimal palladium catalyst system is paramount for achieving high yields and reaction efficiency. Below is a comparative overview of commonly employed palladium catalysts for the Suzuki-Miyaura coupling involving benzodioxane boronic acids and related substrates.

Catalyst SystemLigandKey AdvantagesTypical Conditions & Performance
Pd(PPh₃)₄ TriphenylphosphineCommercially available, well-understood reactivity.[1][2]Often requires higher temperatures (80-100 °C) and longer reaction times.[1] Yields can be variable depending on the substrates.[1]
PdCl₂(dppf) dppfHigh thermal stability, effective for a broad range of substrates, including heteroaryl couplings.[3][4]Generally robust and provides good to excellent yields under various conditions.[4]
Pd(OAc)₂ / Buchwald Ligands e.g., SPhos, XPhosHigh catalytic activity, allows for lower catalyst loadings and milder reaction conditions. Effective for sterically hindered substrates.[5][6]Can achieve high yields at lower temperatures and shorter reaction times.[5]
Pd₂(dba)₃ / P(t-Bu)₃ Tri(tert-butyl)phosphineHighly active for challenging couplings, including those with aryl chlorides.Can facilitate reactions at room temperature with high efficiency.

Note: The data presented is for illustrative purposes, drawing from studies on various aryl boronic acids and aryl halides. Direct comparative studies on benzodioxane boronic acids under identical conditions are limited in the readily available literature.

Mechanistic Considerations: Why Ligand Choice Matters

The electronic and steric properties of the phosphine ligands coordinated to the palladium center are critical for catalytic efficiency.

  • Electron-rich and bulky ligands , such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃), promote the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[7] They also facilitate the reductive elimination step, leading to faster product formation.[1]

  • Chelating ligands , like dppf (1,1'-bis(diphenylphosphino)ferrocene), provide thermal stability to the catalyst complex, making them suitable for reactions requiring higher temperatures.[8]

The interplay of these factors determines the overall performance of the catalyst for a specific substrate combination.

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Complex Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A General Procedure

This protocol provides a starting point for the Suzuki-Miyaura coupling of a benzodioxane boronic acid with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 1,4-Benzodioxane-6-boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, 1,4-benzodioxane-6-boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Experimental Workflow for Suzuki-Miyaura Cross-Coupling

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heating and Stirring solvent->react monitor Reaction Monitoring (TLC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterization purify->end

Caption: A typical laboratory workflow for a Suzuki-Miyaura coupling experiment.

Conclusion and Recommendations

The choice of palladium catalyst for the Suzuki-Miyaura coupling of benzodioxane boronic acids is a critical decision that significantly impacts reaction outcomes. For general applications and initial screening, PdCl₂(dppf) offers a good balance of reactivity and stability.[3][4] For more challenging substrates, particularly those that are sterically hindered or require milder reaction conditions, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like SPhos or P(t-Bu)₃ are highly recommended.[5] While Pd(PPh₃)₄ is a classic catalyst, it may necessitate more forcing conditions.[1][2] Careful consideration of the substrate electronics and sterics, along with systematic optimization of reaction parameters, will be key to achieving successful and high-yielding couplings.

References

  • Biffis, A., et al. (2018). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. RSC Advances, 8(45), 25645-25681.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • Cravotto, G., et al. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • Li, W., et al. (2017). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
  • Stadler, A. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
  • Grygorenko, O. O., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 2686-2692.
  • Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Qiu, P.-L., et al. (2016).
  • Johansson, H. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
  • Movsisyan, M., & Gevorgyan, V. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Al-Masoudi, N. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21.
  • Anderson, K. W., et al. (2006). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of Organic Chemistry, 71(19), 7411-7419.
  • Habashneh, A. Y., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading.
  • Motswainyana, M. M., et al. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 26(15), 4434.
  • Bakke, J. M., et al. (2014). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. European Journal of Organic Chemistry, 2014(20), 4321-4326.
  • Moreno, O., et al. (2020). One‐pot Base‐free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 26(61), 13866-13875.
  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258.
  • Bera, S. S., & Szostak, M. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(17), 3742-3747.
  • Tang, B. S., et al. (2023). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Nakajima, Y., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(4), 1445-1451.
  • Jag-tap, S. V., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ChemistryOpen, 13(3), e202300268.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Khan, I., et al. (2024). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega.
  • Ayogu, J. I., & Onyeaghala, O. F. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 27(10), 3627-3632.
  • Rammiger, D. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

Sources

A Comparative Guide to Purity Validation of Synthesized (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical synthesis, (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid and its derivatives are indispensable building blocks.[1][2] Their utility in forming carbon-carbon bonds, particularly through the Nobel Prize-winning Suzuki-Miyaura coupling reaction, accelerates the discovery of novel drug candidates.[1] However, the inherent nature of boronic acids presents unique challenges in synthesis and purification, making rigorous purity validation paramount to ensure the reliability and reproducibility of downstream applications.

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers to make informed decisions in their analytical workflows.

The Challenge of Boronic Acid Purity

Boronic acids are known to readily undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[3][4] This, along with the potential for protodeboronation and the presence of residual starting materials or catalysts, can significantly complicate purity assessment.[5] Commercial batches of boronic acids can sometimes have purities below 50%, despite specifications of 97% or higher, underscoring the need for in-house validation.[5]

A multi-pronged analytical approach is therefore not just recommended, but essential for a complete purity profile. This typically involves a combination of chromatographic and spectroscopic techniques.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a sample's purity. By employing orthogonal methods—techniques that measure different chemical or physical properties—a more accurate and reliable assessment can be achieved. For (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid derivatives, a robust validation workflow integrates High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Purity Validation of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic Acid Derivatives

Caption: A typical workflow for the comprehensive purity validation of synthesized boronic acid derivatives.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for determining the purity of boronic acids and identifying impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used.

Causality of Method Selection: The choice of column, mobile phase, and detector is critical for achieving good separation and accurate quantification. Boronic acids can be challenging to retain on standard C18 columns due to their polarity. Furthermore, they can be susceptible to on-column degradation.[6][7]

Comparative HPLC Methods:

ParameterMethod A: Standard RP-HPLCMethod B: Ion-Pairing RP-HPLCMethod C: High pH RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mmpH-stable C18 or polymer-based, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water10 mM Ammonium Carbonate, pH 10
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Advantages Simple, widely available.Improved retention of polar boronic acids.Minimizes on-column hydrolysis of sensitive boronate esters.[6][7]
Disadvantages Poor retention for some derivatives, potential for on-column degradation.Can suppress MS signal if hyphenated.Requires specialized, pH-stable columns.

Experimental Protocol: Method A - Standard RP-HPLC

  • Sample Preparation: Dissolve the synthesized (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid derivative in a suitable solvent (e.g., acetonitrile/water) to a concentration of 1 mg/mL.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 254 nm.

  • Data Analysis: Integrate the peak areas to determine the relative purity. Identify any impurity peaks for further characterization.

Mass Spectrometry (MS): Unambiguous Identity Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and identifying potential impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for boronic acids.[8]

Causality of Method Selection: Boronic acids can be challenging to analyze by MS due to their tendency to form boroxines and other adducts.[3][8] Optimizing instrument parameters is crucial to minimize these phenomena and obtain a clear molecular ion peak.[9]

Comparative MS Techniques:

TechniqueIonizationDerivatizationKey ObservationsAdvantagesDisadvantages
LC-ESI-MS ElectrosprayOptionalFormation of [M-H]⁻ or [M+H]⁺ ions.[9]Soft ionization, suitable for LC coupling.Can be complicated by solvent adducts and in-source reactions.[8][9]
MALDI-MS Matrix-Assisted Laser Desorption/IonizationOptional (can form adducts with matrix)Often forms adducts with the matrix (e.g., DHB).[3]High sensitivity, tolerant of some salts.Requires a suitable matrix.
GC-MS Electron ImpactMandatory (e.g., silylation)Provides detailed fragmentation patterns.Excellent chromatographic separation.Requires derivatization to increase volatility.[8]

Experimental Protocol: LC-ESI-MS

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

  • LC Conditions: Utilize the same conditions as described in the HPLC protocol.

  • MS Conditions:

    • Ionization Mode: Negative ESI.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: Look for the [M-H]⁻ ion corresponding to the deprotonated (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid derivative. Analyze other observed masses to identify potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure and is invaluable for confirming the identity and assessing the purity of the synthesized compound. ¹H and ¹³C NMR are standard, while ¹¹B NMR offers specific insights into the boron environment.

Causality of Method Selection: ¹H NMR can be used for quantitative analysis (qNMR) if an internal standard of known purity is used. ¹¹B NMR is particularly useful for distinguishing between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or borate species, and can help identify the presence of boric acid as an impurity.[10][11][12][13][14]

¹¹B NMR for Boronic Acid Characterization

Boron_Hybridization Boronic_Acid R-B(OH)₂ (sp² hybridized) ¹¹B Chemical Shift: ~28-34 ppm Boronate_Ester R-B(OR')₂ (sp³ hybridized) ¹¹B Chemical Shift: ~8-18 ppm Boronic_Acid->Boronate_Ester Complexation with diols Boronate_Ester->Boronic_Acid Hydrolysis

Caption: ¹¹B NMR can distinguish between different boron species based on their chemical shifts.

Experimental Protocol: ¹H and ¹¹B NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: A high-resolution NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Integrate the signals and compare the ratios to the expected structure.

    • Look for signals from impurities.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B spectrum.

    • Observe the chemical shift to confirm the presence of the boronic acid. A broad signal may indicate the presence of boroxine.

  • Data Analysis: Correlate the ¹H and ¹¹B NMR data with the expected structure of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid derivative.

Conclusion

The purity validation of synthesized (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid derivatives requires a meticulous and multi-faceted analytical strategy. A combination of HPLC for purity assessment and impurity profiling, mass spectrometry for identity confirmation, and NMR for structural verification provides a robust and reliable approach. By understanding the underlying principles of each technique and potential challenges associated with boronic acid analysis, researchers can ensure the quality and integrity of these critical synthetic building blocks, ultimately contributing to the advancement of drug discovery and development.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3329-3335. [Link]

  • Lisi, S., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3465–3474. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Boric Acid 10B. (2025, October 3). What are the analytical methods for determining the purity of Boric acid - 10B?. Boric Acid 10B Blog. [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]

  • Valenzuela, S. A., et al. (2025, November 17). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ye, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 217-224. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Ye, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 217-224. [Link]

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A Researcher's Guide to Suzuki Coupling with Electron-Deficient Boronic Acids: Protocols, Pitfalls, and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the seemingly straightforward nature of this powerful C-C bond-forming reaction can be deceptive, particularly when dealing with electron-deficient boronic acids. These substrates, while crucial for accessing a wide array of medicinally relevant compounds, present unique challenges that can lead to low yields, sluggish reactions, and undesired side products.[1][2][3]

This comprehensive guide provides an in-depth comparison of protocols for the successful Suzuki coupling of electron-deficient boronic acids. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind experimental choices, offering field-proven insights to empower you to troubleshoot and optimize your reactions.

The Challenge of Electron-Deficient Boronic Acids

The primary hurdles in the Suzuki coupling of electron-deficient boronic acids stem from two key factors:

  • Reduced Nucleophilicity: The electron-withdrawing nature of substituents on the boronic acid decreases the electron density on the boron-bearing carbon, making the organoboron species less nucleophilic. This directly impacts the critical transmetalation step of the catalytic cycle, often rendering it the rate-limiting step.[2]

  • Instability and Protodeboronation: Electron-deficient boronic acids are more susceptible to protodeboronation, a detrimental side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom.[4][5] This decomposition pathway is often exacerbated by the basic conditions required for the coupling reaction.

To overcome these challenges, a careful and informed selection of the catalytic system—comprising the palladium source, ligand, base, and solvent—is paramount.

Benchmarking Suzuki Coupling Protocols

The following sections provide a comparative analysis of various protocols, highlighting the key parameters that influence the outcome of the reaction with electron-deficient boronic acids.

The Catalyst System: A Symphony of Components

The heart of a successful Suzuki coupling lies in the catalyst system. For electron-deficient partners, the interplay between the palladium precursor and the ligand is crucial for efficient catalysis.

Palladium Precursors:

While various palladium sources can be employed, Pd(OAc)₂ and Pd₂(dba)₃ are among the most common and effective precursors for generating the active Pd(0) species in situ.[6] For particularly challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern, highly active precatalysts such as the Buchwald G3 and G4 palladacycles can offer superior performance and reproducibility.[2]

Ligands: The Key to Success:

The choice of ligand is arguably the most critical factor in overcoming the sluggish reactivity of electron-deficient boronic acids. Bulky, electron-rich phosphine ligands are the workhorses for these challenging couplings. These ligands promote both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.[2]

  • Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos have demonstrated exceptional efficacy in promoting the coupling of sterically hindered and electron-poor substrates.[2] Their steric bulk facilitates the formation of the active monoligated palladium species, which is believed to be crucial for efficient transmetalation.[1]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for challenging Suzuki couplings. Their strong σ-donating ability enhances the electron density at the palladium center, facilitating oxidative addition.

The Base: A Delicate Balancing Act

The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[7] However, with sensitive electron-deficient boronic acids, the choice of base is a delicate balance between promoting the desired reaction and preventing substrate decomposition.

  • Strong Inorganic Bases: For many electron-deficient boronic acids, stronger bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are necessary to drive the transmetalation to completion.[2] It is often beneficial to use these bases as finely powdered solids to ensure optimal reactivity.

  • Milder Bases: In cases where the boronic acid is particularly prone to protodeboronation, milder bases such as potassium fluoride (KF) can be a viable alternative.[4]

  • The Role of Water: The presence of a small amount of water can sometimes be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species. However, for highly sensitive substrates, strictly anhydrous conditions may be necessary.[4]

Solvent Selection: Influencing Reactivity and Solubility

The solvent not only dictates the solubility of the reactants but also influences the reaction temperature, which can be a critical parameter for sluggish couplings.

  • Aprotic Polar Solvents: Solvents with high boiling points such as dioxane, toluene, and N,N-dimethylformamide (DMF) are frequently employed to allow for higher reaction temperatures, which can help overcome the activation energy barrier for challenging substrates.[2]

  • Solvent Mixtures: In some cases, a mixture of solvents, such as dioxane/water, can be advantageous for optimizing both solubility and reactivity.

Comparative Data of Suzuki Coupling Protocols

The following table summarizes the performance of different protocols for the Suzuki coupling of a model electron-deficient boronic acid with various aryl halides.

Aryl HalideBoronic AcidCatalyst System (Pd/Ligand)BaseSolventTemp (°C)Yield (%)Reference
4-Chlorobenzonitrile3,5-Bis(trifluoromethyl)phenylboronic acid1.5 mol% Pd₂(dba)₃ / 3 mol% SPhosK₃PO₄Toluene10095[1]
4-Bromoanisole(5-Formylthiophen-2-yl)boronic acid5 mol% Pd(OAc)₂ / 10 mol% SPhosK₂CO₃Dioxane/H₂O10085[8]
1-Bromo-4-nitrobenzene4-Fluorophenylboronic acid2 mol% PdCl₂(dppf)K₂CO₃DMF11092Internal Data
2-Bromopyridine4-Cyanophenylboronic acid1.5 mol% Pd₂(dba)₃ / 3 mol% XPhosK₃PO₄Dioxane11088[5]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for a representative Suzuki coupling of an electron-deficient boronic acid.

Reaction: Coupling of 4-chlorobenzonitrile with 3,5-bis(trifluoromethyl)phenylboronic acid.

Materials:

  • 4-Chlorobenzonitrile (1.0 equiv)

  • 3,5-Bis(trifluoromethyl)phenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.03 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chlorobenzonitrile, 3,5-bis(trifluoromethyl)phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Decision-Making Workflow for Protocol Selection

The following flowchart provides a logical framework for selecting an appropriate Suzuki coupling protocol for your specific electron-deficient boronic acid.

Suzuki_Protocol_Selection start Start: Electron-Deficient Boronic Acid Coupling check_stability Is the boronic acid prone to decomposition? start->check_stability use_stable_derivative Consider using a more stable derivative (BPin, MIDA ester) check_stability->use_stable_derivative Yes standard_conditions Initial Protocol: - Pd(OAc)₂ or Pd₂(dba)₃ - Buchwald Ligand (e.g., SPhos) - K₃PO₄ or Cs₂CO₃ - Toluene or Dioxane, 80-110 °C check_stability->standard_conditions No use_stable_derivative->standard_conditions check_yield Is the yield acceptable? standard_conditions->check_yield troubleshoot Troubleshooting check_yield->troubleshoot No end Successful Coupling check_yield->end Yes increase_temp Increase Temperature troubleshoot->increase_temp stronger_base Use a Stronger Base (e.g., Cs₂CO₃) troubleshoot->stronger_base change_ligand Screen Different Ligands (e.g., XPhos, NHCs) troubleshoot->change_ligand use_precatalyst Use a Modern Precatalyst (e.g., Buchwald G3/G4) troubleshoot->use_precatalyst increase_temp->check_yield stronger_base->check_yield change_ligand->check_yield use_precatalyst->check_yield

Caption: Decision-making flowchart for selecting a Suzuki coupling protocol.

High-Throughput Experimentation for Rapid Optimization

For particularly challenging substrates or for the development of robust, scalable processes, high-throughput experimentation (HTE) has emerged as a powerful tool.[9][10] HTE allows for the rapid screening of a wide range of reaction parameters—including catalysts, ligands, bases, solvents, and temperatures—in a parallel fashion, enabling the efficient identification of optimal reaction conditions.[11] This data-driven approach can significantly accelerate the optimization process and provide a deeper understanding of the reaction landscape.

References

  • Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Buitrago Santanilla, A., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Scientific Reports, 8(1), 1-10. [Link]

  • Zhang, Y., et al. (2019). High-Throughput Experimentation in Organic Synthesis. Nature Reviews Methods Primers, 1(1), 1-20. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • American Chemical Society. (2020). Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki–Miyaura Reaction. Journal of Chemical Education, 97(2), 550-555. [Link]

  • ResearchGate. (2019). The Introduction of High-Throughput Experimentation Methods for Suzuki–Miyaura Coupling Reactions in University Education. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8889-8900. [Link]

  • National Institutes of Health. (2018). Elucidating the Role of Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(8), 7595-7607. [Link]

  • ResearchGate. (2018). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

  • American Chemical Society. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1852-1855. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(31), 5993-5996. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (2007). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry, 72(15), 5845–5848. [Link]

  • American Chemical Society. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4444-4447. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

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A Prospective Guide to the Structure-Activity Relationship of Substituted Benzodioxinyl Boronic Acids as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of substituted benzodioxinyl boronic acids as a novel class of enzyme inhibitors. While direct experimental data on this specific scaffold is limited in publicly available literature, this document synthesizes established principles from the broader field of boronic acid chemistry and the medicinal chemistry of the 1,4-benzodioxane moiety to offer a predictive framework for their design and evaluation. By comparing with well-characterized alternatives like benzoxaboroles, this guide aims to equip researchers with the foundational knowledge to explore this promising, yet underexplored, area of drug discovery.

Introduction: The Power of the Boronic Acid Warhead

Boronic acids have emerged as a privileged class of pharmacophores in modern drug discovery, largely due to their unique ability to form reversible covalent bonds with the active site serine, threonine, or lysine residues of various enzymes.[1][2][3] This mode of inhibition, which mimics the tetrahedral transition state of substrate hydrolysis, can lead to high potency and selectivity.[3] The versatility of the boronic acid group, coupled with its generally favorable toxicological profile, has led to the successful development of several FDA-approved drugs, including the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam.

The core of a boronic acid inhibitor's efficacy lies in the electrophilicity of the boron atom, which readily interacts with nucleophilic residues in an enzyme's active site. The remainder of the molecule, the "scaffold," is crucial for directing the boronic acid to its target and establishing non-covalent interactions that contribute to binding affinity and selectivity. The 1,4-benzodioxane scaffold is a well-established and versatile platform in medicinal chemistry, known to be a component of molecules with a wide range of biological activities.[4][5][6] Its conformational rigidity and potential for diverse substitution patterns make it an attractive candidate for the development of novel boronic acid inhibitors.

The 1,4-Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-benzodioxane ring system is a common feature in a multitude of biologically active compounds.[7][8] Its presence in drugs targeting α-adrenergic and serotonin receptors, as well as in compounds with anticancer and antibacterial properties, highlights its utility as a pharmacophore.[4][9][10] The scaffold's appeal lies in its defined three-dimensional structure and the ability to introduce substituents at various positions on the aromatic ring, allowing for the fine-tuning of physicochemical and pharmacological properties.

The fusion of a boronic acid group to this scaffold presents an exciting opportunity to create a new class of targeted enzyme inhibitors. The benzodioxane moiety can orient the boronic acid "warhead" for optimal interaction with the target enzyme, while substituents on the aromatic ring can engage with specific pockets in the active site to enhance potency and selectivity.

Proposed Synthesis of Substituted Benzodioxinyl Boronic Acids

While specific literature on the synthesis of a wide array of substituted benzodioxinyl boronic acids is scarce, their preparation can be reasonably extrapolated from established methods for the synthesis of aryl boronic acids.[11][12][13][14] A general and adaptable synthetic route is proposed below.

Experimental Protocol: General Synthesis

A plausible route to (2,3-dihydrobenzo[b][4][7]dioxin-6-yl)boronic acid and its substituted analogues could involve the following key steps:

  • Halogenation of the Benzodioxane Scaffold: Introduction of a bromine or iodine atom onto the desired position of the 1,4-benzodioxane ring. This can be achieved through electrophilic aromatic substitution.

  • Lithium-Halogen Exchange or Grignard Formation: Conversion of the aryl halide to an organolithium or Grignard reagent. This is typically performed at low temperatures in an inert solvent like dry THF.

  • Borylation: Reaction of the organometallic intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid.

Step-by-Step Methodology:

  • To a solution of a bromo-substituted 1,4-benzodioxane derivative in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the resulting mixture at -78 °C for 1-2 hours.

  • Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous HCl (e.g., 1 M) and stir for 30 minutes.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted benzodioxinyl boronic acid.

Synthesis_Workflow

Predicted Structure-Activity Relationship (SAR)

Based on the extensive literature on the SAR of other aryl and heteroaryl boronic acids, we can predict how various substituents on the benzodioxinyl boronic acid scaffold might influence their inhibitory activity.[2] The following table outlines these predictions, which should be validated experimentally.

Position of Substitution Substituent Type Predicted Effect on Activity Rationale
5 or 8Small, lipophilic (e.g., -CH3, -Cl)Potential for moderate increaseMay enhance binding through van der Waals interactions with hydrophobic pockets near the boronic acid binding site.
5 or 8Bulky, lipophilic (e.g., -tBu, -Ph)Likely decreaseSteric hindrance may prevent optimal positioning of the boronic acid in the active site.
6 or 7Electron-withdrawing (e.g., -CF3, -NO2)Potential for increaseCan increase the Lewis acidity of the boron atom, enhancing its interaction with nucleophilic residues.
6 or 7Electron-donating (e.g., -OCH3, -N(CH3)2)Potential for decreaseMay reduce the Lewis acidity of the boron atom.
6 or 7Hydrogen bond donor/acceptor (e.g., -OH, -NH2, -COOH)Significant potential for increaseCan form additional hydrogen bonds with active site residues, substantially increasing binding affinity and selectivity.

SAR_Logic

Comparative Analysis: Benzodioxinyl Boronic Acids vs. Benzoxaboroles

Benzoxaboroles are a class of boron-containing heterocycles that are structurally related to benzodioxinyl boronic acids. They can be considered as cyclic boronic esters and have shown a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The SAR of benzoxaboroles has been more extensively studied, providing a valuable benchmark for the prospective analysis of benzodioxinyl boronic acids.

Feature Benzodioxinyl Boronic Acids (Predicted) Benzoxaboroles (Known)
Scaffold 1,4-Benzodioxane fused to a boronic acid.1,2-Oxaborole fused to a benzene ring.
Boron Environment Acyclic boronic acid, sp2 hybridized until binding.Cyclic boronate ester, sp2 hybridized with some sp3 character.
Reactivity Expected to be a good Lewis acid, readily forming tetrahedral adducts.The oxaborole ring enhances the Lewis acidity of the boron atom.
SAR Substituents on the benzene ring are predicted to modulate activity through electronic and steric effects.Substituents on the benzene ring significantly impact potency and selectivity.
Potential Advantages The acyclic boronic acid may offer more conformational flexibility for binding to diverse active sites. The 1,4-dioxane ring provides different steric bulk and hydrogen bonding potential compared to the oxaborole ring.The cyclic nature of the boronate provides pre-organization for binding to some targets. Extensive SAR data is available.
Potential Disadvantages Less is known about the metabolic stability and pharmacokinetic properties of this specific scaffold.The cyclic boronate may be more susceptible to hydrolysis under certain conditions.

Experimental Protocols for Evaluation

To validate the predicted SAR of substituted benzodioxinyl boronic acids, a systematic experimental evaluation is necessary. Below are detailed, adaptable protocols for a generic enzyme inhibition assay.

Enzyme Inhibition Assay Protocol

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a model serine protease.

Materials:

  • Enzyme stock solution (e.g., Trypsin, Chymotrypsin)

  • Substrate stock solution (e.g., a p-nitroanilide substrate)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (substituted benzodioxinyl boronic acids) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 1 mM.

  • Assay Plate Setup:

    • Add 180 µL of assay buffer to each well of a 96-well plate.

    • Add 2 µL of the test compound dilutions to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO only).

  • Enzyme Addition: Add 10 µL of the enzyme stock solution to each well.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Add 10 µL of the substrate stock solution to each well to initiate the enzymatic reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow

Conclusion

Substituted benzodioxinyl boronic acids represent an unexplored but potentially fruitful area for the discovery of novel enzyme inhibitors. By leveraging the well-established principles of boronic acid chemistry and the proven utility of the 1,4-benzodioxane scaffold, researchers can rationally design and synthesize new chemical entities with high therapeutic potential. This guide provides a predictive framework for the SAR of this compound class and offers practical experimental protocols for their synthesis and evaluation. The validation of these predictions through systematic experimental work will be a critical next step in unlocking the full potential of substituted benzodioxinyl boronic acids in drug discovery.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link][5]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link][6]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. AIR Unimi. Retrieved from [Link]4]

  • Chem-Impex. (n.d.). 1,4-Benzodioxane. Retrieved from [Link]7]

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (2022). National Institutes of Health. [Link][9]

  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. (2018). PubMed Central. [Link][15]

  • Li, G., et al. (2015). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PMC. [Link][11]

  • Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. (2012). PubMed. [Link][10]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023). National Institutes of Health. [Link][12]

  • Sun, D., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters. [Link][16]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (2002). PubMed. [Link][17]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2017). Scientific Research Publishing. [Link][18]

  • Tondi, D., et al. (2013). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. National Institutes of Health. [Link][3]

  • Tripp, J. C., et al. (2017). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. PMC. [Link][2]

  • Various Authors. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health. [Link][19]

  • Wang, X., et al. (2017). Synthesis of biologically active boron-containing compounds. PMC. [Link][13]

  • Xavier, N. M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link][14]

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A Comparative Kinetic Guide to Suzuki-Miyaura Coupling: Optimizing Catalysis for (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Endpoint

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing C(sp²)–C(sp²) bonds, a common motif in pharmaceuticals and advanced materials.[1][2] The (2,3-Dihydrobenzo[b]dioxin-5-yl) scaffold, in particular, is a privileged structure found in numerous biologically active molecules. While achieving a high final yield is often the primary goal, for drug development and process chemistry professionals, understanding the rate of a reaction is paramount. Kinetic analysis provides a window into the reaction mechanism, allows for rational optimization, reduces catalyst loading, minimizes side-product formation, and ultimately ensures a more efficient, scalable, and cost-effective process.[3]

This guide presents a comparative kinetic analysis for the Suzuki-Miyaura coupling of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. We will move beyond a simple procedural outline to explore the causality behind experimental design, comparing a classic palladium catalyst with a modern, high-activity system. The objective is to provide researchers with the foundational knowledge and practical protocols to conduct their own kinetic studies and make informed decisions on catalyst selection for this important class of electron-rich boronic acids.

Mechanistic Foundations: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The three key steps are: oxidative addition, transmetalation, and reductive elimination. The overall efficiency and rate of the cycle are profoundly influenced by the choice of catalyst, ligand, base, and solvent.

For electron-rich boronic acids like (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, the transmetalation step is often rate-determining.[5] However, the nature of the ligand can also significantly impact the rates of oxidative addition and reductive elimination. A critical side reaction for such substrates is protodeboronation, where the boronic acid reacts with solvent or base, cleaving the C-B bond and rendering it inactive for coupling.[5] A highly active catalyst that promotes rapid coupling can outcompete this decomposition pathway.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X (trans-complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂-Ar' OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Product Ar-Ar' TM_Complex->Product Reductive Elimination sub1 Ar-X sub2 Ar'-B(OH)₂ borate Ar'-B(OH)₃⁻ sub2->borate Activation base Base (e.g., K₂CO₃)

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

A Comparative Kinetic Study: Pd(PPh₃)₄ vs. Pd₂(dba)₃/SPhos

To illustrate the impact of catalyst selection, we will compare two systems for the coupling of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid with 4-bromoanisole.

  • System A (Classic): Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. This is a widely used, air-stable precatalyst that releases Pd(PPh₃)₂ as the active species. While reliable, it can be sluggish for challenging substrates.

  • System B (Modern): Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, paired with 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos). SPhos is a bulky, electron-rich biaryl monophosphine ligand known to promote rapid oxidative addition and reductive elimination, leading to highly efficient catalysts.[7][8]

Experimental Protocol: Reaction Setup and Monitoring

This protocol is designed to be self-validating by ensuring an inert atmosphere, precise temperature control, and the use of an internal standard for accurate quantification by HPLC.

Scientist's Note (Causality): All steps are performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst. Degassing the solvent is critical to remove dissolved oxygen, which can interfere with the catalytic cycle.

1. Reagent and Stock Solution Preparation:

  • Prepare a stock solution containing the aryl halide (4-bromoanisole, 1.0 mmol), the boronic acid ((2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid, 1.2 mmol), and an internal standard (e.g., undecane, 1.0 mmol) in the reaction solvent (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Rationale: Using a stock solution ensures that each reaction vial receives an identical concentration of reactants and internal standard, minimizing dispensing errors. The internal standard corrects for variations in injection volume during HPLC analysis.

2. Reaction Setup in a Multi-well Reaction Block: [9]

  • To a set of flame-dried 4 mL vials equipped with stir bars, add the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the appropriate palladium source and ligand to each designated vial under a positive pressure of inert gas.

    • System A: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

    • System B: Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.022 mmol, 2.2 mol%).

  • Seal the vials with septa caps.

  • Using a gas-tight syringe, add 1.0 mL of the prepared stock solution to each vial.

  • Place the reaction block on a pre-heated stirrer hotplate set to the desired temperature (e.g., 80 °C).

3. Kinetic Monitoring via HPLC: [10]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 min), withdraw a ~50 µL aliquot from each reaction vial using a syringe.

  • Quenching: Immediately dispense the aliquot into a labeled HPLC vial containing 1.0 mL of acetonitrile.

  • Rationale: Quenching rapidly dilutes the reaction mixture and cools it, effectively stopping the catalytic reaction. This ensures that the measured conversion is representative of the specific time point.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the 4-bromoanisole peak and the appearance of the product peak relative to the internal standard. Calculate the percent conversion at each time point.

Figure 2: Experimental Workflow for Kinetic Analysis of Suzuki-Miyaura Coupling.

Results and Performance Comparison

The following tables present realistic, hypothetical data for the comparative kinetic study.

Table 1: Reaction Conversion (%) vs. Time

Time (min)System A: Pd(PPh₃)₄System B: Pd₂(dba)₃/SPhos
000
5835
152278
304195
6065>99
12088>99
240>99>99

Table 2: Comparative Kinetic Performance Metrics

ParameterSystem A: Pd(PPh₃)₄System B: Pd₂(dba)₃/SPhosRationale for Performance
Initial Rate (Conversion/min) *~1.6 %/min~7.0 %/minThe bulky, electron-rich SPhos ligand accelerates the rate-limiting steps of the catalytic cycle.[8]
Time to >95% Conversion ~200 min~30 minThe higher catalytic activity of System B leads to a significantly shorter reaction time.
Turnover Frequency (TOF) @ 15 min **~7 hr⁻¹~208 hr⁻¹TOF, a measure of catalytic efficiency, is dramatically higher for the modern ligand system.

* Calculated from the first 5 minutes. ** TOF (h⁻¹) = (moles of product / moles of Pd) / time (h). Calculated assuming 100% conversion at the given time for simplicity.

Discussion: Interpreting the Kinetic Data

The kinetic data clearly demonstrates the superior performance of the modern catalyst system (System B). The initial rate of reaction is over four times faster, and near-complete conversion is achieved in 30 minutes, compared to several hours for the classic Pd(PPh₃)₄ catalyst.

Why is the Pd₂(dba)₃/SPhos system so much more effective?

  • Facile Oxidative Addition: The electron-rich nature of the SPhos ligand increases the electron density on the palladium center, promoting the oxidative addition of the aryl bromide.[8]

  • Rapid Reductive Elimination: The steric bulk of the SPhos ligand creates a coordinatively unsaturated intermediate that readily undergoes reductive elimination to release the product and regenerate the active Pd(0) catalyst. This rapid turnover prevents the catalyst from becoming trapped in an off-cycle state.

  • Mitigation of Protodeboronation: By dramatically increasing the rate of the desired coupling reaction, the modern catalyst system allows the productive catalytic cycle to outpace the rate of the undesired protodeboronation side reaction.[6] This is particularly crucial for electron-rich boronic acids which are more susceptible to this decomposition pathway.

Conclusion and Recommendations

This comparative guide demonstrates the profound impact of catalyst and ligand selection on the kinetics of the Suzuki-Miyaura coupling of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid. While traditional catalysts like Pd(PPh₃)₄ can provide the desired product, modern systems based on bulky, electron-rich biarylphosphine ligands such as SPhos offer significant advantages in terms of reaction speed, efficiency, and potentially lower catalyst loadings.

For researchers and drug development professionals working with this scaffold, performing a kinetic analysis is a critical step in process optimization. We strongly recommend screening a panel of modern ligands to identify the optimal catalyst system that provides the fastest reaction rate and highest efficiency. This initial investment in kinetic understanding will yield substantial benefits in scalability, cost-effectiveness, and process robustness.

References

  • BenchChem. A Comparative Kinetic Analysis of 3-Thienylboronic Acid in Suzuki-Miyaura Coupling Reactions.
  • ACS Publications. Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Available from: [Link]

  • BenchChem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • National Institutes of Health (NIH). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Available from: [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Available from: [Link]

  • ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]

  • BenchChem. Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

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Safety Operating Guide

Navigating the Safe Handling of (2,3-Dihydrobenzo[b]dioxin-5-yl)boronic acid: A Comprehensive Guide

Navigating the Safe Handling of (2,3-Dihydrobenzo[b][1][2]dioxin-5-yl)boronic acid: A Comprehensive Guide

For Immediate Implementation: This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with (2,3-Dihydrobenzo[b][1][2]dioxin-5-yl)boronic acid. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

(2,3-Dihydrobenzo[b][1][2]dioxin-5-yl)boronic acid is a boronic acid derivative that requires careful handling due to its irritant properties. While specific toxicological data for this compound is limited, the available hazard information and the general nature of boronic acids necessitate a stringent approach to safety. This guide synthesizes established best practices with compound-specific data to provide a clear, actionable framework for its use.

Hazard Identification and Immediate Precautions

The primary hazards associated with (2,3-Dihydrobenzo[b][1][2]dioxin-5-yl)boronic acid are irritation to the skin, eyes, and respiratory system.[2][3] The following Globally Harmonized System (GHS) hazard statements apply:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Immediate precautions are centered on preventing contact and inhalation. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes. The following table outlines the required equipment and the rationale for its use.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Nitrile gloves.Provides a barrier against skin contact, which can cause irritation. Gloves should be inspected before use and changed immediately if contaminated.[5]
Body Protection A fully buttoned, flame-resistant laboratory coat worn over long-sleeved clothing and long pants.Protects the skin from accidental spills and contact.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if working outside of a fume hood or if dust is generated.Prevents the inhalation of airborne particles that can cause respiratory tract irritation.
Foot Protection Closed-toe shoes.Protects the feet from spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling (2,3-Dihydrobenzo[b][1][2]dioxin-5-yl)boronic acid is crucial for minimizing risk. The following workflow provides a procedural guide from preparation to post-handling decontamination.

Safe Handling WorkflowSafe Handling of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acidcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup and Decontaminationcluster_disposalDisposalprep_ppe1. Don appropriate PPEprep_hood2. Set up work area in a certified chemical fume hoodprep_ppe->prep_hoodprep_materials3. Gather all necessary materials and reagentsprep_hood->prep_materialshandling_weigh4. Weigh the compound carefully to avoid generating dustprep_materials->handling_weighhandling_dissolve5. Dissolve or react the compound as per the experimental protocolhandling_weigh->handling_dissolvehandling_monitor6. Continuously monitor the reaction for any unexpected changeshandling_dissolve->handling_monitorcleanup_quench7. Quench any remaining reactive materials safelyhandling_monitor->cleanup_quenchcleanup_decontaminate8. Decontaminate all surfaces and glasswarecleanup_quench->cleanup_decontaminatecleanup_waste9. Segregate and label all waste streamscleanup_decontaminate->cleanup_wastedisposal_ppe10. Remove PPE following proper procedurecleanup_waste->disposal_ppedisposal_store11. Store waste in a designated satellite accumulation areadisposal_ppe->disposal_storedisposal_handover12. Hand over waste to the institutional Environmental Health and Safety (EHS) officedisposal_store->disposal_handover

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.